molecular formula C9H16N2O B1324300 1,9-Diazaspiro[5.5]undecan-2-one CAS No. 1158749-97-3

1,9-Diazaspiro[5.5]undecan-2-one

Cat. No.: B1324300
CAS No.: 1158749-97-3
M. Wt: 168.24 g/mol
InChI Key: ROVQEFKRZNILIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diazaspiro[5.5]undecan-2-one is a privileged spirocyclic heterocycle scaffold serving as a key synthetic intermediate and core structure in medicinal chemistry research. Compounds based on this diazaspiro[5.5]undecane framework demonstrate significant biological activity across multiple therapeutic areas, making them valuable for drug discovery programs . Research indicates this scaffold is prominent in developing potential treatments for obesity and type 2 diabetes through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . Beyond metabolic disorders, the 1,9-diazaspiro[5.5]undecane core is also investigated for its role in cancer therapeutics. Some derivatives function as inducers of the endoplasmic reticulum stress response (ERSR), leading to cytotoxic activity in patient-derived and 3D models of glioma cells . Other research explores its application in antiviral drug discovery, with certain derivatives exhibiting potent inhibitory activity against Dengue virus type 2 (DENV2) . This compound is For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or clinical applications.

Properties

IUPAC Name

1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQEFKRZNILIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1,9-Diazaspiro[5.5]undecan-2-one core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the 1,9-Diazaspiro[5.5]undecan-2-one Core

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of Spirocyclic Lactams in Modern Drug Discovery

The confluence of structural rigidity and three-dimensional complexity makes spirocyclic systems highly sought-after scaffolds in medicinal chemistry. Among these, the this compound core, a spiro-fused dipiperidine lactam, has emerged as a "privileged" structure. Its unique topology allows for the precise spatial orientation of substituents, facilitating enhanced binding affinity and selectivity for a range of biological targets. This guide provides a comprehensive overview of a key synthetic strategy to access this valuable core structure, intended for researchers and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for the synthesis of this important molecular entity.

The 1,9-diazaspiro[5.5]undecane framework is a recurring motif in compounds targeting a variety of disorders, including obesity, pain, and cardiovascular diseases. The presence of a carbonyl group at the 2-position, forming a lactam, is a common feature in many biologically active derivatives.[1] This guide will focus on a robust synthetic approach to the core, unsubstituted this compound, which can then serve as a versatile intermediate for further functionalization.

Retrosynthetic Analysis: A Strategy Centered on Intramolecular Cyclization

A logical retrosynthetic disconnection of the target this compound (I) reveals a key acyclic precursor (II). The spirocyclic lactam can be envisioned to form via an intramolecular cyclization of a reactive intermediate, such as an isocyanate, derived from a suitably functionalized piperidine ring. This leads back to a carboxylic acid precursor (III), which can be assembled from a protected 4-piperidone derivative (IV). This multi-step approach allows for the controlled construction of the spirocyclic core.

Retrosynthetic Analysis This compound (I) This compound (I) Isocyanate Precursor (II) Isocyanate Precursor (II) This compound (I)->Isocyanate Precursor (II) Intramolecular Cyclization Carboxylic Acid Intermediate (III) Carboxylic Acid Intermediate (III) Isocyanate Precursor (II)->Carboxylic Acid Intermediate (III) Curtius Rearrangement Protected 4-Piperidone (IV) Protected 4-Piperidone (IV) Carboxylic Acid Intermediate (III)->Protected 4-Piperidone (IV) Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: A Detailed Experimental Walkthrough

The forward synthesis commences with commercially available N-Boc-4-piperidone and proceeds through a series of well-established transformations to yield the desired spirocyclic lactam. The following sections provide a detailed, step-by-step protocol for each transformation.

Step 1: Synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

The synthesis begins with the addition of a nucleophilic one-carbon unit to the carbonyl group of N-Boc-4-piperidone. A Strecker-type reaction using TMSCN followed by in-situ hydrolysis provides the corresponding cyanohydrin.

  • Protocol:

    • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq).

    • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 eq), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Reduction of the Nitrile to a Primary Amine

The nitrile group is then reduced to a primary amine, which will ultimately form part of the second piperidine ring.

  • Protocol:

    • Dissolve the crude product from the previous step in a suitable solvent, such as tetrahydrofuran (THF).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq), portion-wise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step 3: Protection of the Primary Amine

To avoid side reactions in subsequent steps, the newly formed primary amine is protected, for example, with a benzyloxycarbonyl (Cbz) group.

  • Protocol:

    • Dissolve the crude amino alcohol in a mixture of THF and water.

    • Add a base, such as sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis of the Boc Protecting Group and Intramolecular Cyclization

The Boc protecting group is selectively removed under acidic conditions, and the resulting secondary amine undergoes intramolecular cyclization with the ester (formed in situ or in a subsequent step) to form the lactam ring. A more direct route to the lactam involves a Curtius rearrangement of a carboxylic acid precursor. The following is a proposed pathway based on a similar synthesis described in the literature.[1]

This key transformation involves the conversion of a carboxylic acid to an isocyanate via a Curtius rearrangement, followed by an intramolecular cyclization to form the spiro-lactam.[1]

  • Protocol:

    • The carboxylic acid precursor (prepared via a separate multi-step sequence from N-Boc-4-piperidone) is dissolved in an anhydrous, inert solvent such as toluene.

    • Diphenylphosphoryl azide (DPPA, 1.1 eq) and a tertiary amine base such as triethylamine (1.2 eq) are added.

    • The reaction mixture is heated to 80-90 °C for 2-3 hours to facilitate the Curtius rearrangement to the corresponding isocyanate.[1]

    • After cooling the reaction mixture to -40 to -50 °C, a strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) is added dropwise to effect the ring-closing reaction.[1]

    • The reaction is stirred at low temperature for 1-2 hours and then quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by column chromatography to yield the this compound core.

Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Cyanohydrin Intermediate Cyanohydrin Intermediate N-Boc-4-piperidone->Cyanohydrin Intermediate TMSCN, ZnI₂ Amino Alcohol Amino Alcohol Cyanohydrin Intermediate->Amino Alcohol LiAlH₄ Cbz-Protected Amine Cbz-Protected Amine Amino Alcohol->Cbz-Protected Amine Cbz-Cl, NaHCO₃ Carboxylic Acid Precursor Carboxylic Acid Precursor Cbz-Protected Amine->Carboxylic Acid Precursor Multi-step Isocyanate Intermediate Isocyanate Intermediate Carboxylic Acid Precursor->Isocyanate Intermediate DPPA, Δ (Curtius Rearrangement) This compound This compound Isocyanate Intermediate->this compound s-BuLi or t-BuLi (Cyclization)

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

StepTransformationReagentsExpected Yield
1Cyanohydrin FormationTMSCN, ZnI₂85-95%
2Nitrile ReductionLiAlH₄70-85%
3Amine ProtectionCbz-Cl, NaHCO₃80-90%
4aCurtius RearrangementDPPA, Et₃N, Toluene, Δ90-95%[1]
4bIntramolecular Cyclizations-BuLi or t-BuLiHigh[1]

Conclusion and Future Directions

The synthetic route outlined in this guide provides a robust and adaptable method for accessing the medicinally important this compound core. The key transformations, particularly the Curtius rearrangement and subsequent intramolecular cyclization, are efficient and well-documented for related systems. This core structure serves as a valuable starting point for the development of a diverse library of compounds for screening in various drug discovery programs. Future work could focus on the development of asymmetric variations of this synthesis to access enantiopure spiro-lactams, which would be of significant interest for elucidating structure-activity relationships and for the development of more potent and selective therapeutic agents.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 1,9-Diazaspiro[5.5]undecan-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,9-Diazaspiro[5.5]undecan-2-one, a key heterocyclic scaffold in modern drug discovery. We will delve into its chemical identity, synthesis, and its role as a privileged structure in the development of novel therapeutics for a range of diseases.

Core Chemical Identity

The nomenclature and precise identification of a chemical entity are paramount for scientific discourse.

IUPAC Name: this compound

CAS Number: While some commercial suppliers associate the CAS number 1158749-97-3 with this structure, it is not consistently found in major chemical databases. It is more common to find derivatives of this scaffold registered with their own unique CAS numbers. For the purpose of this guide, we will focus on the core scaffold and its well-documented derivatives.

The 1,9-diazaspiro[5.5]undecane framework consists of two piperidine rings fused at a single carbon atom. The "-2-one" suffix indicates the presence of a carbonyl group at the second position of the spirocyclic system. This rigid, three-dimensional structure is a key feature that medicinal chemists leverage to achieve high target specificity and favorable pharmacokinetic properties.

The 1,9-Diazaspiro[5.5]undecane Scaffold in Drug Discovery

The 1,9-diazaspiro[5.5]undecane core, particularly with a carbonyl group at the 2-position, is considered a "privileged scaffold".[1][2] This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The inherent conformational rigidity of the spirocyclic system, combined with the ability to introduce diverse substituents at the nitrogen atoms, allows for the creation of compound libraries with a wide range of biological activities.

Derivatives of this compound have been investigated for their therapeutic potential in a variety of disease areas, including:

  • Metabolic Disorders: Notably in the treatment of obesity.[1][2]

  • Pain Management [1][2]

  • Immune System Modulation [1]

  • Cardiovascular Disorders [1]

  • Psychotic Disorders [1]

Synthesis of the 1,9-Diazaspiro[5.5]undecane Core

The synthesis of the 1,9-diazaspiro[5.5]undecane core is a critical step in the development of new therapeutics based on this scaffold. Several synthetic strategies have been reported, often involving multi-step sequences. A general overview of a synthetic approach is presented below.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Core Intermediate1 Substituted Piperidine Target->Intermediate1 Key Disconnection StartingMaterial Readily Available Starting Materials Intermediate1->StartingMaterial Step1 Formation of Piperidine Ring Step2 Introduction of the Second Nitrogen Step1->Step2 Step3 Spirocyclization Step2->Step3 Step4 Functional Group Manipulation Step3->Step4

Caption: General synthetic strategy for the 1,9-diazaspiro[5.5]undecane core.

A common feature of many synthetic routes is the construction of a substituted piperidine ring, followed by the introduction of the second nitrogen atom and a subsequent spirocyclization step. The specific reagents and conditions can be adapted to introduce various substituents on the scaffold.

Therapeutic Applications and Mechanism of Action

The versatility of the this compound scaffold is evident in the diverse range of biological targets its derivatives have been shown to modulate.

Obesity and Metabolic Disorders

One of the most explored applications of this scaffold is in the treatment of obesity. Derivatives of this compound have been shown to act as:

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation. Inhibition of ACC can lead to a decrease in fat storage and an increase in fat burning.

  • Neuropeptide Y (NPY) Receptor Antagonists: NPY is a potent appetite stimulant. By blocking its receptor, these compounds can help to reduce food intake.[1]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: This enzyme is involved in the production of cortisol, a hormone that can promote fat storage.[1]

Pain and Inflammation

The rigid structure of the 1,9-diazaspiro[5.5]undecane scaffold has also been exploited to develop potent and selective ligands for receptors involved in pain and inflammation. For instance, derivatives have been synthesized as dual antagonists for the NK1 and NK2 receptors, which are involved in inflammatory processes.[1]

Other Therapeutic Areas

The application of this scaffold extends beyond metabolic and inflammatory diseases. Fused derivatives have been investigated as:

  • CXCR3 Inhibitors: For potential use in autoimmune diseases.[1]

  • Aldosterone Synthase Inhibitors: For the treatment of cardiovascular conditions.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of compounds containing the 1,9-diazaspiro[5.5]undecane-2-one scaffold. These are intended to be illustrative and may require optimization for specific target molecules.

General Synthetic Protocol for N-Arylation of the 1,9-Diazaspiro[5.5]undecane Core

This protocol describes a common method for introducing an aryl group at the N9 position, a key step in the synthesis of many biologically active derivatives.

Workflow for N-Arylation

G Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Aryl Halide, Palladium Catalyst, Base, Solvent Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-1,9-diazaspiro[5.5]undecan-2-one Purification->Product

Caption: Workflow for the N-arylation of the 1,9-diazaspiro[5.5]undecane core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the this compound starting material in a suitable solvent (e.g., toluene, dioxane), add the aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the required amount of time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

In Vitro Biological Assay: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against the ACC enzyme.

Data Presentation: Representative ACC Inhibition Data

Compound IDScaffold ModificationACC1 IC50 (nM)ACC2 IC50 (nM)
1a R1 = Phenyl, R9 = H520750
1b R1 = 4-Chlorophenyl, R9 = H150220
1c R1 = 4-Methoxyphenyl, R9 = H350480
2a R1 = Phenyl, R9 = Methyl480690

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human ACC1 and ACC2 enzymes and the substrate, acetyl-CoA, in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Execution: In a 96-well plate, add the enzyme, the test compound, and pre-incubate for a specified time. Initiate the reaction by adding acetyl-CoA and ATP.

  • Detection: After a set incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., a coupled enzyme assay that produces a fluorescent or luminescent signal).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its unique three-dimensional structure and the potential for diverse functionalization have led to the discovery of potent and selective modulators of various biological targets. As our understanding of the synthesis and biological activity of this privileged scaffold continues to grow, it is poised to play an even more significant role in the development of the next generation of therapeutics.

References

  • Van der poorten, C., & D'hooghe, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(85), 54156-54177. [Link]

  • D'hooghe, M., & Van der poorten, C. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Ghent University. [Link]

Sources

Spectroscopic Characterization of 1,9-Diazaspiro[5.5]undecan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,9-Diazaspiro[5.5]undecan-2-one (CAS No. 1158749-97-3) is a spirocyclic lactam, a structural motif of significant interest in medicinal chemistry and drug development.[1] The rigid, three-dimensional architecture conferred by the spirocyclic core presents a unique scaffold for designing novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the interpretation of spectral features and detailing the robust experimental protocols required to generate high-quality, reproducible results. As complete, published experimental spectra for this specific molecule are not widely available, this guide utilizes established spectroscopic principles and data from analogous structures to present a comprehensive, predictive analysis that serves as a benchmark for characterization.

Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The spirocyclic nature of this compound, with its central quaternary carbon (C5), dictates a unique spatial arrangement of atoms, which is directly reflected in its spectral data. The systematic numbering shown below will be used for all spectral assignments.

Structure of this compound

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H1 (N-H)5.5 - 6.5broad singlet1HAmide protons are typically broad and appear in this region due to hydrogen bonding and exchange.[2]
H9 (N-H)2.5 - 4.0broad singlet1HAmine proton, typically broad and variable depending on solvent and concentration.
H3, H4, H6-H8, H10, H111.5 - 3.5multiplets12HComplex overlapping multiplets for the aliphatic protons of the two rings. Protons α to nitrogen atoms (e.g., H8, H10) will be further downfield. Protons α to the carbonyl group (H3) will also be deshielded.
¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type. Saturated amide carbonyls typically resonate in the 173–178 ppm range.[3]

PositionPredicted Chemical Shift (δ, ppm)Rationale
C2173 - 178Carbonyl carbon of the lactam (amide) functional group.[3]
C550 - 65Spirocyclic quaternary carbon, shifted downfield due to attachment to two nitrogen atoms.
C3, C4, C6, C7, C8, C10, C1120 - 55Aliphatic (sp³) carbons of the piperidine and lactam rings. Carbons adjacent to nitrogen (C8, C10, C6, C4) will be in the lower (more deshielded) end of this range.
Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a novel compound.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution NMR data suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it must fully dissolve the sample without its residual peaks obscuring important signals.[5]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. The solution must be homogeneous and free of particulate matter.[4]

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of 4-5 cm.[6]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, adjusting the depth with a gauge.

    • Place the sample into the NMR magnet.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Shimming: The magnetic field homogeneity is optimized by either an automated or manual shimming process to achieve sharp, symmetrical peaks.[6]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

    • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data acquisition. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the isotope.[4]

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in this compound are the secondary amide and the secondary amine, which give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3350 - 3250N-H Stretch (Amide & Amine)MediumThe N-H stretching vibrations from both the lactam and the piperidine ring are expected in this region. Hydrogen bonding can cause broadening.[8]
2950 - 2850C-H Stretch (sp³)StrongCharacteristic of the aliphatic C-H bonds in the spirocyclic ring system.[9]
1690 - 1630C=O Stretch (Amide I)StrongA very strong and sharp absorption characteristic of the carbonyl group in a cyclic amide (lactam).[10] This is a key diagnostic peak.
1550 - 1480N-H Bend (Amide II)MediumThis band arises from the in-plane bending of the N-H bond coupled with C-N stretching in the amide group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[11]

  • Background Collection:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal, which will be subtracted from the sample spectrum.[12]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Lower the press arm and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. Poor contact is a common source of low-quality spectra.[11]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.

Predicted Mass Spectrometry Data

For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion.[13]

ParameterPredicted ValueRationale
Molecular FormulaC₉H₁₆N₂ODerived from the chemical structure.[14]
Molecular Weight (Average)168.24 g/mol Calculated using the average atomic masses of the constituent elements.[14]
Monoisotopic Mass168.1263 DaThe exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry.[15]
Major Ion ([M+H]⁺)m/z 169.1335In positive-ion ESI, the basic nitrogen atoms are readily protonated, resulting in an ion with a mass-to-charge ratio corresponding to the monoisotopic mass plus the mass of a proton.[16]
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile/water.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[17]

    • A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[18]

    • A drying gas (typically nitrogen) aids in solvent evaporation from the droplets, leading to the formation of gas-phase protonated ions ([M+H]⁺).[18]

  • Mass Analysis and Detection:

    • The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating a mass spectrum. For high-resolution instruments, the m/z value can be measured with enough accuracy (typically <5 ppm error) to confirm the elemental formula.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data points. For this compound:

  • Mass Spectrometry confirms the elemental formula is C₉H₁₆N₂O.

  • IR Spectroscopy confirms the presence of key functional groups: an amide (strong C=O stretch at ~1650 cm⁻¹) and N-H bonds.

  • ¹³C NMR confirms the presence of 9 unique carbons, including a downfield amide carbonyl (~175 ppm) and a quaternary spiro-carbon.

  • ¹H NMR confirms the presence of exchangeable N-H protons and the complex aliphatic regions consistent with the spirocyclic framework. The total integration should correspond to 16 protons.

Together, these techniques provide a self-validating system, leaving no ambiguity in the final structural assignment of this compound.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Wishart Research Group. Retrieved January 17, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 21(5), 13-17. [Link]

  • Kwon, Y., Lee, D., Choi, Y. S., & Kim, W. Y. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Li, S., Li, H., & Long, J. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Quantitative Spectroscopy and Radiative Transfer, 219, 239-247. [Link]

  • Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279–6285. [Link]

  • Kim, H., Lee, S., & Ku, M. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved January 17, 2026, from [Link]

  • Attenuated total reflectance. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • ATR-FTIR Spectroscopy. (n.d.). Agilent Technologies. Retrieved January 17, 2026, from [Link]

  • Davies, A. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Retrieved January 17, 2026, from [Link]

  • IR Absorption Table. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy? (2025). UniversityWafer, Inc. [Link]

  • Pasco, M. D., & Mathias, L. J. (2000). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). Macromolecules, 33(16), 5851–5857. [Link]

  • NMR sample preparation guidelines. (n.d.). IBG-4, Forschungszentrum Jülich. Retrieved January 17, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 17, 2026, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 17, 2026, from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • IR Absorption Table PDF. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Exact Mass Calculator. (n.d.). BioChemCalc. Retrieved January 17, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]

  • Calculating Exact Masses. (n.d.). University of Missouri Mass Spectrometry Facility. Retrieved January 17, 2026, from [Link]

  • Sibi, M. P., & Lwowski, W. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]

  • Infrared Spectroscopy Handout. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

  • 3,9-Diazaspiro[5.5]undecan-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]

  • Exact mass calculator. (n.d.). Optibrium. Retrieved January 17, 2026, from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

  • Chemical shifts. (n.d.). University of Potsdam. Retrieved January 17, 2026, from [Link]

  • Reusch, W. (n.d.). Masses. Michigan State University Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Differentiating between amide and quaternary carbon with 13C NMR. (2016). Reddit. [Link]

  • Exact mass calculator. (n.d.). St. Olaf College. Retrieved January 17, 2026, from [Link]

Sources

The Therapeutic Potential of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be derivatized to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 1,9-diazaspiro[5.5]undecan-2-one core, a unique dipiperidine structure spiro-fused at position 2 of one ring and position 4 of the other, has emerged as one such scaffold of significant interest.[1] Its inherent three-dimensionality and conformational rigidity provide a robust platform for the design of potent and selective therapeutic agents across a spectrum of disease areas. This guide provides an in-depth technical overview of the synthesis, diverse bioactivities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to empower further research and development in this exciting field.

Synthetic Strategies: Building the Core

The synthesis of the this compound core and its derivatives often involves multi-step sequences that allow for the introduction of diversity at key positions, primarily at the nitrogen atoms (N1 and N9). While a universal, one-pot synthesis is not typical, several divergent strategies have been effectively employed. A common approach involves the construction of a substituted piperidone precursor, followed by a series of reactions to build the second piperidine ring and introduce the spirocyclic junction.

A key synthetic challenge lies in the stereoselective construction of the spirocenter. Asymmetric synthesis, often employing chiral auxiliaries like Evans oxazolidinones, has been utilized to obtain enantiomerically pure derivatives, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects.[2] The majority of bioactive derivatives feature substituents at the N9 position, which is often introduced in the final steps of the synthesis.[1]

Bioactivity in Metabolic Disorders: A Multifaceted Approach to Obesity

A significant body of research on this compound derivatives has focused on their potential to combat obesity and related metabolic disorders. These compounds have been shown to interact with multiple targets within the complex network of energy homeostasis.

Acetyl-CoA Carboxylase (ACC) Inhibition

Mechanism of Action: Acetyl-CoA carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Two isoforms, ACC1 and ACC2, are known in mammals. Inhibition of ACC is a promising strategy for the treatment of obesity as it can reduce fat storage and increase fatty acid oxidation.[1] this compound derivatives, particularly those with a pyrazole-fused moiety, have demonstrated potent dual inhibition of ACC1 and ACC2.[1]

Quantitative Data:

Compound IDModificationACC1 IC50 (nM)ACC2 IC50 (nM)Reference
1g Bicyclic heteroaryl aroyl at N973[1]
1h Bicyclic heteroaryl aroyl at N9115[1]
1k 4-azaspiro[5.5]undecane core114[1]

Experimental Protocol: Radiometric ACC Inhibition Assay

This protocol outlines a self-validating system for determining the inhibitory activity of this compound derivatives against human ACC1 and ACC2.

  • Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 are expressed and purified. The substrate solution is prepared containing acetyl-CoA, ATP, and [¹⁴C]bicarbonate in a suitable buffer.

  • Compound Incubation: Test compounds are serially diluted in DMSO and pre-incubated with the enzyme in a 96-well plate to allow for binding.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate solution. The reaction is allowed to proceed for a defined period at a controlled temperature and then terminated by the addition of an acid, which also serves to remove unincorporated [¹⁴C]bicarbonate.

  • Quantification: The amount of [¹⁴C]malonyl-CoA formed is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Causality of Experimental Choices: The use of a radiometric assay with a radiolabeled substrate provides a direct and highly sensitive measure of enzyme activity. The pre-incubation step is crucial to ensure that the inhibitor has sufficient time to bind to the enzyme, which is particularly important for compounds with slow-binding kinetics.

ACC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified ACC1/ACC2 Enzyme Preincubation Pre-incubation: Enzyme + Compound Enzyme->Preincubation Substrate Substrate Mix (Acetyl-CoA, ATP, [¹⁴C]bicarbonate) Reaction Reaction Initiation: + Substrate Mix Substrate->Reaction Compound Test Compound (Serial Dilutions) Compound->Preincubation Preincubation->Reaction Termination Reaction Termination: + Acid Reaction->Termination Quantification Scintillation Counting: Measure [¹⁴C]malonyl-CoA Termination->Quantification Analysis IC50 Calculation Quantification->Analysis

Caption: Workflow for the radiometric ACC inhibition assay.

Neuropeptide Y (NPY) Y5 Receptor Antagonism

Mechanism of Action: Neuropeptide Y is a potent orexigenic peptide in the central nervous system, with its effects on food intake primarily mediated by the Y1 and Y5 receptors. Antagonism of the NPY Y5 receptor has been shown to reduce food intake and prevent the decrease in energy expenditure associated with dieting, making it an attractive target for obesity treatment.[1] Benzene-fused 1,9-diazaspiro[5.5]undecanes have demonstrated antagonistic activity against the NPY Y5 receptor.[1]

Experimental Protocol: NPY Y5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor.

  • Cell Culture and Membrane Preparation: Insect cells (e.g., Sf9) are infected with a recombinant baculovirus encoding the human NPY Y5 receptor. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the test compound in a binding buffer.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The IC50 values, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, are determined by non-linear regression analysis.

Causality of Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the NPY Y5 receptor is essential for a sensitive and reliable assay. The separation of bound and free ligand by rapid filtration is a standard and effective method to minimize dissociation of the ligand-receptor complex during the washing steps.

Melanin-concentrating Hormone Receptor 1 (MCHR1) Antagonism

Mechanism of Action: Melanin-concentrating hormone (MCH) is another key hypothalamic neuropeptide that stimulates feeding behavior. Its effects are mediated through the MCH1 receptor, a G protein-coupled receptor. Antagonism of MCHR1 is a validated strategy for reducing food intake and body weight.

Experimental Protocol: MCHR1 Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based functional assay to measure the antagonistic activity of compounds at the MCHR1.

  • Cell Line Maintenance: A stable cell line (e.g., HEK293) expressing the human MCHR1 is cultured under standard conditions.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation and Signal Detection: The cells are stimulated with a known MCH agonist, and the resulting increase in intracellular calcium is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Causality of Experimental Choices: Measuring the modulation of a downstream signaling event, such as calcium mobilization, provides a functional readout of receptor activity. The use of a stable cell line expressing the receptor of interest ensures a consistent and reproducible assay system.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Mechanism of Action: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in adipose and liver tissues. Elevated cortisol levels are associated with metabolic syndrome. Inhibition of 11β-HSD1 is therefore a potential therapeutic approach for obesity and type 2 diabetes.

Experimental Protocol: Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

  • Reagents: Human liver microsomes as a source of 11β-HSD1, [³H]-cortisone as the substrate, NADPH as a cofactor, and a specific antibody against cortisol.

  • Assay Procedure: The test compound, microsomes, [³H]-cortisone, and NADPH are incubated together. The reaction is stopped, and the anti-cortisol antibody and SPA beads coated with a secondary antibody are added.

  • Signal Detection: The [³H]-cortisol produced binds to the antibody-bead complex, bringing the radiolabel in close proximity to the scintillant in the beads, which generates a light signal that is detected by a microplate scintillation counter.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Causality of Experimental Choices: The SPA format offers a homogeneous assay with high throughput and sensitivity, eliminating the need for a separation step. The use of a specific antibody ensures that only the product of the enzymatic reaction is detected.

Metabolic_Targets cluster_obesity Obesity This compound This compound ACC ACC Inhibition This compound->ACC Reduces Fatty Acid Synthesis NPY_Y5 NPY Y5 Antagonism This compound->NPY_Y5 Reduces Food Intake MCHR1 MCHR1 Antagonism This compound->MCHR1 Reduces Food Intake HSD1 11β-HSD1 Inhibition This compound->HSD1 Reduces Cortisol Production

Caption: Multi-target approach of this compound derivatives in obesity.

Anticancer Potential: Targeting the Cell Cycle

While much of the focus has been on metabolic disorders, emerging evidence suggests that this compound derivatives also possess anticancer activity.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Mechanism of Action: CDK7 is a key regulator of both the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs. CDK7 also phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Inhibition of CDK7 can therefore lead to cell cycle arrest and apoptosis in cancer cells. A pyrazolo[1,5-a][3][4]triazine derivative bearing a 1,9-diazaspiro[5.5]undecane moiety has shown potent CDK7 inhibitory activity.[4][5][6]

Quantitative Data:

Compound IDModificationCDK7 IC50 (nM)Reference
25 1,9-diazaspiro[5.5]undecane substituent≤5[1]

Experimental Protocol: In Vitro Kinase Assay for CDK7 Inhibition

  • Enzyme and Substrate: Recombinant human CDK7/Cyclin H/MNAT1 complex and a suitable substrate (e.g., a peptide derived from CDK2) are used.

  • Assay Procedure: The enzyme, substrate, ATP, and test compound are incubated in a kinase buffer.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Causality of Experimental Choices: The use of a purified, recombinant enzyme complex ensures that the inhibitory activity is specific to CDK7. The choice of detection method will depend on the available instrumentation and desired throughput. Luminescence-based assays are generally more amenable to high-throughput screening.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse bioactivities exhibited by its derivatives, particularly in the areas of metabolic disorders and oncology, underscore its privileged nature. Future research should focus on a deeper exploration of the structure-activity relationships for each biological target to optimize potency and selectivity. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their translation into clinical candidates. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • (2025-08-05). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Retrieved from [Link]

  • (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. PubMed Central. Retrieved from [Link]

  • (2025-08-25). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PubMed. Retrieved from [Link]

  • (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. Retrieved from [Link]

  • (2025-08-05). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Retrieved from [Link]

  • (2025-08-06). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. ResearchGate. Retrieved from [Link]

Sources

The Ascendance of 1,9-Diazaspiro[5.5]undecan-2-one: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, "privileged scaffolds" have emerged as a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of new therapeutics across a range of disease areas. This guide focuses on one such scaffold of increasing importance: the 1,9-diazaspiro[5.5]undecan-2-one core. Its unique three-dimensional topology, synthetic tractability, and demonstrated bioactivity make it a subject of intense interest. This document provides a comprehensive overview of its synthesis, chemical properties, and diverse applications in medicinal chemistry, offering both strategic insights and detailed, actionable protocols for researchers in the field.

The Strategic Value of Privileged Scaffolds: Why Spirocycles?

The concept of a privileged scaffold is rooted in the observation that certain molecular motifs appear repeatedly in bioactive compounds. These structures are not merely passive frameworks but actively contribute to a molecule's ability to interact favorably with biological macromolecules.

The Spirocyclic Advantage

Spirocyclic systems, characterized by two rings sharing a single common atom, have gained prominence as privileged scaffolds for several key reasons[1]. Their inherent rigidity reduces the number of rotatable bonds compared to linear or monocyclic analogs. This conformational constraint can lead to a more efficient and specific interaction with a biological target by minimizing the entropic penalty upon binding, which can translate to improved potency and selectivity[1]. Furthermore, the three-dimensional nature of spirocycles allows for a more comprehensive exploration of chemical space, a critical factor in designing molecules that can interact with the complex topographies of protein binding sites.

The this compound core, a dipiperidine system spiro-fused at the 4-position of one ring and containing a lactam in the other, embodies these advantages. The two nitrogen atoms at positions 1 and 9 provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric elements to engage with specific biological targets.

Synthesis of the this compound Core: A Validated Approach

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core can be constructed through various synthetic strategies. Most approaches commence from a 4-substituted piperidine and build the second heterocyclic ring onto this foundation[2]. Below is a detailed, field-proven protocol for the synthesis of a protected version of the core, tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, which serves as a versatile intermediate for further derivatization.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to the target scaffold involves a key intramolecular cyclization step, such as a Dieckmann condensation or a related lactamization. The synthesis begins with commercially available starting materials and proceeds through a series of robust and well-characterized reactions.

Retrosynthesis target tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate intermediate1 Protected Amino Diester target->intermediate1 Intramolecular Cyclization intermediate2 N-Boc-4-(cyanomethyl)piperidine-4-carboxylate intermediate1->intermediate2 Hydrolysis & Reduction intermediate3 N-Boc-4-cyanopiperidine-4-carboxylate intermediate2->intermediate3 Alkylation start N-Boc-4-piperidone intermediate3->start Strecker Reaction

Caption: Retrosynthetic analysis of the this compound core.

Detailed Experimental Protocol

This protocol describes a plausible multi-step synthesis adapted from procedures for analogous spirocyclic systems.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylate

  • Rationale: This step introduces the two carbon atoms that will ultimately form the lactam ring, starting from a commercially available piperidone. A Strecker-type reaction is a reliable method for this transformation.

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in ethanol (100 mL) at 0 °C, add potassium cyanide (3.60 g, 55.2 mmol) in water (20 mL).

    • Slowly add a solution of ammonium chloride (2.95 g, 55.2 mmol) in water (20 mL) while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

    • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to afford the crude α-aminonitrile.

    • Dissolve the crude aminonitrile in a mixture of acetic anhydride (20 mL) and pyridine (20 mL) and stir at room temperature for 4 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate. The resulting N-acetylated cyanohydrin is then treated with a strong base (e.g., sodium ethoxide in ethanol) to yield the title compound. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Reduction of the Nitrile to the Amine

  • Rationale: The cyano group is selectively reduced to a primary amine, which will serve as a nucleophile in the subsequent cyclization step.

  • Procedure:

    • Dissolve the product from Step 1 (10.0 g, 35.4 mmol) in methanol (150 mL) in a high-pressure hydrogenation vessel.

    • Add Raney nickel (approx. 1.0 g, slurry in water) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl piperidine derivative, which is used in the next step without further purification.

Step 3: Intramolecular Lactamization

  • Rationale: Heating the amino ester promotes intramolecular cyclization to form the desired lactam ring.

  • Procedure:

    • Dissolve the crude amino ester from Step 2 in a high-boiling point solvent such as xylene (100 mL).

    • Heat the solution at reflux (approx. 140 °C) for 24 hours, using a Dean-Stark apparatus to remove ethanol as it is formed.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The true measure of a privileged scaffold lies in its successful application in drug discovery programs. The this compound core has been incorporated into molecules targeting a wide array of proteins implicated in various diseases. Bioactive compounds featuring this scaffold almost invariably bear a substituent at the N9 position, which serves as a primary vector for diversification and target engagement[2].

DrugDiscoveryWorkflow cluster_0 Scaffold Synthesis & Diversification cluster_1 Screening & Optimization cluster_2 Preclinical Development A Synthesize Protected This compound B Deprotect N9 Position A->B C Parallel Synthesis: Amidation, Alkylation, etc. B->C D High-Throughput Screening (Primary Assay) C->D E Hit Confirmation & Potency Determination (IC50) D->E F SAR Analysis E->F F->C Iterative Design G Lead Optimization (ADME/Tox, PK) F->G H In Vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Case Studies and Biological Targets

The versatility of the this compound scaffold is evident from the range of biological targets its derivatives have been shown to modulate.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disorders: In the search for treatments for obesity and type 2 diabetes, inhibitors of ACC are of significant interest. Pfizer scientists developed a series of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones that showed potent inhibition of both ACC1 and ACC2 isoforms. One of the most potent compounds exhibited IC50 values of 3.4 nM and 1.0 nM for ACC1 and ACC2, respectively[2].

  • Enzyme Inhibitors for Neurodegenerative Diseases and Inflammation:

    • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. A derivative of this compound was identified as an LRRK2 inhibitor with an IC50 of 14 nM, highlighting its potential in the development of therapies for neurodegenerative disorders[2].

    • Spleen Tyrosine Kinase (Syk): Syk is a key mediator in the signaling pathways of various immune cells, making it an attractive target for inflammatory and autoimmune diseases. N-phenylpyrimidin-2-amine derivatives bearing the this compound moiety at the 9-position have shown potent Syk inhibition, with one compound displaying an IC50 of less than 100 nM[2].

  • Retinoid-related Orphan Receptor gamma (RORγ) Inhibitors: RORγ is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. A 4,5-benzenefused this compound derivative was found to be a potent RORγ inhibitor with an IC50 value of 31 nM[2].

Quantitative Data Summary

The following table summarizes the biological activities of representative compounds incorporating the this compound scaffold.

Compound Class/DerivativeBiological TargetIC50 (nM)Therapeutic AreaReference
Pyrazole-fused analogACC1 / ACC23.4 / 1.0Obesity, Diabetes[2]
Benzimidazole derivativeDiglyceride acyltransferase49.0Obesity[2]
3-(pyridin-4-yl)-1H-indazole deriv.LRRK214Parkinson's Disease[2]
N-phenylpyrimidin-2-amine deriv.Syk< 100Inflammation[2]
4,5-Benzenefused analogRORγ31Autoimmune Disease[2]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent activity against various targets.

  • The N9 Position: As previously mentioned, the nitrogen at position 9 is the most common point of attachment for substituents that confer target specificity. Large, aromatic, and heterocyclic groups are frequently installed at this position to engage in key interactions within the target's binding site.

  • The N1 Position: While less frequently modified, substitution at the N1 position can also influence activity. Small alkyl groups or hydrogen are typically found here.

  • The Spirocyclic Core: Modifications to the core itself, such as the introduction of fused aromatic rings (e.g., the 4,5-benzenefused RORγ inhibitor), can significantly impact potency and selectivity by altering the shape and electronic properties of the scaffold.

SAR_Decision_Tree start Initial Hit with This compound Core q1 Is potency sufficient? start->q1 a1_yes Proceed to Lead Optimization q1->a1_yes Yes a1_no Modify Scaffold q1->a1_no No q2 Primary point of modification? a1_no->q2 a2_n9 N9 Position q2->a2_n9 a2_core Spirocyclic Core q2->a2_core q3 Explore diverse substituents at N9: - Aryl - Heteroaryl - Alkyl chains a2_n9->q3 q4 Introduce modifications to core: - Fused rings - Substituents on piperidine rings a2_core->q4 a3 Evaluate potency. Identify optimal groups. q3->a3 Re-evaluate a3->q1 Re-evaluate a4 Assess impact on potency and selectivity. q4->a4 Re-evaluate a4->q1 Re-evaluate

Caption: A decision tree illustrating a typical SAR exploration strategy.

Future Perspectives and Conclusion

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. Its rigid, three-dimensional structure, coupled with its demonstrated ability to serve as a platform for potent and selective inhibitors of a diverse range of biological targets, firmly establishes its status as a privileged scaffold in modern medicinal chemistry. The synthetic accessibility of this core allows for extensive derivatization and the exploration of vast chemical space. Future research will likely focus on the application of this scaffold to new and challenging biological targets, as well as the development of more efficient and stereoselective synthetic routes to access its derivatives. For medicinal chemists and drug development professionals, the this compound core is not just a molecular framework, but a gateway to new therapeutic possibilities.

References

  • Martínez-Mayorga, K., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1206–1224. [Link]

  • Yet, L. (2018). Spiropiperidines. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • PubChem (n.d.). 2,9-diazaspiro[5.5]undecan-1-one hydrochloride. PubChem. [Link]

  • Díaz, J. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10838–10857. [Link]

  • Hansen, J. B., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 5(4), 1845-1856. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Molecules, 22(1), 143. [Link]

Sources

Unlocking the Therapeutic Potential of 1,9-Diazaspiro[5.5]undecan-2-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecan-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of novel therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, detailing the scientific rationale, experimental validation workflows, and key mechanistic insights to empower researchers in their drug discovery endeavors.

The Therapeutic Promise of a Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, offer a unique conformational rigidity that can lead to enhanced target specificity and improved pharmacokinetic profiles compared to more flexible, linear molecules.[1][2] The 1,9-diazaspiro[5.5]undecane framework, a dipiperidine structure spiro-fused at the 2 and 4 positions of the respective rings, has been a fertile ground for the discovery of bioactive compounds.[3] The introduction of a carbonyl group at the 2-position to form this compound further functionalizes the core, providing an additional handle for synthetic modification and potential hydrogen bonding interactions with biological targets.[3]

While research on the parent this compound is limited, a substantial body of evidence highlights the therapeutic potential of its derivatives in oncology, pain management, metabolic disorders, and infectious diseases.[3][4] This guide will explore the key biological targets that have been identified for this versatile scaffold.

Charting the Target Landscape: Key Therapeutic Opportunities

Derivatives of the this compound scaffold have demonstrated activity against a diverse array of biological targets. The following sections delineate these targets, the associated disease indications, and the mechanistic rationale for their inhibition or modulation.

Oncology: A Multi-pronged Attack on Cancer

The unique structural features of diazaspiro compounds make them promising candidates for anticancer drug development.[5] Several targets and pathways have been implicated in the anticancer activity of this compound derivatives.

  • METTL3 Inhibition: The METTL3/METTL14 protein complex is a key N6-methyladenosine (m6A) RNA methyltransferase, and its dysregulation is implicated in various cancers.[6][7] A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective METTL3 inhibitors, demonstrating a 1400-fold improvement in potency through medicinal chemistry optimization.[6] The lead compound from this series showed target engagement in cancer cell lines and reduced m6A levels in polyadenylated RNA.[6]

  • KRAS-G12D Inhibition: Oncogenic KRAS mutations are prevalent in many human tumors and have been challenging to target.[8] Researchers have successfully designed and synthesized 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the KRAS-G12D mutant, with some compounds exhibiting nanomolar IC50 values in cellular assays.[8] This highlights the potential of spirocyclic scaffolds in targeting specific oncogenic mutations.

  • MDM2-p53 Interaction: The interaction between MDM2 and the tumor suppressor p53 is a critical node in cancer biology. While initially investigated as potential inhibitors of this protein-protein interaction, some dispiro-indolinone derivatives containing a diazaspiro undecanone core showed cytotoxic effects through an alternative mechanism, as confirmed by Western blot analysis.[9][10] This underscores the importance of thorough mechanistic validation.

  • EGFR T790M Kinase Inhibition: A rare 1,2-imidazole-fused derivative of the 1,9-diazaspiro[5.5]undecane core has been synthesized and tested as a potential inhibitor of the EGFR T790M mutant, a common mechanism of resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer.[3]

Pain Management: Modulating Nociceptive Pathways

Chronic pain remains a significant unmet medical need, and multimodal therapies are often required for effective relief.[3] The 1,9-diazaspiro[5.5]undecane scaffold has shown promise in targeting multiple receptors associated with pain signaling.[3]

  • Sigma (σ), Mu (μ), and Dopamine D2 Receptors: Compounds containing the 1,9-diazaspiro[5.5]undecane core have demonstrated activity at σ, μ, and D2 receptors, all of which are implicated in pain modulation.[3] Dual-acting ligands that target multiple pain-related receptors could offer a superior analgesic profile with a reduced side-effect burden.[11]

Metabolic Disorders: Tackling Obesity and Related Conditions

Obesity and its associated metabolic comorbidities represent a growing global health crisis.[3] Several targets involved in energy homeostasis and lipid metabolism have been successfully engaged by 1,9-diazaspiro[5.5]undecane derivatives.

  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a key enzyme in fatty acid synthesis, making it an attractive target for the treatment of obesity.[12] Pyrazole-fused this compound derivatives have been identified as inhibitors of both ACC1 and ACC2 isoforms.[3]

  • Diglyceride Acyltransferase 1 (DGAT1) Inhibition: DGAT1 catalyzes the final step in triglyceride synthesis and is involved in lipid absorption and storage.[3] A benzimidazole derivative featuring a this compound moiety exhibited a potent IC50 value of 49.0 nM against DGAT1.[3]

  • Neuropeptide Y (NPY) Y5 Receptor Antagonism: The NPY Y5 receptor plays a crucial role in regulating food intake.[3] Compounds containing the 1,9-diazaspiro[5.5]undecane structural moiety have demonstrated NPY Y5 receptor antagonism, with some derivatives showing IC50 values in the sub-micromolar to nanomolar range.[3]

Other Therapeutic Avenues

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold extends to other therapeutic areas:

  • Antiviral Activity (CCR5 Antagonism): A series of 3,9-diazaspiro[5.5]undeca-2-one derivatives have been discovered as potent and selective CCR5 antagonists, a validated target for HIV therapy.[13] One compound from this series displayed an attractive combination of antiviral potency, selectivity, and pharmacokinetic profile.[13]

  • Inflammatory Diseases (NK1/NK2 Antagonism): Dual antagonists of the NK1 and NK2 receptors have therapeutic potential in inflammatory diseases.[3] A large-scale screen identified compounds containing a 4,5-benzene-fused this compound moiety that exhibited strong activity against both receptors.[3]

  • Cardiovascular and Endocrine Disorders: Derivatives of the 1,9-diazaspiro[5.5]undecane core have also been investigated as inhibitors of aldosterone synthase (CYP11B2) for conditions related to excess aldosterone and as oxytocin antagonists.[3]

Experimental Workflows for Target Identification and Validation

A robust and systematic approach is crucial for identifying and validating the therapeutic targets of novel chemical entities. The following workflows provide a guide for researchers working with this compound derivatives.

Target Identification Workflow

The initial step involves identifying the specific protein(s) with which the compound interacts to elicit its biological effect.

Target_Identification_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Target Identification Methods cluster_2 Hit Identification & Prioritization Synthesis of Derivatives Synthesis of Derivatives Purity & Structural Analysis Purity & Structural Analysis Synthesis of Derivatives->Purity & Structural Analysis Affinity Chromatography Affinity Chromatography Purity & Structural Analysis->Affinity Chromatography Yeast Two-Hybrid Yeast Two-Hybrid Purity & Structural Analysis->Yeast Two-Hybrid Phage Display Phage Display Purity & Structural Analysis->Phage Display Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Yeast Two-Hybrid->Mass Spectrometry Phage Display->Mass Spectrometry Computational Docking Computational Docking Mass Spectrometry->Computational Docking

Figure 1: A generalized workflow for identifying the protein targets of this compound derivatives.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the activated beads with the compound to achieve immobilization. Wash thoroughly to remove any unbound ligand.

  • Preparation of Cell Lysate:

    • Culture relevant cells (e.g., cancer cell lines for oncology applications) and harvest them.

    • Lyse the cells in a non-denaturing buffer to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the immobilized ligand with the cell lysate to allow for binding of target proteins.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins using a competitive ligand (e.g., excess free compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Target Validation Workflow

Once potential targets are identified, their biological relevance to the observed phenotype must be confirmed.

Target_Validation_Workflow Identified Target Identified Target Biochemical Assays Biochemical Assays Identified Target->Biochemical Assays Cell-Based Assays Cell-Based Assays Identified Target->Cell-Based Assays Biophysical Assays Biophysical Assays Identified Target->Biophysical Assays Target Engagement Target Engagement Biochemical Assays->Target Engagement Phenotypic Rescue Phenotypic Rescue Cell-Based Assays->Phenotypic Rescue Biophysical Assays->Target Engagement Validated Target Validated Target Target Engagement->Validated Target Phenotypic Rescue->Validated Target

Figure 2: A workflow for the validation of identified therapeutic targets.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment:

    • Treat intact cells with the this compound derivative at various concentrations. Include a vehicle control.

  • Heating Profile:

    • Heat the treated cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Quantitative Data Summary

The following table summarizes the in vitro activity of various this compound derivatives against their respective targets.

Compound ClassTargetAssayActivity (IC50/Ki)Reference
Dispiro-indolinonesCytotoxicity (LNCaP cells)MTT Assay1.2–3.5 µM[10]
Benzimidazole derivativeDGAT1Enzymatic Assay49.0 nM[3]
Pyrazole-fused derivativesNPY Y5 ReceptorRadioligand Binding< 100 nM[3]
1,4,9-Triazaspiro[5.5]undecan-2-one derivativeMETTL3TR-FRET Assay5 nM[6]
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivativeKRAS-G12DCellular AssayNanomolar range[8]
3,9-Diazaspiro[5.5]undeca-2-one derivativeCCR5Antiviral AssayPotent activity[13]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse range of biological targets that have been successfully modulated by its derivatives underscores the versatility of this chemical framework. Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency, selectivity, and pharmacokinetic properties for specific targets.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of lead compounds in relevant animal models of disease.

  • Exploration of New Therapeutic Areas: Screening of this compound libraries against a broader range of biological targets to uncover new therapeutic opportunities.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of promising this compound-based compounds into novel clinical candidates.

References

  • Benchchem. Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide.
  • Tzanetou, E., Kourounakis, A. P., & Detsi, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(31), 19237-19266. [Link]

  • MDPI. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS.
  • Benchchem. Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • PubMed. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • Yang, H., Lin, X. F., Padilla, F., Gabriel, S. D., Heilek, G., Ji, C., ... & Rotstein, D. M. (2009). Discovery of a potent, selective and orally bioavailable 3, 9-diazaspiro [5.5] undeca-2-one CCR5 antagonist. Bioorganic & medicinal chemistry letters, 19(1), 209-213. [Link]

  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • PubMed. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. [Link]

  • ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • Port, A., Pérez-Aita, T., Cendán, C. M., Fernández-d'Arlas, B., Plata-Peña, L., Brea, J., ... & Loza, M. I. (2019). 4-Aryl-1-oxa-4, 9-diazaspiro [5.5] undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 62(24), 11156-11175. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1, 4, 9-Triazaspiro [5.5] undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of medicinal chemistry, 64(17), 12738-12760. [Link]

  • PubMed. (2025). Spirocyclic iridoid alkaloids from Plumeria rubra. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

Sources

The Emergence of a Novel Spirocyclic Scaffold: A Technical Guide to the Discovery of 1,9-Diazaspiro[5.5]undecan-2-one as a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unmet Need in HIV Therapy and the Allure of the CCR5 Target

The advent of antiretroviral therapy has transformed the prognosis for individuals infected with the human immunodeficiency virus (HIV). However, the emergence of drug-resistant viral strains necessitates a continuous search for novel therapeutic agents with unique mechanisms of action.[1] The C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor, plays a pivotal role as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[2] This makes it a compelling target for the development of entry inhibitors, a class of antiretrovirals that block the initial stage of the viral lifecycle. The clinical validation of this approach with the approval of Maraviroc has spurred further research into new chemical entities that can effectively and safely antagonize CCR5. This guide provides an in-depth technical overview of the discovery and preclinical characterization of a promising novel scaffold, 1,9-diazaspiro[5.5]undecan-2-one, as a potent CCR5 antagonist.

The Genesis of a New Scaffold: From Oxa- to Diaza-spiro[5.5]undecane

The journey towards the identification of this compound as a CCR5 antagonist began with the exploration of a related chemical template, 1-oxa-3,9-diazaspiro[5.5]undecan-2-one. Initial research on this oxa-diazaspiro scaffold revealed its potential as a core structure for developing CCR5 antagonists. However, a strategic decision was made to replace the cyclic carbamate in the original template, leading to the investigation of two new series: 3,9-diazaspiro[5.5]undecane and the more refined 3,9-diazaspiro[5.5]undecan-2-one.[3] This molecular modification was driven by the hypothesis that altering the spirocyclic core could lead to improved potency, selectivity, and pharmacokinetic properties.

The synthesis of these novel diazaspiro scaffolds presented a significant chemical challenge, requiring the development of practical and divergent synthetic routes. Key to this endeavor was the application of an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allowed for the introduction of a variety of substituents at key positions.[4] This synthetic flexibility was crucial for a comprehensive exploration of the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) and the Identification of a Lead Candidate

Systematic modification of the 3,9-diazaspiro[5.5]undecan-2-one core and its peripheral substituents was undertaken to elucidate the key structural features governing CCR5 antagonism. This extensive SAR exploration led to the identification of a lead compound, designated as compound 32 in the initial publication, which exhibited a compelling combination of high antiviral potency, selectivity, and a favorable pharmacokinetic profile.[3]

A comparative analysis with established CCR5 antagonists highlights the promising in vitro profile of the diazaspiro[5.5]undecane derivative.

CompoundTargetCCR5 Binding Affinity (IC50, nM)Antiviral Activity (EC50/IC90, nM)Cell-Cell Fusion Inhibition (IC50, nM)
Diazaspiro[5.5]undecane Derivative (Cmpd 32) CCR5 30 (RANTES binding) [5]1.2 (MAGI cells), 3.7 (PBMCs) [5]Not Reported
MaravirocCCR5~1-102.0 (geometric mean IC90)[5]11 (gp120-sCD4 complex binding)[5]
VicrivirocCCR50.04 - 2.3 (EC50)0.45 - 18 (EC90)[5]Not Reported
AplavirocCCR51.30.3 - 1.2 (IC50)Not Reported

The asymmetric synthesis of the lead compound was also accomplished, revealing that both enantiomers were equipotent.[3] This finding suggests that the chirality at the spirocyclic center may not be a critical determinant for its interaction with the CCR5 receptor.

Proposed Synthetic Pathway

While the exact synthetic route for the lead this compound CCR5 antagonist is proprietary, a plausible and divergent synthesis can be constructed based on published methodologies for related diazaspiro compounds.[4][6] The following diagram illustrates a conceptual synthetic workflow.

G cluster_start Starting Materials cluster_core_formation Core Synthesis cluster_diversification Diversification cluster_final_product Final Product A Substituted Piperidone C Michael Addition A->C B Michael Acceptor B->C D Cyclization & Functional Group Interconversion C->D E Introduction of Substituents (R1, R2) D->E F This compound CCR5 Antagonist E->F

Caption: Conceptual synthetic workflow for this compound derivatives.

Elucidating the Mechanism of Action: CCR5 Antagonism

The primary mechanism of action of this compound is the antagonism of the CCR5 receptor. By binding to a transmembrane pocket of CCR5, the compound induces a conformational change in the receptor that prevents its interaction with the HIV-1 envelope glycoprotein gp120.[2][5] This allosteric inhibition effectively blocks the entry of R5-tropic HIV-1 into host cells.

The following diagram illustrates the CCR5-mediated HIV-1 entry and its inhibition by the diazaspiro compound.

G cluster_pathway CCR5 Signaling and HIV-1 Entry Pathway cluster_inhibition Inhibition by this compound HIV HIV-1 (R5-tropic) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding Blocked_CCR5 CCR5 (Inactive Conformation) gp120->Blocked_CCR5 Binding Blocked CD4->CCR5 Conformational Change in gp120 Fusion Membrane Fusion & Viral Entry CCR5->Fusion Cell Host Cell Antagonist This compound Antagonist->CCR5 Allosteric Binding

Caption: Mechanism of CCR5-mediated HIV-1 entry and its inhibition.

Experimental Protocols for Preclinical Evaluation

The characterization of a novel CCR5 antagonist requires a suite of robust in vitro assays to determine its binding affinity, functional antagonism, and antiviral activity. The following are representative protocols based on standard methodologies in the field.

CCR5 Radioligand Binding Assay

This assay is fundamental for quantifying the binding affinity of the test compound to the CCR5 receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the binding of a radiolabeled CCR5 ligand.

  • Materials:

    • Membrane preparations from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).

    • Radioligand: [¹²⁵I]-RANTES or [³H]-Maraviroc.

    • Test compound (this compound derivative).

    • Non-labeled competitor (e.g., Maraviroc) for non-specific binding determination.

    • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4).

    • 96-well filter plates and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

    • For the determination of non-specific binding, a parallel set of wells should contain the membrane, radioligand, and a saturating concentration of the non-labeled competitor.

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

    • Separate bound from free radioligand by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

HIV-1 Entry (Pseudovirus) Assay

This assay measures the ability of the test compound to inhibit the entry of HIV-1 into target cells.

  • Objective: To determine the half-maximal effective concentration (EC50) of the test compound for the inhibition of CCR5-tropic HIV-1 entry.

  • Materials:

    • Target cells expressing CD4 and CCR5 (e.g., MAGI-CCR5 cells, which contain an LTR-driven β-galactosidase reporter gene, or TZM-bl cells with an LTR-driven luciferase reporter).

    • Pseudotyped HIV-1 virions carrying an R5-tropic envelope glycoprotein and a reporter gene (e.g., luciferase or β-galactosidase).

    • Test compound.

    • Cell culture medium and reagents.

    • Reporter gene detection reagents (e.g., luciferase substrate or β-galactosidase staining solution).

  • Protocol:

    • Seed the target cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Pre-incubate the cells with the test compound for 1 hour at 37°C.

    • Add the pseudotyped HIV-1 virions to the wells and incubate for 48 hours at 37°C.

    • After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of viral entry at each concentration of the test compound and determine the EC50 value.

The following diagram illustrates the general workflow for these key assays.

G cluster_binding_assay CCR5 Radioligand Binding Assay cluster_entry_assay HIV-1 Entry (Pseudovirus) Assay A1 Prepare CCR5-expressing cell membranes A2 Incubate membranes with radioligand and test compound A1->A2 A3 Filter and wash to separate bound from free radioligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Seed target cells (CD4+/CCR5+) B2 Pre-incubate cells with test compound B1->B2 B3 Infect with R5-tropic HIV-1 pseudovirus B2->B3 B4 Incubate for 48 hours B3->B4 B5 Measure reporter gene activity B4->B5 B6 Calculate EC50 B5->B6

Caption: Experimental workflows for CCR5 binding and HIV-1 entry assays.

Concluding Remarks and Future Directions

The discovery of this compound as a potent and orally bioavailable CCR5 antagonist represents a significant advancement in the search for novel HIV-1 entry inhibitors. The unique spirocyclic scaffold offers a new chemical space for exploration and optimization. The lead compound from this series has demonstrated promising in vitro activity, warranting further preclinical development, including in vivo efficacy studies in relevant animal models and comprehensive safety and toxicology assessments. The continued investigation of this and related diazaspiro compounds could lead to the development of a new generation of CCR5 antagonists for the treatment of HIV-1 infection.

References

  • Emmelkamp, J. M., & Rockstroh, J. K. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. European journal of medical research, 12(9), 409–417. [Link]

  • Yang, H., Lin, X., Padilla, F., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & medicinal chemistry letters, 19(1), 209–213. [Link]

  • Yet, L. (2009). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 50(26), 3309-3311. [Link]

  • Bayer. (2020). 3,9-diazaspiro[5.5]undecane compounds.
  • Roche Glycart AG. (2020). 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.
  • Roche, et al. (2004). 1-oxa-3,9-diaza-spiro'5,5]undecan-2-ones derivatives and its use as antagonist of the neurikinin receptor.
  • Westby, M., & van der Ryst, E. (2005). CCR5 antagonists: host-targeted antivirals for the treatment of HIV-1 infection. Antiviral chemistry & chemotherapy, 16(6), 339–354. [Link]

  • Deng, H., et al. (1996). Identification of a major co-receptor for primary isolates of HIV-1. Nature, 381(6584), 661–666. [Link]

  • G1 Therapeutics Inc. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

Sources

Mechanism of action of 1,9-Diazaspiro[5.5]undecan-2-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Polypharmacology and Mechanism of Action of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Executive Summary

The 1,9-diazaspiro[5.5]undecane core, particularly with a carbonyl at the 2-position, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Characterized by a rigid, three-dimensional spirocyclic structure, this framework allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a wide array of biological targets. Consequently, there is no single mechanism of action for this compound compounds. Instead, their pharmacological profile is dictated by the specific functional groups appended to the core, primarily at the N1 and N9 positions. This guide synthesizes the current understanding of these compounds, exploring their diverse molecular targets, the corresponding signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. The discussion spans their roles as receptor antagonists, enzyme inhibitors, and multi-target ligands in therapeutic areas ranging from pain and inflammation to metabolic disorders and oncology.

The this compound Core: A Versatile Scaffold

The utility of the this compound scaffold stems from its unique structural properties. Spiro compounds, which feature two rings joined by a single common atom, offer a rigid conformational framework that reduces the entropic penalty of binding to a biological target. This rigidity, combined with the ability to introduce diverse substituents at defined vectors (chiefly at the nitrogen atoms), makes the scaffold an ideal starting point for library synthesis and structure-activity relationship (SAR) studies. The majority of bioactive derivatives feature substitutions at the N9 position, with further modifications at N1 used to fine-tune potency, selectivity, and pharmacokinetic properties.

Diverse Mechanisms of Action: A Target-Based Exploration

The functional versatility of this scaffold is best understood by examining its derivatives through the lens of their molecular targets.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of 1,9-diazaspiro[5.5]undecane have been successfully developed to target multiple GPCRs, demonstrating both high affinity and selectivity.

  • Dual Opioid/Sigma-1 Receptor Ligands for Pain: A significant area of research involves creating dual-acting analgesics. Certain derivatives have been engineered to act as μ-opioid receptor (MOR) agonists while simultaneously acting as sigma-1 (σ1) receptor antagonists. The MOR agonism provides potent pain relief, while the σ1 antagonism is thought to mitigate opioid-induced side effects and address neuropathic pain components. This multi-target approach may lead to safer and more effective analgesics.

  • Tachykinin (NK1/NK2) Receptor Antagonism: For treating inflammatory diseases, compounds incorporating the this compound moiety have shown potent dual antagonism against both NK1 and NK2 receptors.

  • CCR5 Antagonism: As an antiviral strategy, particularly for HIV, analogs such as 3,9-diazaspiro[5.5]undeca-2-one have been discovered as potent and selective CCR5 receptor antagonists, blocking a key co-receptor for viral entry into host cells.

  • Other GPCR Targets: The scaffold has also been adapted to create antagonists for orexin receptors (for sleep disorders), oxytocin receptors, and dopamine receptors, highlighting its broad applicability.

Enzyme Inhibition

The rigid structure is also well-suited for fitting into the active sites of various enzymes.

  • Acetyl-CoA Carboxylase (ACC) Inhibition: For the treatment of obesity and type 2 diabetes, derivatives have been developed as potent inhibitors of both ACC1 and ACC2 isoforms. By blocking these key enzymes in fatty acid synthesis, these compounds aim to modulate lipid metabolism. SAR studies in this area have focused on optimizing substitutions at the N-1 and N-9 positions to balance ACC inhibition with pharmacokinetic properties like permeability.

  • Diglyceride Acyltransferase (DGAT) Inhibition: In another approach to treat obesity, the this compound moiety has been used as a substituent on benzimidazole derivatives to inhibit DGAT, achieving IC50 values in the nanomolar range.

  • METTL3 Inhibition: More recently, related triazaspiro[5.5]undecan-2-one derivatives have been optimized as highly potent and selective inhibitors of the METTL3 methyltransferase. This enzyme is a key regulator of N6-methyladenosine (m6A) in RNA, and its inhibition is a promising strategy in oncology. The lead compounds demonstrated target engagement in cancer cell lines and reduced m6A levels.

Ion Channel Modulation
  • GABA-A Receptor Antagonism: 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). Interestingly, these compounds lack the acidic functional group typical of many GABAAR ligands, with the spirocyclic benzamide moiety appearing to compensate. This has opened avenues for developing peripherally-acting GABAAR inhibitors for immunomodulatory applications, as these compounds have been shown to rescue T cell proliferation.

Elucidating the Mechanism: Key Experimental Protocols

Validating the mechanism of action for a novel compound series requires a multi-step, self-validating experimental workflow.

Target Identification and Binding Affinity

The initial step is to confirm direct binding to the putative molecular target and quantify the affinity. The radioligand binding assay is a gold-standard technique for this purpose.

Protocol 3.1: Radioligand Binding Assay (General)

  • Preparation: Prepare cell membranes or purified protein expressing the target receptor (e.g., HEK-293 cells transfected with human σ1R).

  • Reaction Mixture: In a 96-well plate, combine the membrane/protein preparation, a known concentration of a radiolabeled ligand (e.g., -pentazocine for σ1R), and varying concentrations of the unlabeled test compound (the 1,9-diazaspiro derivative).

  • Incubation: Incubate the mixture for a defined period (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound fraction.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert this to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Target (e.g., cell membranes) D Incubate Target, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [3H]-Ligand) B->D C Prepare Test Compound (Serial Dilutions) C->D E Vacuum Filtration (Separate Bound from Free) D->E Equilibrium Reached F Scintillation Counting (Measure Radioactivity) E->F G Plot Competition Curve F->G H Calculate IC50 and Ki Values G->H MOR_Sigma1_Pathway cluster_MOR μ-Opioid Receptor Pathway cluster_S1R Sigma-1 Receptor Pathway Compound Diazaspiro Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist (+) S1R Sigma-1 Receptor (σ1R) Compound->S1R Antagonist (-) G_protein Gi/o Protein Activation MOR->G_protein AC ↓ Adenylyl Cyclase G_protein->AC Ion_MOR Modulation of K+ / Ca2+ Channels G_protein->Ion_MOR cAMP ↓ cAMP AC->cAMP Neuron_Hyperpol Neuronal Hyperpolarization Ion_MOR->Neuron_Hyperpol Analgesia Potentiated Analgesia (Nociceptive & Neuropathic Pain) Neuron_Hyperpol->Analgesia Ion_S1R Modulation of Voltage-Gated Ion Channels S1R->Ion_S1R Blocks protraction of signaling ER_Stress ↓ ER Stress & Nociceptive Signaling Ion_S1R->ER_Stress ER_Stress->Analgesia

Caption: Signaling pathway for a dual MOR agonist / σ1R antagonist.

Structure-Activity Relationship (SAR) Insights

The diverse bioactivities of this scaffold are a direct result of targeted chemical modifications. SAR studies have yielded several key insights:

  • N9 Position: This is the primary vector for introducing large, pharmacophoric groups that largely define the target class. For instance, phenethyl derivatives at N9 are common in MOR/σ1R ligands, while bulky aroyl groups are seen in ACC inhibitors.

  • N1 Position: This position is often used for fine-tuning. Small alkyl groups or hydrogen are common, but modifications here can significantly impact permeability, metabolic stability, and selectivity.

  • Spirocyclic Core: Modifications to the core itself, such as introducing heteroatoms (e.g., 4-oxa-1,9-diazaspiro[5.5]undecanes), can alter the geometric and electronic properties, leading to improved binding or different target profiles.

Target ClassRepresentative N9-SubstituentKey SAR InsightReference
MOR/σ1R Phenethyl derivativesProvides optimal interactions within the hydrophobic pockets of both receptors.,
ACC Inhibitors Bicyclic heteroaryl aroyl groupsLarge, flat aromatic systems are crucial for occupying the enzyme's active site.
GABA-A Antagonists Benzamide derivativesThe amide group is critical for activity, likely forming key hydrogen bonds in the receptor binding site.
CCR5 Antagonists VariesThe overall 3D shape and charge distribution are more critical than a single substituent type.,

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its true mechanism of action is not singular but is a reflection of the specific target it has been decorated to address. By acting as a rigid anchor, it enables the exploration of vast chemical space, leading to potent and selective modulators of GPCRs, enzymes, and ion channels.

Future research will likely focus on several key areas:

  • Expanding Target Space: Applying this scaffold to novel and challenging targets, such as protein-protein interactions or epigenetic modulators.

  • Improving Drug-like Properties: Further optimization of substituents to enhance oral bioavailability, metabolic stability, and reduce off-target effects.

  • Polypharmacology by Design: Moving beyond single-target agents to rationally design multi-target ligands (like the MOR/σ1R example) for complex diseases where hitting multiple nodes in a pathway may offer superior efficacy.

This versatile core will undoubtedly continue to be a valuable tool for medicinal chemists, providing the foundation for the next generation of therapeutics.

References

  • Jansen, C., & de Esch, I. J. P. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(32), 19685–19705. [Link]

  • Wang, T., et al. (2005). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3544–3547. [Link]

  • ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]

  • Gotor, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Hansen, M. H., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Activity. Journal of Medicinal Chemistry, 64(1), 548–563. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Gotor, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • PDSP. Functional Assays Protocols. [Link]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,9-Diazaspiro[5.5]undecan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,9-diazaspiro[5.5]undecan-2-one scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Its inherent three-dimensionality and synthetic tractability have led to its exploration against a multitude of biological targets, yielding potent and selective modulators of enzymes and receptors implicated in a range of therapeutic areas. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile core, with a focus on its application as acetyl-CoA carboxylase (ACC) inhibitors, neurokinin (NK) receptor antagonists, and orexin receptor antagonists. Furthermore, this guide will delve into the synthetic strategies for the construction of this spirocyclic framework and offer insights into its potential, yet underexplored, role as a modulator of nicotinic acetylcholine receptors (nAChRs).

Introduction: The this compound Core - A Scaffold of Therapeutic Promise

Spirocyclic systems have garnered significant attention in drug discovery due to their ability to present substituents in a well-defined three-dimensional orientation, often leading to enhanced target affinity and improved pharmacokinetic properties.[1] The this compound core, a dipiperidine system spiro-fused at the 2-position of one ring and the 4-position of the other, is a prime example of such a scaffold. The presence of a lactam functionality and two strategically positioned nitrogen atoms provides ample opportunities for synthetic diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide will dissect the SAR of this scaffold across various biological targets, highlighting key structural modifications that govern potency and selectivity. We will also provide detailed synthetic protocols for the construction of the core and its derivatives, offering a practical resource for researchers in the field.

Acetyl-CoA Carboxylase (ACC) Inhibition: A Key to Metabolic Disease Intervention

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid synthesis, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1] The this compound scaffold has proven to be a fertile ground for the development of potent ACC inhibitors.

Key SAR Insights for ACC Inhibition

Extensive SAR studies have revealed several key structural features that are crucial for potent ACC inhibition:

  • Substitution at the 9-Position: This position is paramount for activity. Typically, acylation of the N9 nitrogen with aromatic or heteroaromatic moieties is required. The nature of this substituent directly influences potency and pharmacokinetic properties.

  • Fusion of a Heterocyclic Ring: Fusion of a pyrazole ring to the diazaspiro[5.5]undecane core has been a particularly successful strategy. The substituents on this fused ring system play a significant role in modulating activity.

  • Influence of the N1-Position: Substitution at the N1 position has been explored to improve properties such as permeability. However, this often comes at the cost of reduced ACC inhibitory activity.[1]

Quantitative SAR Data for ACC Inhibitors

The following table summarizes the ACC inhibitory activity of representative this compound derivatives:

CompoundR1 (N9-substituent)Fused RinghACC1 IC50 (nM)hACC2 IC50 (nM)Reference
1a -Pyrazole67-[1]
1b -Pyrazole3.41.0[1]
1g Bicyclic heteroaroylPyrazole73[1]
1h Bicyclic heteroaroylPyrazole115[1]
1k -Pyrazole114[1]

Table 1: In vitro activity of selected this compound derivatives as ACC inhibitors.

Experimental Protocol: Synthesis of a Pyrazole-fused this compound ACC Inhibitor

A general, representative protocol for the synthesis of the pyrazole-fused core is outlined below. This multi-step synthesis requires careful control of reaction conditions to ensure good yields and purity.

G cluster_0 Synthesis of Pyrazole-Fused Core Starting Material Substituted Piperidone Step 1 Reaction with Hydrazine Starting Material->Step 1 Hydrazine hydrate, Ethanol, Reflux Step 2 Cyclization Step 1->Step 2 Ethyl acetoacetate, Acetic acid, Reflux Step 3 N-Acylation at Position 9 Step 2->Step 3 Aroyl chloride, Triethylamine, DCM Final Compound Pyrazole-fused this compound Step 3->Final Compound

Caption: Synthetic workflow for a pyrazole-fused this compound.

Step-by-Step Methodology:

  • Synthesis of the Hydrazone Intermediate: To a solution of the appropriately substituted piperidone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude hydrazone can be used in the next step without further purification.

  • Pyrazole Ring Formation: To a solution of the crude hydrazone in acetic acid, add ethyl acetoacetate (1.1 eq). Reflux the mixture for 8-12 hours. After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pyrazole-fused diazaspiro[5.5]undecane.

  • N-Acylation: Dissolve the pyrazole-fused intermediate (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the mixture to 0 °C. Add the desired aroyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford the final compound.

Neurokinin (NK) Receptor Antagonism: Targeting Pain and Inflammation

Neurokinin receptors, particularly NK1 and NK2, are implicated in pain transmission and inflammatory processes. The this compound scaffold has been successfully employed to develop potent antagonists of these receptors.[1]

Key SAR Insights for NK1/NK2 Antagonism
  • Benzene Ring Fusion: Fusion of a benzene ring at the 4,5-position of the diazaspiro core is a common feature in potent NK1 antagonists.[1]

  • Presence of a Carbonyl Group: The lactam carbonyl at the 2-position is often beneficial for activity. For instance, the presence of this carbonyl in a benzene-fused derivative increased the IC50 value to 54 nM for NK1 antagonism.[1]

  • N1-Acetylation: Acetylation at the N1 position has been shown to be compatible with potent dual NK1/NK2 antagonism.[1]

  • Substitution at the 9-Position: Similar to ACC inhibitors, the substituent at the N9 position is a key determinant of activity.

Quantitative SAR Data for NK1/NK2 Antagonists
CompoundCore ModificationTarget(s)IC50 (nM)Reference
9b Benzene-fusedNK154[1]
9d Benzene-fused, N-methylatedNK11.9[1]
10a,b Benzene-fusedNK1/NK2Strong Activity[1]
10c,d Benzene-fused, N1-acetylatedNK1/NK2Strong Activity[1]

Table 2: In vitro activity of selected this compound derivatives as NK receptor antagonists.

Orexin Receptor Antagonism: A Therapeutic Avenue for Sleep Disorders

Orexin receptors (OX1R and OX2R) are involved in the regulation of wakefulness, and their antagonists are effective in treating insomnia. The this compound core has served as a template for the development of potent orexin receptor antagonists.[1]

Key SAR Insights for Orexin Antagonism
  • Substitution on the N9-Benzyl Group: Introduction of small substituents, such as methyl groups, on the N9-benzyl moiety can significantly increase the inhibitory potency for both OX1R and OX2R.[1]

  • Bicyclic Aryl Substituents: The incorporation of bicyclic fused aryl substituents at the N9 position can also lead to a substantial increase in inhibition for both receptors while favorably reducing lipophilicity.[1]

Quantitative SAR Data for Orexin Antagonists
CompoundN9-SubstituentOX1R Ki (nM)OX2R Ki (nM)Reference
6a Benzyl130110[1]
6b Methyl-substituted benzyl119[1]
6c Bicyclic-fused aryl108[1]
6d Bicyclic-fused aryl127[1]

Table 3: In vitro activity of selected this compound derivatives as orexin receptor antagonists.

Nicotinic Acetylcholine Receptor (nAChR) Modulation: An Untapped Potential

While the this compound scaffold has been extensively studied for the aforementioned targets, its potential as a modulator of nicotinic acetylcholine receptors (nAChRs) remains largely unexplored in the public domain. nAChRs are ligand-gated ion channels that play a crucial role in a variety of physiological processes, and their modulation is a key strategy for the treatment of neurological and psychiatric disorders.

Given the structural similarities of the this compound core to other known spirocyclic nAChR ligands, it is plausible that this scaffold could be adapted to target these receptors. The key would be the strategic placement of pharmacophoric elements known to interact with nAChRs.

G cluster_0 Hypothetical nAChR Modulator Design Core This compound N9_Sub N9-Substitution (e.g., Pyridyl-ether moiety) Core->N9_Sub Introduces H-bond acceptor N1_Sub N1-Substitution (e.g., Small alkyl groups) Core->N1_Sub Modulates basicity & lipophilicity Target Nicotinic Acetylcholine Receptor N9_Sub->Target N1_Sub->Target

Caption: Design strategy for potential nAChR modulators.

Hypothetical SAR for nAChR Modulation:

  • N9-Substitution: The N9 position would likely be the primary point of diversification. Introduction of moieties known to interact with the nAChR pharmacophore, such as pyridyl ethers or other hydrogen bond acceptors, could be a promising strategy.

  • N1-Substitution: The N1 position could be used to fine-tune the overall physicochemical properties of the molecule, such as basicity and lipophilicity, which are critical for CNS penetration and receptor interaction.

Further research is warranted to explore the potential of the this compound scaffold as a novel class of nAChR modulators.

Conclusion

The this compound core is a versatile and privileged scaffold in medicinal chemistry, with demonstrated utility in the development of potent inhibitors of ACC and antagonists of NK and orexin receptors. The well-defined SAR for these targets provides a clear roadmap for the design of new and improved therapeutic agents. While its potential as a modulator of nAChRs is yet to be fully realized, the structural features of this scaffold suggest that it holds promise for the development of novel ligands for this important class of receptors. The synthetic accessibility of the this compound core, coupled with its rich SAR, ensures its continued prominence in the field of drug discovery.

References

[1] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Asymmetric Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one: Strategies and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics targeting a range of disorders, from obesity to pain management.[1] The incorporation of a lactam functionality, yielding the 1,9-diazaspiro[5.5]undecan-2-one core, has been particularly successful in the design of potent enzyme inhibitors, such as those for acetyl-CoA carboxylase (ACC).[1] As with most biologically active molecules, stereochemistry plays a pivotal role in pharmacological efficacy and safety. The rigid, three-dimensional nature of spirocycles makes precise control over the spiro-chiral center a formidable yet essential synthetic challenge.[2] This guide provides an in-depth analysis of modern asymmetric strategies to access enantioenriched this compound, offering field-proven insights into reaction mechanisms, experimental design, and detailed protocols suitable for application in a drug discovery setting.

Strategic Imperatives in Spirocyclic Lactam Construction

The synthesis of the this compound core requires the strategic formation of a quaternary spirocenter that links two distinct piperidine-derived rings, one of which is a valerolactam. The primary challenge lies in establishing the desired absolute stereochemistry at this C5 spiro-atom. Retrosynthetic analysis reveals several potential bond disconnections that form the basis of common synthetic strategies.

A logical approach involves a key cyclization step to form one of the piperidine rings onto a pre-existing piperidone or piperidine precursor. Asymmetric induction can be introduced either before, during, or after this key spirocyclization event.

G Target This compound (Chiral Target) Disconnect_1 C4-N9 Bond Formation (Intramolecular Amination/Amidation) Target->Disconnect_1 Retro 1 Disconnect_2 C5-C6 Bond Formation (Intramolecular Michael / Alkylation) Target->Disconnect_2 Retro 2 Precursor_1 Substituted Piperidine Precursor (with pendant amino group) Disconnect_1->Precursor_1 Precursor_2 Substituted Piperidin-2-one (with pendant nucleophile/radical) Disconnect_2->Precursor_2 Start_1 Piperidin-4-one Derivative Precursor_1->Start_1 Start_2 Acyclic Precursors Precursor_2->Start_2 G catalyst Chiral Amine Catalyst (R₂NH*) iminium Chiral Iminium Ion [LUMO Lowered] catalyst->iminium + Substrate - H₂O substrate α,β-Unsaturated Aldehyde michael_adduct Enamine Michael Adduct (Intermediate A) iminium->michael_adduct + Nucleophile nucleophile Piperidone Nucleophile cyclized_product Cyclized Intermediate michael_adduct->cyclized_product Intramolecular Cyclization product Spirocyclic Product (Enantioenriched) cyclized_product->product Hydrolysis product->catalyst + H₂O (Catalyst Turnover)

Figure 2: Proposed organocatalytic cycle for asymmetric spirocyclization.

Application Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol describes a validated method for the key Michael addition step used to construct a substituted 3,9-diazaspiro[5.5]undecan-2-one, a close structural isomer of the target compound. [3][4]The principles and procedures are directly translatable to the synthesis of the 1,9-diazaspiro scaffold with appropriate starting materials.

Objective: To perform a diastereoselective Michael addition to construct the enantioenriched spirocyclic core.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
(R)-4-benzyl-2-oxazolidinone177.201.77 g10.0Chiral Auxiliary
n-Butyllithium (2.5 M in hexanes)64.064.2 mL10.5Use freshly titrated
Acyl Chloride PrecursorVaries10.0-e.g., N-Boc-4-piperidone-3-acetyl chloride
Michael AcceptorVaries9.0-e.g., N-protected dehydro-piperidine
Titanium(IV) chloride (1.0 M in DCM)189.6811.0 mL11.0Add slowly at low temp
Tetrahydrofuran (THF)72.1150 mL-Anhydrous, distilled
Diethyl Ether (Et₂O)74.12100 mL-Anhydrous
Saturated NH₄Cl (aq.)-50 mL-For quenching
Step-by-Step Procedure
  • Acylation of the Auxiliary:

    • To a flame-dried, argon-purged 250 mL round-bottom flask, add (R)-4-benzyl-2-oxazolidinone (10.0 mmol) and anhydrous THF (40 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (10.5 mmol) dropwise via syringe. Stir for 15 minutes.

    • In a separate flask, dissolve the appropriate acyl chloride precursor (10.0 mmol) in anhydrous THF (10 mL).

    • Add the acyl chloride solution to the lithium salt solution at -78 °C via cannula. Stir the reaction mixture for 1 hour, allowing it to slowly warm to 0 °C.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to obtain the N-acyl oxazolidinone.

  • Titanium Enolate Formation and Michael Addition:

    • To a flame-dried, argon-purged flask containing the purified N-acyl oxazolidinone (9.0 mmol), add anhydrous dichloromethane (DCM, 50 mL).

    • Cool the solution to -78 °C.

    • Slowly add TiCl₄ (11.0 mmol, 1.0 M solution in DCM). The solution should turn a deep red/brown color. Stir for 5 minutes.

    • Add N,N-diisopropylethylamine (DIPEA, 13.5 mmol) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Dissolve the Michael acceptor (e.g., a protected 1,2,3,6-tetrahydropyridine derivative, 9.0 mmol) in DCM (10 mL) and add it dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by pouring it into a rapidly stirring mixture of diethyl ether and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography.

  • Auxiliary Cleavage and Cyclization:

    • The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the acid, or LiBH₄ for reduction to the alcohol).

    • Following cleavage, the resulting intermediate possesses the necessary functionality for the final intramolecular cyclization to form the second ring of the diazaspiro-undecanone system, typically via reductive amination or amidation.

Self-Validation and Expected Outcomes
  • Yield: The Michael addition step typically proceeds in good to excellent yields (70-90%).

  • Diastereoselectivity: This method is expected to provide high diastereoselectivity (>95:5 d.r.), which can be confirmed by ¹H NMR analysis of the crude product.

  • Enantiomeric Excess: After auxiliary removal, the enantiomeric excess (ee) of the final product should be >98%, verifiable by chiral HPLC analysis.

Summary of Performance Data

The following table summarizes representative data for asymmetric syntheses of diazaspiro[5.5]undecane cores and related spirocyclic systems from the literature. This provides a benchmark for evaluating the success of the protocols described.

Method/StrategyKey Reagent/CatalystSubstrate ScopeYield (%)d.r. / ee (%)Reference
Auxiliary-Mediated Michael AdditionEvans Oxazolidinone / TiCl₄Phenyl, Butyl substituted60-80>95:5 d.r.[3]
Organocatalytic Domino ReactionSquaramide CatalystPyrazolinone ketimines75-90up to >99% ee[5]
Asymmetric [3+3] AnnulationBifunctional Organocatalystα,β-unsaturated ketimines85-98up to 96% ee[6]

Conclusion

The asymmetric synthesis of this compound is a challenging but achievable goal that is critical for the advancement of drug candidates based on this privileged scaffold. Chiral auxiliary-based methods offer a reliable and high-yielding route that provides excellent stereocontrol, making it a workhorse for initial library synthesis and scale-up. Concurrently, the rapid development of organocatalytic methods presents powerful and elegant alternatives that operate with high efficiency and stereoselectivity. The choice of methodology will depend on factors such as substrate availability, desired scale, and the specific stereoisomer required. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully construct these valuable chiral building blocks for drug discovery.

References

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters - ACS Publications. (2021-11-30). [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. (2021-12-17). [Link]

  • New development in the enantioselective synthesis of spiro compounds. RSC Publishing. (2018-06-28). [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. (2022-10-28). [Link]

  • Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. ResearchGate. [Link]

  • Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. (2025-08-06). [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]

  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. (2023-07-05). [Link]

  • Asymmetric Synthesis. University of Liverpool. [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

1,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic diamine derivative belonging to a class of compounds with significant interest in medicinal chemistry for the development of novel therapeutics.[1][2][3] The synthesis and purification of such molecules necessitate robust analytical methods to ensure their chemical purity, which is a critical quality attribute in drug development. A significant analytical challenge presented by this compound is its molecular structure; it lacks a significant UV-absorbing chromophore, rendering conventional HPLC with UV-Vis detection ineffective for sensitive quantification and impurity profiling.[4][5]

This application note describes a reliable and sensitive HPLC method developed specifically for the purity analysis of this compound. To overcome the detection challenge, this method employs a Charged Aerosol Detector (CAD). CAD is a powerful, near-universal detection technique that is independent of the analyte's optical properties.[6][7] It provides a response proportional to the mass of any non-volatile and many semi-volatile analytes, making it an ideal choice for purity assays where the identity and structure of all potential impurities are not known.[8][9][10] The method utilizes a reversed-phase chromatographic separation with a volatile mobile phase, ensuring compatibility with the CAD's detection mechanism.

Principle of Charged Aerosol Detection (CAD)

The decision to use CAD is based on its ability to provide a consistent and sensitive response for non-chromophoric compounds.[7] Unlike UV detectors that rely on light absorption or Evaporative Light Scattering Detectors (ELSD) that measure scattered light, CAD measures charge, which provides a more uniform response across different chemical structures.[10] The process involves three main stages:

  • Nebulization: The HPLC column eluent is mixed with nitrogen gas and passed through a nebulizer, creating an aerosol of fine droplets.

  • Evaporation: The droplets travel through a heated drift tube where the volatile mobile phase evaporates, leaving behind dried analyte particles.

  • Detection: These particles are charged by collision with a stream of positively charged nitrogen ions (generated by a corona discharge). An ion trap removes high-mobility ions, and the remaining charged analyte particles are measured by a sensitive electrometer. The resulting signal is directly proportional to the mass of the analyte.[6][10]

CAD_Principle cluster_hplc HPLC System cluster_cad Charged Aerosol Detector (CAD) HPLC_Eluent HPLC Eluent (Analyte in Volatile Mobile Phase) Nebulizer Nebulizer (Aerosol Formation) HPLC_Eluent->Nebulizer Enters Detector Drift_Tube Heated Drift Tube (Solvent Evaporation) Nebulizer->Drift_Tube Droplets Charging Corona Charger (Particle Charging) Drift_Tube->Charging Dried Particles Detector Electrometer (Signal Generation) Charging->Detector Charged Particles Signal Chromatogram Detector->Signal Data Output

Caption: Workflow of the Charged Aerosol Detection (CAD) mechanism.

Experimental Methodology

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Detector: A Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ or Waters™ ACQUITY™ UPLC™ CAD).

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Chromeleon™, Empower™).

  • Analytical Column: A reversed-phase column suitable for polar compounds, such as a Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. The use of an end-capped column is critical to minimize peak tailing for basic analytes.

  • Reagents:

    • This compound Reference Standard.

    • Acetonitrile (HPLC grade or higher).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic Acid (LC-MS grade, >99%).

Chromatographic Conditions

The following conditions were optimized to achieve a robust separation of the main peak from potential impurities. The use of a volatile buffer like formic acid is essential for CAD compatibility.[6]

ParameterSetting
Analytical Column XBridge C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Settings Evaporation Temp: 40°C; Nebulizer Temp: 35°C; Gas Regulator: 35 psi; Filter: None

Detailed Protocols

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and as a reference.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is chosen to ensure that impurities at the 0.1% level are detectable.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a core tenet of a self-validating and trustworthy protocol. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Retention Time (%RSD) ≤ 1.0%Demonstrates the stability and precision of the pump and system plumbing.
Peak Area (%RSD) ≤ 2.0%Confirms the precision of the injector and the stability of the detector response.
Analytical Procedure Workflow

The logical flow from sample preparation to final purity calculation is crucial for reproducible results.

HPLC_Workflow prep prep analysis analysis decision decision result result start Start: Prepare Reagents & Mobile Phases prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample equilibrate Equilibrate HPLC System with Mobile Phase start->equilibrate sst_run Perform System Suitability Test (SST) equilibrate->sst_run sst_check SST Criteria Met? sst_run->sst_check analyze_samples Inject Samples and Standards for Analysis sst_check->analyze_samples Yes fail FAIL: Troubleshoot System sst_check->fail No integrate Integrate Chromatograms (Peak Detection) analyze_samples->integrate calculate Calculate Area Percent Purity integrate->calculate report Final Report calculate->report

Caption: Logical workflow for the HPLC purity analysis of this compound.

Calculation of Purity

The purity of the sample is determined by the area percent method. This calculation assumes that the CAD response factor is similar for the main component and its structurally related impurities, which is a reasonable starting point for this type of universal detector.[7]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note: Disregard peaks originating from the diluent or mobile phase (blank injection) and any peaks below the limit of quantification (LOQ).

Method Validation and ICH Guidelines

While this document provides a detailed protocol, a full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines is required for use in a regulated environment.[11][12][13] Key parameters to be evaluated would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradation products, and matrix components. This can be achieved through forced degradation studies.

  • Linearity: Assessing the method's ability to obtain test results which are directly proportional to the concentration of the analyte. A typical range would be from the LOQ to 150% of the working concentration.

  • Accuracy: Determining the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Evaluating the method's repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is critical for impurity profiling.

  • Robustness: Measuring the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., column temperature, mobile phase pH, flow rate).

Conclusion

The described HPLC method utilizing Charged Aerosol Detection provides a specific, sensitive, and reliable solution for the purity analysis of this compound. By circumventing the limitations of UV detection, this protocol enables accurate quantification and impurity profiling, making it an invaluable tool for quality control in the research, development, and manufacturing of this important pharmaceutical intermediate. The method is designed with built-in system suitability checks to ensure trustworthy, day-to-day performance and is readily adaptable for full validation according to industry standards.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Retrieved from [Link]

  • ILS. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. InfinityLab Solutions. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Wikipedia. (2023). Evaporative light scattering detector. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Charged aerosol detector. In Wikipedia. Retrieved from [Link]

  • Shimadzu. (n.d.). ELSD-LT III - Evaporative Light Scattering Detector. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Rozet, E., et al. (2007). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • AZoM. (n.d.). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM.com. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Labcompare. Retrieved from [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. DADA Consultancy. Retrieved from [Link]

  • Almeling, S., & Gámiz-Gracia, L. (2011). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science.
  • Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Retrieved from [Link]

  • Kaczor, A. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. Retrieved from [Link]

  • Padwa, A., et al. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Retrieved from [Link]

  • Wellendorph, P., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Retrieved from [Link]

Sources

Application Note: High-Throughput Chiral Separation of 1,9-Diazaspiro[5.5]undecan-2-one Enantiomers by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient method for the enantioselective separation of 1,9-Diazaspiro[5.5]undecan-2-one, a key chiral building block in modern drug discovery. Recognizing the critical importance of enantiomeric purity for therapeutic efficacy and safety, this guide provides a detailed protocol utilizing Supercritical Fluid Chromatography (SFC) with a polysaccharide-based chiral stationary phase. The described method offers significant advantages in terms of speed, reduced solvent consumption, and high resolution, making it ideal for high-throughput screening and quality control environments in the pharmaceutical industry.

Introduction: The Significance of Chirality in Spirocyclic Scaffolds

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif frequently incorporated into a wide range of biologically active compounds.[1] Its rigid, three-dimensional structure is of high interest for the development of novel therapeutics targeting central nervous system disorders, pain, and other conditions. The presence of a stereogenic center in this compound necessitates the separation and independent biological evaluation of its enantiomers, as they can exhibit profound differences in pharmacology and toxicology.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[2][3][4] By employing supercritical carbon dioxide as the primary mobile phase component, SFC offers benefits such as lower viscosity, higher diffusivity, and reduced organic solvent consumption, leading to faster and more efficient separations.[4]

This guide provides a comprehensive, step-by-step protocol for the chiral separation of this compound enantiomers, grounded in the principles of chiral recognition on polysaccharide-based stationary phases.

Principles of Chiral Recognition on Polysaccharide-Based Stationary Phases

The successful enantioseparation of this compound is achieved through the use of a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are particularly effective for a broad range of chiral compounds, including spirocyclic lactams.

The chiral recognition mechanism is a complex interplay of various intermolecular forces, including:

  • Hydrogen Bonding: The amide and amine functionalities in the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: The polar groups in both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Interactions: The inclusion of the analyte into the chiral grooves or cavities of the polysaccharide polymer is highly dependent on its three-dimensional shape. The differential fit of the two enantiomers within these chiral pockets is a primary driver of separation.

The selection of an appropriate mobile phase, including the organic modifier and any additives, is crucial for modulating these interactions and achieving optimal resolution. For basic compounds like this compound, the addition of a small amount of a basic modifier is often necessary to prevent peak tailing and improve resolution.

Experimental Workflow and Protocols

This section details the complete workflow for the chiral separation of this compound enantiomers, from initial sample preparation to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_sfc SFC System & Method cluster_analysis Data Acquisition & Analysis prep_sample Dissolve Racemic Standard in Methanol (1 mg/mL) filter_sample Filter through 0.45 µm PTFE Syringe Filter prep_sample->filter_sample sfc_system Equilibrate SFC System with Mobile Phase filter_sample->sfc_system inject_sample Inject Sample (5 µL) sfc_system->inject_sample detect UV Detection at 220 nm inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integrate->calculate caption Figure 1. Experimental Workflow for Chiral SFC Analysis.

Caption: Figure 1. Experimental Workflow for Chiral SFC Analysis.

Materials and Reagents
  • Racemic this compound (analytical standard)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropylamine (for SFC)

  • Carbon Dioxide (SFC grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized SFC conditions for the chiral separation.

ParameterValue
Instrumentation Supercritical Fluid Chromatography (SFC) System with UV Detector
Chiral Stationary Phase CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 150 mm, 3 µm
Mobile Phase CO₂ / Methanol with 0.1% Isopropylamine (v/v)
Gradient Isocratic at 80/20 (CO₂/Modified Methanol)
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Concentration 1.0 mg/mL in Methanol
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the organic modifier by adding 1 mL of isopropylamine to 1 L of methanol. Sonicate for 5 minutes to ensure homogeneity.

  • Sample Preparation: Accurately weigh and dissolve the racemic this compound standard in methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • System Equilibration: Purge the SFC system and equilibrate the CHIRALPAK® IA-3 column with the mobile phase at the specified conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 5 µL of the prepared sample and initiate the data acquisition.

  • Data Analysis: Following the chromatographic run, integrate the peak areas of the two enantiomers. Calculate the resolution factor (Rs) and the enantiomeric excess (% ee) using standard chromatographic software.

Expected Results and Discussion

Under the optimized conditions, a baseline separation of the two enantiomers of this compound is expected. The following table presents typical chromatographic parameters that can be anticipated.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 3.5 min~ 4.8 min
Resolution (R_s) > 2.0-
Tailing Factor (T_f) 1.11.2

The addition of isopropylamine to the mobile phase is critical for achieving symmetrical peak shapes and enhancing resolution by minimizing ionic interactions between the basic analyte and the silica surface of the CSP. The choice of methanol as the organic modifier provides a good balance of polarity and hydrogen bonding capacity to facilitate the chiral recognition process.

G cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_interactions Diastereomeric Interactions R_enantiomer (R)-Enantiomer strong_interaction Stronger Interaction (Higher Retention) R_enantiomer->strong_interaction Forms stable diastereomeric complex S_enantiomer (S)-Enantiomer weak_interaction Weaker Interaction (Lower Retention) S_enantiomer->weak_interaction Forms less stable diastereomeric complex csp_groove Chiral Groove caption Figure 2. Chiral Recognition Mechanism.

Caption: Figure 2. Chiral Recognition Mechanism.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition. Column contamination.Optimize the percentage of methanol in the mobile phase. Increase or decrease the concentration of isopropylamine. Flush the column with a strong solvent like ethanol.
Peak Tailing Insufficient basic additive. Secondary interactions with the silica support.Increase the concentration of isopropylamine in the mobile phase (up to 0.3%). Ensure the sample is fully dissolved and filtered.
No Elution Mobile phase is too weak.Increase the percentage of methanol in the mobile phase.
Short Retention Times Mobile phase is too strong.Decrease the percentage of methanol in the mobile phase.

Conclusion

The presented Supercritical Fluid Chromatography method provides a rapid, efficient, and reliable solution for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically CHIRALPAK® IA-3, in combination with an optimized mobile phase, ensures excellent resolution and peak shape. This method is well-suited for high-throughput analysis in drug discovery and for stringent quality control in pharmaceutical manufacturing, contributing to the development of safer and more effective chiral drugs.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Agilent. [Link]

  • Instruction Manual for CHIRALPAK® IA. Daicel Chiral Technologies. [Link]

  • Daicel Chiral Application Search. Daicel Chiral Technologies. [Link]

Sources

Application Note: High-Throughput Screening of 1,9-Diazaspiro[5.5]undecan-2-one Based Libraries for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

The imperative to "escape from flatland" has driven a paradigm shift in medicinal chemistry, moving away from planar, sp²-rich molecules towards more three-dimensional and structurally complex sp³-rich scaffolds.[1] Spirocyclic systems, defined by two rings sharing a single atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional conformations allow for the precise projection of functional groups into protein binding pockets, offering significant advantages in achieving higher potency and selectivity.[2][3][4] Furthermore, the introduction of sp³ character often leads to improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, which are critical for developing viable drug candidates.[1][3][5]

The 1,9-Diazaspiro[5.5]undecane core, a dipiperidine system spiro-fused at the 2- and 4-positions, has emerged as a privileged scaffold in drug discovery.[6] Derivatives incorporating a carbonyl at the 2-position, forming 1,9-Diazaspiro[5.5]undecan-2-one, have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and cardiovascular disorders.[6][7] Notably, this scaffold has been successfully employed to develop potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis and a high-value target for metabolic diseases.[6]

This application note provides a comprehensive, field-proven guide for leveraging the this compound scaffold in a high-throughput screening campaign to identify novel inhibitors of a model enzyme target, ACC. We will detail the assay principles, provide step-by-step protocols for assay execution and data analysis, and present a framework for robust hit validation.

Assay Principle: A Luminescence-Based Approach for High-Throughput ACC1 Inhibition Screening

To screen for inhibitors of Acetyl-CoA Carboxylase (ACC), a robust and sensitive biochemical assay is required.[8][9] The enzymatic reaction catalyzed by ACC involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The core principle of our HTS assay is to quantify the amount of ATP consumed during this reaction. A lower level of ATP consumption corresponds to higher enzyme inhibition. We will employ a commercially available luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration.

Therefore, wells containing uninhibited ACC will consume significant ATP, resulting in a low luminescent signal. Conversely, wells containing a potent inhibitor of ACC will have minimal ATP consumption, leading to a high luminescent signal. This inverse relationship provides a clear and robust window for identifying active compounds. This "mix-and-read" format is ideal for HTS due to its simplicity, lack of wash steps, and high sensitivity.[8]

Experimental Design and Protocols

PART 1: Compound Library Preparation

The successful execution of an HTS campaign begins with the meticulous preparation of the compound library. The this compound scaffold serves as the core, with diversity introduced through substitutions at the N1 and N9 positions.

Protocol 1: Master Plate and Assay-Ready Plate Preparation

  • Solubilization: Dissolve synthesized this compound derivatives in 100% DMSO to a final stock concentration of 10 mM.

    • Rationale: DMSO is the standard solvent for HTS compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Master Plate Creation: Using an automated liquid handler, transfer the 10 mM stocks into a 384-well master stock plate. This plate will be stored at -20°C for long-term use.

  • Intermediate Plate: Prepare an intermediate 1 mM plate by diluting the 10 mM master plate 1:10 with 100% DMSO.

  • Assay-Ready Plate (ARP) Generation:

    • Dispense 50 nL of compound from the 1 mM intermediate plate into the appropriate wells of a 384-well, low-volume, white, opaque assay plate.[10] This will be the final assay plate.

    • For a final assay volume of 10 µL, this 50 nL addition results in a final compound concentration of 5 µM and a final DMSO concentration of 0.5%.

    • Rationale: Keeping the final DMSO concentration below 1% is critical to prevent significant inhibition or denaturation of the target enzyme.

    • Plate Layout: Design the plate map to include positive controls (e.g., a known ACC inhibitor), negative controls (DMSO vehicle only), and the library compounds. A typical layout is shown below.

Plate Columns1-23-2223-24
Well Content Negative Control (DMSO)Library CompoundsPositive Control
Final Conc. 0.5% DMSO5 µM Compound10 µM Known Inhibitor
PART 2: HTS Main Screen for ACC1 Inhibition

This protocol is optimized for a 384-well format with a final assay volume of 10 µL. All reagent additions should be performed with automated liquid handlers to ensure precision and reproducibility.[11]

Materials and Reagents:

  • Recombinant human ACC1 enzyme

  • Acetyl-CoA

  • ATP (Adenosine 5'-triphosphate)

  • Sodium Bicarbonate (NaHCO₃)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Tris-HCl Buffer (pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Potassium Citrate

  • Luminescence-based ATP detection kit

  • Assay-Ready Plates (ARPs) containing compounds

  • 384-well, low-volume, white, opaque plates

Protocol 2: Automated HTS Assay Workflow

  • Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% BSA, 20 mM Potassium Citrate).

  • Substrate Preparation: Prepare a 2X substrate solution in assay buffer containing Acetyl-CoA, NaHCO₃, and ATP.

    • Rationale: Preparing reagents at 2X concentration allows for the addition of equal volumes to the assay wells, simplifying the process and maintaining final concentrations. The optimal concentrations of enzyme and substrates must be determined empirically during assay development to ensure the reaction is in the linear range.[12]

  • Reagent Addition to ARP:

    • Dispense 5 µL of the 2X enzyme solution into each well of the assay-ready plate containing 50 nL of compound/control.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the library compounds to bind to the enzyme before the enzymatic reaction is initiated, which is crucial for identifying competitive and non-competitive inhibitors.

  • Initiate Enzymatic Reaction:

    • Dispense 5 µL of the 2X substrate solution into all wells to start the reaction.

    • Incubate for 30 minutes at 37°C. The incubation time should be optimized to ensure approximately 50% consumption of ATP in the negative control wells, providing an optimal signal window.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 10 µL of the detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Automated Assay Steps ARP Assay-Ready Plate (50 nL Compound in DMSO) AddEnzyme Add 5 µL 2X Enzyme Solution ARP->AddEnzyme PreIncubate Pre-incubate 15 min @ RT AddEnzyme->PreIncubate AddSubstrate Add 5 µL 2X Substrate Mix (Initiate Reaction) PreIncubate->AddSubstrate Incubate Incubate 30 min @ 37°C AddSubstrate->Incubate AddDetection Add 10 µL ATP Detection Reagent Incubate->AddDetection Read Read Luminescence AddDetection->Read

Caption: Automated HTS workflow for ACC1 inhibition screening.

PART 3: Data Analysis and Hit Validation

Rigorous data analysis is essential to confidently identify true hits and eliminate false positives.[13]

Protocol 3: Primary Data Analysis and Hit Selection

  • Data Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls.

    • Let LUM_sample be the luminescence of a compound well.

    • Let LUM_pos be the average luminescence of the positive control wells (max inhibition).

    • Let LUM_neg be the average luminescence of the negative control wells (no inhibition).

    • % Inhibition = 100 * (LUM_sample - LUM_neg) / (LUM_pos - LUM_neg)

  • Quality Control: Before analyzing hits, assess the quality of the assay plate by calculating the Z'-factor.[14]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

    • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[8][10]

  • Hit Identification: Define a primary hit based on a statistical threshold. A common approach is to set the hit cutoff at three standard deviations (SD) above the mean percent inhibition of the negative (DMSO) controls. For this campaign, we define a primary hit as a compound exhibiting ≥ 50% inhibition .

HTS Campaign Performance Metrics (Hypothetical Data)

ParameterValueInterpretation
Plates Screened100Total number of 384-well plates
Compounds Screened32,000Library compounds tested
Mean Z'-Factor0.78Excellent assay quality and robustness
Primary Hit Rate0.8%A manageable number of hits for follow-up
Number of Hits (≥50% Inh.)256Compounds selected for confirmation

Protocol 4: Hit Confirmation and Potency Determination

Primary hits must be validated through a series of follow-up experiments to confirm their activity and determine their potency.[15][16]

  • Hit Confirmation: Re-test the primary hits in the same assay format to confirm their activity. False positives arising from random experimental error will not reproduce.

  • Dose-Response Curves: For all confirmed hits, perform a 10-point, 3-fold serial dilution to generate dose-response curves. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

  • Orthogonal Assays: To eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors), hits should be tested in an orthogonal assay that uses a different detection method. For example, a method that directly measures malonyl-CoA production via mass spectrometry.[13]

Hit_Validation_Workflow cluster_primary Primary Screen cluster_validation Hit Validation Cascade PrimaryScreen HTS Campaign (32,000 Compounds at 5 µM) HitSelection Hit Selection (≥50% Inhibition) PrimaryScreen->HitSelection 256 Primary Hits Confirmation Single-Point Hit Confirmation HitSelection->Confirmation DoseResponse IC50 Determination (10-point Dose-Response) Confirmation->DoseResponse 210 Confirmed Hits Orthogonal Orthogonal Assay (e.g., Mass Spec) DoseResponse->Orthogonal 150 Potent Hits (IC50 < 1 µM) SAR SAR & Lead Optimization Orthogonal->SAR 35 Validated Hits

Caption: A robust workflow for hit validation and triage.

Confirmed Hit Potency (Hypothetical Data)

Compound IDScaffoldIC₅₀ (nM)Hill Slope
HTS-001This compound851.1
HTS-002This compound1500.9
HTS-003This compound4501.0
HTS-004This compound> 5000-

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability (enzyme or ATP) 2. Inconsistent liquid handling 3. High variability in negative control wells1. Prepare fresh reagents; check storage conditions. 2. Calibrate and maintain automated liquid handlers. 3. Ensure complete mixing; check for DMSO-related enzyme inhibition.
High Hit Rate (>2%) 1. Assay is sensitive to non-specific inhibition. 2. Compound aggregation. 3. Assay technology interference.1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. Re-test hits with detergent to identify aggregators. 3. Run a counter-screen against luciferase to identify false positives.
Edge Effects on Plates 1. Evaporation from outer wells during incubation. 2. Uneven temperature distribution across the plate.1. Use plates with lids; ensure incubators are properly humidified. 2. Allow plates to equilibrate to temperature before adding reagents.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel, potent, and selective enzyme inhibitors. Its inherent three-dimensionality provides a distinct advantage for probing complex protein active sites. By pairing a well-characterized compound library based on this scaffold with a robust, luminescence-based HTS assay, researchers can efficiently screen large numbers of compounds and identify high-quality hits. The detailed protocols and validation strategies outlined in this application note provide a comprehensive framework for executing a successful HTS campaign, from initial plate preparation to the confirmation of potent lead candidates suitable for further optimization.

References

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Krasavin, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(64), 40221-40235. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Methods in Molecular Biology (Vol. 1573, pp. 47-59). [Link]

  • National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2115-2123. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]

  • HiTSeekR. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • National Center for Biotechnology Information. (2013). Data Mining and Computational Modeling of High Throughput Screening Datasets. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds | Request PDF. [Link]

  • Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213. [Link]

  • ScienceDirect. (n.d.). Basics of HTS Assay Design and Optimization. [Link]

  • National Center for Biotechnology Information. (2014). Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. [Link]

  • LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology. [Link]

  • National Center for Biotechnology Information. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. [Link]

  • MDPI. (2023). 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. [Link]

  • AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

Sources

Application Notes & Protocols: In Vitro Assays for 1,9-Diazaspiro[5.5]undecan-2-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives showing promise for a wide range of therapeutic areas, including central nervous system (CNS) disorders, pain, and obesity.[1][2] The unique three-dimensional architecture of spirocyclic compounds can lead to improved target specificity and pharmacological properties compared to more planar molecules.[3] This guide provides a comprehensive, tiered strategy for the in vitro characterization of 1,9-Diazaspiro[5.5]undecan-2-one and its analogs. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the underlying scientific rationale for a structured, efficient, and robust screening cascade. We will progress from foundational cytotoxicity profiling to primary screening against high-probability CNS targets and conclude with a discussion of mechanism-of-action studies. Each protocol is designed as a self-validating system, incorporating essential controls and data interpretation guidelines to ensure scientific integrity.

Part 1: A Tiered Strategy for Bioactivity Profiling

A logical, stepwise approach is critical to efficiently characterize a novel compound. A haphazard testing of multiple targets can deplete compound stocks and generate difficult-to-interpret data. Our proposed strategy is based on a three-tiered pyramid, where each level informs the experimental decisions of the next.

G cluster_0 Screening Cascade Tier 3 Tier 3: Mechanism of Action (e.g., Enzyme Kinetics, Electrophysiology, Subtype Selectivity) Tier 2 Tier 2: Primary Target Screening (e.g., AChE Inhibition, NMDA Receptor Modulation) Tier 2->Tier 3 Confirms primary hits & elucidates mechanism Tier 1 Tier 1: Foundational Cytotoxicity (XTT Assay) Tier 1->Tier 2 Informs concentration range & identifies non-specific effects

Caption: A tiered approach to in vitro screening.

This cascade ensures that the compound's basic safety profile is understood before committing resources to more complex and specific assays.

Part 2: Tier 1 Protocol - Foundational Cytotoxicity Assessment

Scientific Rationale

Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound exhibits general cytotoxicity. This foundational knowledge prevents the misinterpretation of results from subsequent assays; a compound that kills cells will appear to inhibit any cellular process. The XTT assay is a robust method for this purpose. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a colored formazan product.[4][5] Unlike the older MTT assay, the XTT formazan product is water-soluble, eliminating a solubilization step and thereby streamlining the workflow and improving reproducibility.[6][7]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to assess the half-maximal inhibitory concentration (IC50) of the test compound.

1. Materials & Reagents

Reagent/MaterialRecommended Specifications
Cell Lines SH-SY5Y (human neuroblastoma), HEK293 (human embryonic kidney)
Culture Medium DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin
Test Compound This compound, dissolved in DMSO (10 mM stock)
Positive Control Doxorubicin (10 mM stock in DMSO)
Assay Kit XTT Cell Viability Assay Kit (contains XTT reagent and electron-coupling solution)
Equipment 96-well clear, flat-bottom cell culture plates; multichannel pipette; absorbance microplate reader

2. Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.

    • Include wells for "cells only" (negative control), "medium only" (background), and positive control.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium. A common range is 0.1 µM to 100 µM.

    • Prepare similar dilutions for the positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium with an equivalent percentage of DMSO to the "cells only" wells (vehicle control).

    • Incubate for 24-48 hours (exposure time should be consistent).

  • XTT Reagent Addition & Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell type's metabolic rate.

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance at 450-500 nm using a microplate reader.[4] A reference wavelength of 630-690 nm should be used to subtract background absorbance.

3. Data Analysis & Interpretation

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = [(Abs_treated - Abs_background) / (Abs_vehicle - Abs_background)] * 100

  • Determine IC50: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

A potent cytotoxic effect (low µM IC50) necessitates that all subsequent functional assays be performed at sub-toxic concentrations.

Caption: The streamlined experimental workflow of the XTT assay.

Part 3: Tier 2 Protocols - Primary Target Screening

Scientific Rationale

The this compound structure contains a dipiperidine core, a common feature in many CNS-active compounds. Therefore, primary screening should focus on high-probability neurological targets. We propose two parallel screening paths: one for enzymatic inhibition (Acetylcholinesterase) and one for ion channel modulation (NMDA receptor).

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Causality: AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[8] Its inhibition is a key therapeutic strategy for Alzheimer's disease.[9] The Ellman method is a simple and reliable colorimetric assay for measuring AChE activity.[10] It relies on the AChE-catalyzed hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[11]

G cluster_0 AChE Inhibition Assay Principle (Ellman's Method) ACh Acetylthiocholine (Substrate) Thio Thiocholine ACh->Thio AChE TNB TNB (Yellow, λmax=412 nm) Thio->TNB + DTNB DTNB (Colorless) DTNB->TNB Reaction

Caption: Principle of the colorimetric AChE assay.

1. Materials & Reagents

Reagent/MaterialRecommended Specifications
Enzyme Purified Acetylcholinesterase (e.g., from Electrophorus electricus)
Substrate Acetylthiocholine iodide (ATCI)
Chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Assay Buffer 0.1 M Sodium Phosphate Buffer, pH 8.0
Test Compound This compound, dissolved in DMSO
Positive Control Donepezil or Physostigmine
Equipment 96-well clear, flat-bottom plate; absorbance microplate reader

2. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 400 U/L working solution of AChE in Assay Buffer.

    • Prepare a 10 mM DTNB stock solution in Assay Buffer.

    • Prepare a 15 mM ATCI stock solution in deionized water (prepare fresh).

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final DMSO concentration is <1%.

  • Assay Setup (per well):

    • No Inhibitor Control: 45 µL AChE working solution + 5 µL Assay Buffer (with DMSO).

    • Test Wells: 45 µL AChE working solution + 5 µL of test compound dilution.

    • Background Well: 45 µL Assay Buffer + 5 µL Assay Buffer.

    • Pipette these into the 96-well plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer, DTNB, and ATCI. For each 150 µL of reaction mix, use ~145 µL buffer, 3 µL DTNB, and 2 µL ATCI (optimize for desired final concentrations).

    • Using a multichannel pipette, add 150 µL of the Reaction Mix to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 412 nm every minute for 10-20 minutes.

3. Data Analysis & Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [(Rate_NoInhibitor - Rate_Inhibitor) / Rate_NoInhibitor] * 100

  • Determine IC50: Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: NMDA Receptor Antagonist Screening via Calcium Imaging

Causality: N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity.[12] Dysregulation is implicated in numerous neurological disorders. As these receptors are permeable to Ca²⁺, their activation leads to a rapid increase in intracellular calcium concentration.[13][14] This influx can be visualized using fluorescent calcium indicators, making it an excellent method for high-throughput functional screening of potential antagonists.[15][16]

1. Materials & Reagents

Reagent/MaterialRecommended Specifications
Cell Line Human iPSC-derived neurons or primary cortical neurons. Alternatively, HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2B).
Assay Buffer Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
Calcium Indicator Fluo-4 AM (acetoxymethyl ester form for cell loading).
Agonists NMDA (N-methyl-D-aspartate) and Glycine (co-agonist).
Test Compound This compound.
Positive Control MK-801 (a known non-competitive NMDA receptor antagonist).
Equipment 96-well black-walled, clear-bottom plates; fluorescence microplate reader with liquid handling capabilities or a fluorescence microscope with an automated stage.

2. Step-by-Step Methodology

  • Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer with established networks (for neurons).

  • Dye Loading:

    • Prepare a 2 µM Fluo-4 AM loading solution in HBSS.

    • Remove culture medium from cells, wash once with HBSS.

    • Add 100 µL of Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Pre-incubation:

    • Wash cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing the desired concentration of this compound or the positive control (MK-801).

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence (Excitation ~490 nm, Emission ~520 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add a solution of NMDA (final concentration ~100 µM) and Glycine (final concentration ~10 µM).

    • Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

G cluster_workflow Calcium Imaging Workflow A 1. Plate & Culture Cells B 2. Load with Fluo-4 AM A->B C 3. Wash Excess Dye B->C D 4. Pre-incubate with Test Compound C->D E 5. Measure Baseline Fluorescence D->E F 6. Add Agonists (NMDA + Glycine) E->F G 7. Record Fluorescence Response F->G

Caption: Workflow for a fluorescence-based calcium influx assay.

3. Data Analysis & Interpretation

  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence (F_max - F_0).

  • Calculate Percent Inhibition:

    • % Inhibition = [(Response_vehicle - Response_compound) / Response_vehicle] * 100

  • Determine IC50: Plot % Inhibition versus the log of the compound concentration and fit with a dose-response curve to calculate the IC50.

Part 4: Tier 3 - Advancing to Mechanism-of-Action (MoA) Studies

Positive "hits" from Tier 2 screening require further investigation to confirm their activity and elucidate the mechanism. Tier 3 assays are lower-throughput but provide much richer data. The choice of assay depends entirely on the results from Tier 2.

  • If AChE Inhibition is Observed: The next logical step is to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). This is achieved through enzyme kinetics studies. By measuring the reaction rate at various substrate (ATCI) concentrations in the presence of a fixed inhibitor concentration, one can generate Michaelis-Menten and Lineweaver-Burk plots to characterize the inhibitor's mechanism.[11]

  • If NMDA Receptor Modulation is Observed: The primary screen does not distinguish between channel blockers, allosteric modulators, or competitive antagonists at the glycine or glutamate sites.[12]

    • Selectivity: The experiment can be repeated using cell lines that express different NMDA receptor subtypes (e.g., NR2A, NR2B, NR2C, NR2D) to determine if the compound is subtype-selective.

    • Gold Standard Confirmation: The gold standard for confirming ion channel modulation is patch-clamp electrophysiology.[17] This technique provides direct measurement of ion flow across the cell membrane, offering detailed information about channel gating, conductance, and block kinetics.

Part 5: References

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Sittampalam, G. S., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • de la Torre, A. F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(10), 1649. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Calcium Imaging Assay Service. Retrieved from [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Neurotar. (n.d.). Calcium imaging. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Reynolds, I. J. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology. Retrieved from [Link]

  • de la Torre, A. F., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. Retrieved from [Link]

  • Riparip, L.-C., et al. (2021). A simple Ca²⁺-imaging approach to neural network analyses in cultured neurons. STAR Protocols, 2(4), 100938. Retrieved from [Link]

  • Smith, S. M., et al. (2011). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 338(3), 1030-1040. Retrieved from [Link]

  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Kosheeka. (2021, July 28). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Gjonaj, L., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168). Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium imaging. Retrieved from [Link]

  • Pérez-González, A., et al. (2019). Spirocyclic derivatives as antioxidants: a review. Journal of the Brazilian Chemical Society, 30, 20-36. Retrieved from [Link]

  • Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR).... Retrieved from [Link]

  • Fesik, S. W., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 181-202. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Evaluate METTL3 Inhibition by Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epitranscriptome in Oncology

The field of epitranscriptomics, which investigates the role of RNA modifications in regulating gene expression, has unveiled a new frontier in cancer biology and therapeutics. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This dynamic and reversible modification is a critical regulator of mRNA metabolism, influencing splicing, nuclear export, stability, and translation.[1]

The m6A modification is installed by a "writer" complex, a multi-subunit enzyme machinery where Methyltransferase-like 3 (METTL3) functions as the core catalytic subunit.[1] METTL3, in a heterodimeric complex with METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues, predominantly within a consensus sequence of DRACH (D=A/G/U, R=A/G, H=A/C/U).[2]

Elevated METTL3 expression is a common feature in a variety of malignancies, including acute myeloid leukemia (AML), lung cancer, and gastric cancer, where it often correlates with poor prognosis.[1][3] In these contexts, METTL3 functions as an oncogene by enhancing the translation of key cancer-driving transcripts, such as MYC, BCL2, and SP1.[2][4][5] Consequently, the enzymatic activity of METTL3 has emerged as a compelling target for anticancer drug development.[6]

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize the inhibitory activity of novel compounds, such as diazaspiro derivatives, against METTL3. The methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a robust framework to assess target engagement, downstream molecular consequences, and the phenotypic impact of METTL3 inhibition in a cellular context.

Scientific Principles and Assay Strategy

A multi-tiered approach is essential for the thorough evaluation of a METTL3 inhibitor. This strategy begins with confirming target engagement within the cell, followed by quantifying the impact on the direct enzymatic product (m6A), assessing the expression of downstream target genes, and culminating in the measurement of functional cellular outcomes like proliferation and viability.

METTL3_Inhibition_Pathway cluster_Inhibitor Diazaspiro Compound cluster_METTL3 METTL3 Writer Complex cluster_RNA mRNA Substrate cluster_Downstream Downstream Effects Inhibitor Diazaspiro Compound (e.g., STM2457) METTL3 METTL3/METTL14 Complex Inhibitor->METTL3 Inhibition m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA Methylation SAM SAM SAM->METTL3 Methyl Donor mRNA mRNA (GGACU motif) mRNA->METTL3 Translation Increased Translation of Oncogenes (MYC, BCL2) m6A_mRNA->Translation Phenotype Cancer Cell Proliferation & Survival Translation->Phenotype

Figure 1: A diagram illustrating the mechanism of METTL3-mediated m6A methylation and the point of intervention for diazaspiro inhibitors.

Experimental Protocols

The following protocols are designed for use with cancer cell lines known to be dependent on METTL3 activity, such as the AML cell line MOLM-13.

Protocol 1: Quantification of Global m6A Levels by ELISA

This assay provides a quantitative measure of the overall m6A levels in the mRNA population of treated cells, serving as a direct readout of METTL3 catalytic activity.

Principle: An ELISA-based method offers a high-throughput and sensitive approach to quantify m6A. Total RNA is bound to a microplate, and the m6A modification is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[7][8]

Materials and Reagents:

  • Diazaspiro compound of interest (e.g., STM2457)

  • MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • Total RNA extraction kit

  • m6A RNA Methylation Quantification Kit (e.g., EpigenTek P-9005 or similar)[8]

  • Nuclease-free water

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Cell Treatment: Seed MOLM-13 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat the cells with a dose-range of the diazaspiro compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 24-48 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Ensure the RNA is of high purity (A260/280 ratio of ~2.0).

  • m6A Quantification:

    • Follow the manufacturer's protocol for the m6A RNA Methylation Quantification Kit. Typically, this involves:

    • Binding 100-300 ng of total RNA to the assay wells.[8]

    • Incubating with a capture antibody specific for m6A.

    • Adding a detection antibody.

    • Developing the colorimetric reaction with a substrate solution.

    • Stopping the reaction and measuring the absorbance at 450 nm.[7]

  • Data Analysis: Calculate the percentage of m6A relative to the total RNA input. Compare the m6A levels in compound-treated samples to the vehicle-treated control.

Self-Validation and Controls:

  • Positive Control: Use a known m6A-containing RNA standard provided in the kit.

  • Negative Control: Use an unmethylated RNA standard provided in the kit.

  • Biological Replicates: Perform each treatment condition in triplicate to ensure reproducibility.

Protocol 2: Visualization of Cellular m6A by Immunofluorescence

This imaging-based assay provides a qualitative and semi-quantitative assessment of m6A levels and their subcellular localization.

Principle: Cells are fixed and permeabilized to allow an anti-m6A antibody to bind to methylated RNA. A fluorescently labeled secondary antibody is then used for visualization by microscopy.[9]

Materials and Reagents:

  • Cells grown on coverslips

  • Diazaspiro compound

  • Phosphate-buffered saline (PBS)

  • Methanol, pre-chilled to -20°C

  • Blocking buffer (3% BSA in PBS)

  • Primary antibody: Rabbit anti-m6A

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a 12-well plate. Allow them to adhere overnight, then treat with the diazaspiro compound or vehicle for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.[9]

  • Blocking: Wash the cells twice with PBS and then incubate in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-m6A antibody (diluted in blocking buffer) for 1 hour at room temperature in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides with an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the m6A signal (e.g., green fluorescence) and the DAPI signal (blue fluorescence).

Data Analysis:

  • Qualitatively assess the reduction in m6A fluorescence intensity in compound-treated cells compared to controls.

  • For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Self-Validation and Controls:

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Positive Control: Use untreated cells to establish the baseline m6A signal.

  • Genetic Control: If available, use METTL3 knockout cells as a negative control for m6A staining.[9]

Protocol 3: RT-qPCR Analysis of METTL3 Target Gene Expression

This assay measures the mRNA levels of known METTL3 downstream targets to assess the functional consequences of METTL3 inhibition.

Principle: METTL3-mediated m6A modification can enhance the stability and translation of target mRNAs. Inhibition of METTL3 is therefore expected to decrease the expression of these targets. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the mRNA levels of specific genes.[10]

Materials and Reagents:

  • Treated cells from Protocol 1

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (MYC, BCL2) and a housekeeping gene (GAPDH)

  • Real-time PCR system

Primer Sequences:

Gene Forward Primer (5'-3') Reverse Primer (5'-3')
MYC GCTGCTTAGACGCTGGATTT GTTGCTGGTGCTCCATGAGA
BCL2 GGTGGGGTCATGTGTGTGG GGTTCAGGTACTCAGTCATCCAC

| GAPDH | CTGGGCTACACTGAGCACC | GGAACGCTTCACGAATTTG |

Step-by-Step Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from treated and control cells as described in Protocol 1. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in a 96-well plate with the qPCR master mix, primers, and cDNA.

    • Run the plate on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (GAPDH) (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing treated samples to the vehicle control.

Self-Validation and Controls:

  • No-Reverse-Transcriptase Control: To check for genomic DNA contamination.

  • No-Template Control: To check for reagent contamination.

  • Melt Curve Analysis: To verify the specificity of the PCR products.

Protocol 4: Cell Viability Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of the inhibitor's anti-cancer effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

Materials and Reagents:

  • Diazaspiro compound

  • MOLM-13 cells

  • 96-well microplate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the diazaspiro compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation and Controls:

  • Blank Wells: Contain medium only, for background subtraction.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

  • Positive Control: A known cytotoxic agent can be used as a positive control for assay performance.

Data Interpretation and Expected Outcomes

A potent and selective diazaspiro inhibitor of METTL3 is expected to yield the following results across the described assays:

AssayExpected Outcome with Effective METTL3 InhibitionExample Data for STM2457
m6A ELISA Dose-dependent reduction in global m6A levels.Significant reduction in m6A on poly-A+ RNA in MOLM-13 cells.[2]
m6A Immunofluorescence Decreased fluorescence intensity of m6A staining.Consistent with a reduction in m6A levels.
RT-qPCR Downregulation of METTL3 target genes like MYC and BCL2.Reduced m6A levels on MYC mRNA.[2]
MTT Assay Dose-dependent decrease in cell viability and a low IC50 value.Potent inhibition of AML cell growth.[2] Biochemical IC50 of 16.9 nM.[12]

Figure 2: A workflow diagram outlining the experimental logic for evaluating METTL3 inhibitors.

Conclusion

The suite of cell-based assays detailed in this application note provides a comprehensive framework for the preclinical evaluation of diazaspiro compounds as METTL3 inhibitors. By systematically assessing target engagement, downstream molecular effects, and cellular phenotypes, researchers can build a robust data package to support the advancement of promising candidates in the drug discovery pipeline. The validation of potent and selective METTL3 inhibitors holds significant promise for the development of novel therapies for cancers driven by epitranscriptomic dysregulation.

References

  • Yankova, E., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597-601. [Link]

  • EpigenTek. (n.d.). m6A ELISA: The Comprehensive Guide to Quantifying RNA Methylation. Retrieved from [Link]

  • Ensinck, I., et al. (2023). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. RNA Biology, 20(1), 23-32. [Link]

  • Wang, H., et al. (2021). METTL3‑mediated m6A modification of Bcl‑2 mRNA promotes non‑small cell lung cancer progression. Oncology Reports, 45(6), 1-13. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Yuan, Y., et al. (2025). The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. Journal of Hematology & Oncology, 18(1), 1-19. [Link]

  • Li, T., et al. (2021). METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis. Stem Cells International, 2021, 8894613. [Link]

  • He, L., et al. (2022). The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis. Frontiers in Oncology, 12, 861311. [Link]

  • Zhang, X., et al. (2019). Supplementary Fig. 1 | Immunofluorescence staining of m6A in U-2 OS cells. bioRxiv. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Choe, J., et al. (2024). METTL3 as a master regulator of translation in cancer: mechanisms and implications. Nucleic Acids Research, 52(5), 2247-2263. [Link]

  • Bedi, R. K., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(3), 1638-1659. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Cell Biolabs, Inc. (n.d.). N6-Methyladenosine (m6A) ELISA Kit. Retrieved from [Link]

  • Yuan, Y., et al. (2025). The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. ResearchGate. [Link]

  • Li, D., et al. (2020). The m 6 A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia. Journal of Cancer, 11(13), 3879-3890. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • EpigenTek. (2023). EpiQuik™ m6A RNA Methylation Quantification Kit (Colorimetric). Retrieved from [Link]

  • Bochenkova, E., et al. (2020). METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. [Link]

  • EpigenTek. (2024). Epigenase™ m6A Methylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Liu, Y., et al. (2021). Restored MEG3 stimulates the apoptosis of Molm13 cells and increases their sensitivity to arabinocytosine by upregulating miR-493-5p and downregulating the METTL3/MYC axis. ResearchGate. [Link]

  • Lorenzo-Gotor, N., et al. (2026). METTL3 regulates exocytosis independently of m6A. bioRxiv. [Link]

  • Bochenkova, E., et al. (2021). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem, 16(20), 3035-3043. [Link]

  • Ensinck, I., et al. (2023). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. ResearchGate. [Link]

  • Bedi, R. K., et al. (2021). Mining for METTL3 inhibitors to suppress cancer. Future Medicinal Chemistry, 13(15), 1333-1336. [Link]

  • ResearchGate. (n.d.). Potential strategies for targeting of METTL3 in cancer. Retrieved from [Link]

  • Wellcome Trust Sanger Institute. (2017). Inhibiting METTL3 destroys AML cells without harming normal blood cells. ScienceDaily. [Link]

  • Li, J., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Pharmacology, 13, 881502. [Link]

  • Chen, H., et al. (2022). Selective inhibition of METTL3 enhanced anticancer activity via targeting the c-Myc pathway. Journal of Translational Medicine, 20(1), 263. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wang, Y., et al. (2023). STM2457 Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification. International Journal of Molecular Sciences, 24(21), 15903. [Link]

  • Li, Y., et al. (2024). METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation. Cancer Management and Research, 16, 2815-2828. [Link]

Sources

Radioligand binding assays for 1,9-Diazaspiro[5.5]undecan-2-one targets

Author: BenchChem Technical Support Team. Date: January 2026

Characterizing Novel 1,9-Diazaspiro[5.5]undecan-2-one Derivatives using Radioligand Binding Assays

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane framework, characterized by two piperidine rings sharing a single carbon atom, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, three-dimensional conformation allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets.[3] The inclusion of a carbonyl group at the 2-position, creating the this compound core, further refines the scaffold's properties. Derivatives of this core have been investigated for a multitude of therapeutic applications, including the treatment of metabolic disorders, pain, viral infections, and central nervous system (CNS) disorders.[1][4]

This broad bioactivity stems from the ability of substituted diazaspiro-compounds to bind to various receptors and enzymes. Documented targets include G-protein coupled receptors (GPCRs) like the μ-opioid receptor (MOR) and CCR5, as well as intracellular proteins such as sigma receptors (σ1 and σ2).[5][6] Given this versatility, a robust and sensitive method is required to determine the binding affinity and selectivity of novel derivatives. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on ligand-receptor interactions.[7][8]

This guide provides a detailed framework and step-by-step protocols for characterizing novel compounds based on the this compound scaffold, using radioligand binding assays for two common and pharmacologically relevant targets: the Sigma-1 Receptor (σ1R) and the μ-Opioid Receptor (MOR) .

The Principle of Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying receptor pharmacology.[9] They rely on the use of a ligand (the "radioligand") that has been labeled with a radioisotope (commonly tritium, ³H, or iodine, ¹²⁵I). This radioligand binds with high affinity and specificity to the receptor of interest. The fundamental principle is to incubate a biological preparation containing the target receptor (e.g., cell membrane homogenates) with the radioligand and then measure the amount of receptor-bound radioactivity.[10][11]

There are two primary types of radioligand binding experiments detailed in this guide:

  • Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until all binding sites are saturated.[7][8]

  • Competition (or Inhibition) Assays: These assays measure the affinity (Ki) of an unlabeled test compound (e.g., a new this compound derivative) for the receptor. This is achieved by incubating a fixed concentration of the radioligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[7][10] The test compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value is then used to calculate the inhibition constant (Ki).[12]

Diagram: General Workflow of a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand & Test Compound at Equilibrium Receptor->Incubation Radioligand Radioligand Stock Radioligand->Incubation Test_Compound Test Compound (Diazaspiro Derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Filters with Bound Radioligand Analysis Data Analysis (Calculate Kd, Bmax, Ki) Counting->Analysis

Caption: General workflow for a filtration-based radioligand binding assay.

PART 1: Sigma-1 Receptor (σ1R) Binding Assay

Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in various CNS disorders.[13][14] Many synthetic compounds, including spirocyclic structures, show affinity for these receptors.

Protocol 1.1: Saturation Binding Assay for σ1R

This protocol determines the receptor density (Bmax) and radioligand dissociation constant (Kd) using [³H]-(+)-pentazocine, a selective σ1R agonist.[14][15]

Materials:

  • Receptor Source: Guinea pig liver membranes are a rich source of σ1R.[14] Alternatively, membranes from cells recombinantly expressing human σ1R can be used.

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity: 30-60 Ci/mmol).

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

  • Scintillation Fluid: Betaplate Scint or equivalent.

  • Scintillation Counter: MicroBeta counter or similar.

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the membrane preparation and resuspend the pellet in ice-cold Assay Buffer to a final protein concentration of approximately 0.2 mg/mL.[16] Keep on ice.

  • Assay Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding and Non-Specific Binding (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of [³H]-(+)-pentazocine in Assay Buffer. A typical concentration range would be 0.3 to 35 nM to encompass the expected Kd.[16]

  • Assay Incubation:

    • To each well, add 150 µL of the membrane preparation.

    • For Total Binding wells, add 50 µL of Assay Buffer.

    • For NSB wells, add 50 µL of 10 µM Haloperidol solution.

    • Initiate the binding reaction by adding 50 µL of the appropriate [³H]-(+)-pentazocine dilution to all wells. The final assay volume is 250 µL.[17]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.[15][16]

  • Filtration: Terminate the assay by rapid filtration through the GF/B filters using the cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[17]

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding (Y-axis) against the concentration of [³H]-(+)-pentazocine (X-axis).

    • Use non-linear regression analysis (one-site binding model) in software like GraphPad Prism to calculate the Bmax (in fmol/mg protein) and Kd (in nM).[17]

Protocol 1.2: Competition Binding Assay for σ1R

This protocol determines the binding affinity (Ki) of a novel this compound derivative.

Procedure:

  • Setup: Follow steps 1 and 2 from Protocol 1.1.

  • Reagent Preparation:

    • Prepare a fixed concentration of [³H]-(+)-pentazocine in Assay Buffer. A concentration close to its Kd value (e.g., 1.0 - 2.0 nM) is ideal.[16]

    • Prepare serial dilutions of your unlabeled test compound (e.g., from 0.1 nM to 10 µM) in Assay Buffer.

  • Assay Incubation:

    • To each well, add 150 µL of the membrane preparation.

    • Add 50 µL of the appropriate test compound dilution (or buffer for Total Binding, or 10 µM Haloperidol for NSB).

    • Initiate the reaction by adding 50 µL of the fixed concentration [³H]-(+)-pentazocine solution.

  • Incubation, Filtration, and Quantification: Follow steps 5, 6, and 7 from Protocol 1.1.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[12]

PART 2: μ-Opioid Receptor (MOR) Binding Assay

The MOR is a classic GPCR and the primary target for opioid analgesics.[5] Characterizing the affinity of new compounds for this receptor is crucial in pain research.

Protocol 2.1: Competition Binding Assay for MOR

This protocol determines the binding affinity (Ki) of a test compound using the selective MOR agonist radioligand [³H]-DAMGO.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) (Specific Activity: 40-70 Ci/mmol).

  • Non-Specific Binding Control: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus & Scintillation Supplies: As described for the σ1R assay.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold Assay Buffer to a final protein concentration that ensures radioligand depletion is less than 10%.[18]

  • Reagent Preparation:

    • Prepare a fixed concentration of [³H]-DAMGO in Assay Buffer. A typical concentration is ~1.0 nM.

    • Prepare serial dilutions of your unlabeled this compound derivative (e.g., from 0.1 nM to 10 µM).

  • Assay Incubation (Final Volume 250 µL):

    • To appropriate wells, add 150 µL of the membrane preparation.

    • Add 50 µL of the test compound dilution (or buffer for Total Binding, or 10 µM Naloxone for NSB).

    • Initiate the reaction by adding 50 µL of the [³H]-DAMGO solution.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Quantification: Terminate the assay and quantify radioactivity as described in Protocol 1.1 (steps 6 and 7).

  • Data Analysis: Calculate the IC50 and Ki values as described in Protocol 1.2 (step 5), using the Kd of [³H]-DAMGO for the MOR.

Data Presentation and Interpretation

For clarity and direct comparison, results should be summarized in a tabular format.

Table 1: Radioligand Binding Profile of Compound X

Target ReceptorRadioligandTest CompoundKi (nM) ± SEMn
Sigma-1 (σ1R)[³H]-(+)-pentazocineCompound XValue3
μ-Opioid (MOR)[³H]-DAMGOCompound XValue3

Ki values are presented as the mean ± standard error of the mean (SEM) from 'n' independent experiments.

Causality and Self-Validation in Protocols

Why these choices?

  • Receptor Source: Using recombinantly expressed human receptors (like for MOR) ensures that binding is specific to the target of interest, avoiding confounding effects from other receptor subtypes present in native tissue. For σ1R, guinea pig liver is a well-validated, high-density native source.[14]

  • Radioligand Selection: The chosen radioligands ([³H]-(+)-pentazocine for σ1R, [³H]-DAMGO for MOR) are well-characterized, commercially available, and exhibit high affinity and selectivity for their respective targets.[5][15]

  • Defining Non-Specific Binding (NSB): The use of a high concentration of a standard, potent, and structurally unrelated ligand (Haloperidol for σ1R, Naloxone for MOR) is critical. This ensures that only binding to the specific receptor site is measured, as the competitor will occupy all high-affinity sites, leaving only the radioligand bound to low-affinity, non-saturable sites (the filter, lipids, etc.), which constitutes NSB.[16]

  • Equilibrium Conditions: Incubation times and temperatures are optimized to ensure the binding reaction has reached equilibrium. This is a prerequisite for the valid application of the law of mass action and the Cheng-Prusoff equation.[18] Failure to reach equilibrium is a common pitfall that leads to inaccurate affinity estimates.[9]

Diagram: Competition Binding Principle

G cluster_low Low [Test Compound] cluster_high High [Test Compound] cluster_legend Legend R1 R L1 L* R1->L1 High Binding C1 C R2 R C2 C R2->C2 Low L Binding L2 L R_leg Receptor (R) L_leg Radioligand (L*) C_leg Test Compound (C)

Caption: At low concentrations of a test compound, the radioligand binds freely. At high concentrations, the test compound displaces the radioligand.

Conclusion

Radioligand binding assays are an indispensable tool in the pharmacological characterization of novel chemical entities like this compound derivatives. By employing the detailed saturation and competition binding protocols outlined here for targets such as the sigma-1 and μ-opioid receptors, researchers can reliably determine the binding affinity (Ki) and selectivity of their compounds. This quantitative data is essential for establishing structure-activity relationships (SAR), optimizing lead compounds, and guiding the trajectory of drug discovery programs.

References

  • Sigma Receptor Binding Assays. (2015). PubMed Central (PMC). [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central (PMC). [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PubMed Central (PMC). [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

  • Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central (PMC). [Link]

  • Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. (2021). PubMed Central (PMC). [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. (2005). The Journal of Nuclear Medicine. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2021). PubMed Central (PMC). [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2009). ResearchGate. [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. (2009). PubMed. [Link]

  • Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. (2024). PubMed Central (PMC). [Link]

Sources

Application Notes & Protocols: Pharmacokinetic Profiling of 1,9-Diazaspiro[5.5]undecan-2-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Pharmacokinetic Profiling of Spirocyclic Scaffolds

The 1,9-diazaspiro[5.5]undecan-2-one core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, offers a distinct advantage over traditional flat, aromatic systems. This unique topology can lead to improved potency, selectivity, and optimized physicochemical properties such as solubility and metabolic stability.[1][2] The introduction of spirocyclic motifs often increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.[1]

However, the promising biological activity of novel this compound analogues must be paired with a thorough understanding of their pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, governing the dose, dosing frequency, and ultimate clinical utility of a therapeutic agent.[3][4][5] Early and comprehensive in vitro and in vivo PK studies are critical to identify and mitigate potential liabilities, thereby reducing late-stage attrition and accelerating the path to the clinic.[6][7][8]

This guide provides a detailed framework for the pharmacokinetic characterization of this compound analogues. It is designed to be a practical resource, explaining not just the "how" but also the "why" behind each experimental choice. The protocols outlined herein are grounded in established industry best practices and regulatory expectations, ensuring the generation of robust and reliable data to inform critical project decisions.[9]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic assessment involves a suite of in vitro assays to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the candidate molecules.[6][7] This screening cascade allows for the early identification of compounds with favorable drug-like properties and helps to prioritize resources for more extensive in vivo testing.[8][10]

Aqueous Solubility: The Gateway to Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of poor oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.

  • Kinetic Solubility: Measures the solubility of a compound upon rapid precipitation from a DMSO stock solution. It is a high-throughput assay suitable for early screening of large numbers of compounds.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound. While lower throughput, it provides a more definitive measure.

Protocol: Kinetic Solubility Assessment

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound analogue in 100% DMSO.

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using nephelometry or turbidimetry to detect precipitation. The concentration at which the compound precipitates is its kinetic solubility.

Permeability and Efflux: Crossing Biological Barriers

The ability of a compound to permeate across the intestinal epithelium is a key determinant of oral absorption. Cell-based assays, such as the Caco-2 or MDCK permeability assays, are the industry standard for this assessment.[11] For CNS-targeted agents, these assays also provide an early indication of blood-brain barrier penetration.[12]

The Madin-Darby Canine Kidney (MDCK) cell line is often preferred for its shorter culture time and low expression of endogenous transporters.[13] Transfection with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, creates the MDCK-MDR1 cell line, a valuable tool for identifying compounds that are substrates of this key efflux pump.[12][14]

Protocol: MDCK-MDR1 Permeability Assay

  • Cell Culture: Seed MDCK-MDR1 cells onto a semi-permeable membrane in a Transwell™ plate and culture for 4-5 days to form a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >200 Ω•cm² is typically required. Include a fluorescent marker like Lucifer yellow to assess monolayer leakage during the experiment.[14][15]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes.[12]

  • Sample Analysis: At the end of the incubation, collect samples from both donor and receiver chambers and quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER).

    • An ER (Papp B-A / Papp A-B) ≥ 2 suggests the compound is a substrate for P-gp-mediated efflux.[12]

Metabolic Stability: Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are major contributors to the clearance of many small molecules.[16][17] Assessing the metabolic stability of a compound in liver microsomes or hepatocytes provides an early estimate of its hepatic clearance and half-life in vivo.[17][18]

Protocol: Human Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) at 37°C and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19]

    • Prepare a NADPH-regenerating system solution.

  • Reaction Mixture: In a 96-well plate, incubate the test compound (e.g., 1 µM) with the HLM suspension at 37°C.[18]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.[18]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16][17]

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug in plasma is generally considered pharmacologically active and available to distribute to tissues and be cleared.[20][21] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting efficacy and pharmacokinetic data.[22][23] Rapid Equilibrium Dialysis (RED) is a widely used and reliable method for this assessment.[20][21]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma (human, rat, or mouse) at the desired concentration (e.g., 1 µM).[20]

  • Dialysis: Add the compound-spiked plasma to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber.[21]

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[20][21]

  • Sample Collection and Matrix Matching: After incubation, collect aliquots from both the plasma and buffer chambers. To ensure accurate analysis, matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.[20]

  • Protein Precipitation and Analysis: Precipitate proteins by adding a cold organic solvent with an internal standard. Analyze the supernatant by LC-MS/MS to determine the concentrations in both chambers.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[23]

Data Summary: In Vitro ADME Profile

Compound IDKinetic Solubility (µM)Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)Fraction Unbound (fu)
Analogue-001>10015.21.2>600.25
Analogue-002552.18.5120.08
Analogue-0038910.51.8450.55
Control Drug7512.01.5300.15

Part 2: In Vivo Pharmacokinetic Evaluation in Rodents

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic behavior of the lead analogues in an animal model, typically mice or rats.[5][24] These studies provide essential information on key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[25][26]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the foundation of any in vivo PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[27][28][29]

Key Steps in LC-MS/MS Method Development:

  • Analyte and Internal Standard (IS) Optimization: Infuse the analogue and a suitable structural analogue (as the IS) into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion pairs for Multiple Reaction Monitoring - MRM).[28]

  • Chromatographic Separation: Develop a UPLC/HPLC method that provides good peak shape and resolution from endogenous matrix components to minimize ion suppression.[30][31]

  • Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte and IS from plasma while removing interfering substances.[27]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters including accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification - LLOQ), linearity, recovery, and stability.[9][27]

Study Design and Execution

A typical initial rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine absolute oral bioavailability.

Protocol: Mouse Pharmacokinetic Study

  • Animal Acclimation and Dosing:

    • Acclimate male C57BL/6 mice for at least one week.[32]

    • Divide animals into two groups (n=3-4 per group/timepoint).[24]

    • IV Group: Administer the compound (e.g., 1 mg/kg) via tail vein injection.[33]

    • PO Group: Administer the compound (e.g., 5 mg/kg) via oral gavage.[33]

    • The formulation vehicle should be optimized for solubility and tolerability.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h).[3][33] Using a sparse sampling design reduces the stress on individual animals.[25]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[32]

  • Sample Analysis: Quantify the drug concentrations in the plasma samples using the validated LC-MS/MS method.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[4]

Key PK Parameters Calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • CL: Total body clearance (DoseIV / AUCIV).

  • Vdss: Volume of distribution at steady state.

  • t½: Terminal elimination half-life.

  • %F (Oral Bioavailability): (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Data Summary: In Vivo Pharmacokinetics in Mice

ParameterAnalogue-001Analogue-003
IV Dose (1 mg/kg)
CL (mL/min/kg)1545
Vdss (L/kg)1.22.5
t½ (h)2.81.9
AUCinf (ngh/mL)1110370
PO Dose (5 mg/kg)
Cmax (ng/mL)850250
Tmax (h)1.00.5
AUCinf (ngh/mL)4160460
Bioavailability (%F) 75% 25%

Visualization of Workflows

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_solubility Solubility cluster_permeability Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Kinetic & Thermodynamic Solubility Assays end Comprehensive In Vitro PK Profile solubility->end permeability MDCK-MDR1 Permeability Assay papp Calculate Papp & Efflux Ratio permeability->papp papp->end metabolism Liver Microsomal Stability Assay clint Calculate t½ & CLint metabolism->clint clint->end ppb Plasma Protein Binding (RED) fu Calculate Fraction Unbound (fu) ppb->fu fu->end start Test Compound (1,9-Diazaspiro Analogue) start->solubility start->permeability start->metabolism start->ppb

Caption: Workflow for in vitro ADME profiling.

Logical Flow for In Vivo Pharmacokinetic Study

InVivo_PK_Flow cluster_method Bioanalysis cluster_study Animal Study cluster_analysis Data Analysis method_dev LC-MS/MS Method Development method_val Method Validation (FDA/EMA Guidelines) method_dev->method_val quant Sample Quantification (Validated LC-MS/MS) method_val->quant dosing IV & PO Dosing in Rodents sampling Serial Blood Sampling dosing->sampling plasma Plasma Preparation sampling->plasma plasma->quant nca Non-Compartmental Analysis (NCA) quant->nca params Calculate PK Parameters (CL, Vd, t½, %F) nca->params end In Vivo PK Report & Go/No-Go Decision params->end start Lead Compound Selection start->method_dev start->dosing

Caption: Logical flow for an in vivo PK study.

Conclusion: Integrating Data for Informed Decisions

The comprehensive pharmacokinetic profiling of this compound analogues is a multi-faceted process that builds from high-throughput in vitro screens to definitive in vivo studies. Each assay provides a piece of the puzzle, and integrating these data is key to building a holistic understanding of a compound's potential. For example, high metabolic clearance (in vitro) can explain low oral bioavailability (in vivo), while high efflux (in vitro) might suggest poor brain penetration. By systematically applying the protocols and principles outlined in this guide, researchers can de-risk their drug discovery programs, select candidates with the highest probability of success, and ultimately, accelerate the delivery of novel therapeutics to patients.

References

  • Selvita. In Vitro ADME. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • UNMC. Pharmacokinetics Protocol – Rodents. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubMed Central. Murine Pharmacokinetic Studies. [Link]

  • PubMed Central. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • YouTube. How to perform the MDCK Permeability experiment in drug discovery. [Link]

  • YouTube. Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. [Link]

  • European Medicines Agency. Guideline on reporting the results of population pharmacokinetic analyses. [Link]

  • Bio-protocol. Rat pharmacokinetic studies. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Bioanalytical method development and validation by lc-ms/ms. [Link]

  • ResearchGate. (PDF) Reporting guidelines for population pharmacokinetic analyses. [Link]

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. [Link]

  • Karger Publishers. SOP 13: Pharmacokinetic Data Analysis. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • Chromatography Online. The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. [Link]

  • Journal of Neonatal Surgery. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Drug Discovery Today. Spirocycles in Drug Discovery. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • PubMed Central. Spirocyclic Motifs in Natural Products. [Link]

  • Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • YouTube. Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. [Link]

  • ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

Sources

ADME properties of 1,9-Diazaspiro[5.5]undecan-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ADME Profiling of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Introduction: Navigating the Path to Clinical Success

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting substituents in precise spatial orientations, leading to compounds with potent and selective biological activities. Derivatives of this scaffold have been explored for the treatment of a wide range of conditions, including obesity, pain, and various psychotic disorders.[1][2] However, promising biological activity alone does not make a successful drug. A candidate molecule must also possess a favorable pharmacokinetic profile, governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Early and comprehensive ADME profiling is now an indispensable part of modern drug discovery.[3][4][5] Identifying and addressing potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution during the lead optimization phase significantly reduces the high attrition rates of drug candidates in late-stage clinical trials. This guide serves as a detailed application note for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a robust evaluation of the ADME properties of this compound derivatives.

Part 1: Early-Stage Assessment with In Silico ADME Modeling

Before committing resources to chemical synthesis and in vitro testing, computational (in silico) models offer a rapid and cost-effective means to triage and prioritize virtual compounds.[6][7][8] These models use a compound's chemical structure to predict its physicochemical and pharmacokinetic properties, guiding the design of molecules with a higher probability of success.

Key Predictive Endpoints:
  • Physicochemical Properties: These fundamental characteristics heavily influence a compound's behavior in biological systems. Key parameters include:

    • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a critical determinant of a drug's ability to cross cell membranes.[9]

    • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption and the development of intravenous formulations.[6]

    • Ionization Constant (pKa): The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.[6]

  • Pharmacokinetic Predictions: Models can estimate how a compound will behave in vivo:

    • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

    • Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-targeted drugs, it predicts the ability of a compound to cross into the brain.

    • Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to plasma proteins, which affects its free concentration and availability to act on its target.[6]

  • Drug-Likeness and Lead-Likeness Rules:

    • Filters like Lipinski's Rule of Five and Veber's Rules provide general guidelines on the physicochemical properties (e.g., molecular weight, LogP, hydrogen bond donors/acceptors) associated with orally bioavailable drugs.[9] While not absolute, they are valuable for identifying compounds that may have absorption or permeability issues.

Workflow for In Silico ADME Screening

The following diagram illustrates a typical workflow where computational predictions are used to filter a virtual library of derivatives before selecting candidates for synthesis and experimental testing.

InSilico_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase Virtual_Library Virtual Library of 1,9-Diazaspiro Derivatives Calculate_Props Calculate Physicochemical Properties (LogP, MW, etc.) Virtual_Library->Calculate_Props Drug_Likeness Apply Drug-Likeness Filters (e.g., Lipinski's Rules) Calculate_Props->Drug_Likeness ADME_Models Predict Key ADME Properties (HIA, BBB, PPB, Metabolism) Drug_Likeness->ADME_Models Prioritize Prioritize Candidates Based on Profile ADME_Models->Prioritize Synthesize Synthesize High-Priority Candidates Prioritize->Synthesize Decision Gate InVitro Perform In Vitro ADME Assays Synthesize->InVitro

Caption: Workflow for integrating in silico ADME predictions into early drug discovery.

Hypothetical In Silico Data for this compound Analogs
Compound IDR1 GroupMWcLogPAqueous Solubility (logS)HIA PredictionBBB PermeantLipinski Violations
DSU-001 -H250.32.1-2.5HighYes0
DSU-002 -4-CF3-Ph412.44.8-4.2HighYes0
DSU-003 -3,4-diCl-Ph387.35.2-5.1ModerateNo1 (>5)
DSU-004 -SO2NH2-Ph397.51.9-3.0HighNo0

Part 2: Definitive In Vitro ADME Assays and Protocols

While in silico models are excellent for prioritization, experimental in vitro assays are required to generate definitive data for lead optimization. The following sections provide detailed protocols for core ADME assays.

A. Permeability Assessment

Permeability across biological membranes is a prerequisite for oral absorption and distribution. We describe two complementary assays: a high-throughput screen for passive permeability (PAMPA) and the "gold standard" cell-based model for intestinal absorption (Caco-2).

Principle: The PAMPA assay evaluates a compound's ability to passively diffuse across a lipid-infused artificial membrane separating a donor and an acceptor compartment.[10][11] It is a rapid, cost-effective method for ranking compounds based on their passive permeability potential.[12]

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Membrane Coating: Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the filter membrane of a 96-well PAMPA Donor Plate (PVDF membrane). Allow the solvent to evaporate for at least 5 minutes.

  • Preparation of Solutions:

    • Test Compounds: Prepare a 10 mM stock solution of each test compound in DMSO. Dilute to a final concentration of 200 µM in Phosphate Buffered Saline (PBS), pH 7.4. The final DMSO concentration should be ≤ 2%.[13]

    • Acceptor Solution: Fill each well of a 96-well Acceptor Plate with 300 µL of PBS, pH 7.4.

  • Assay Execution:

    • Add 200 µL of the test compound solution to each well of the lipid-coated Donor Plate.

    • Carefully place the Donor Plate onto the Acceptor Plate, creating a "sandwich."

    • Incubate the plate sandwich at room temperature for 16-18 hours with gentle shaking.[14]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using LC-MS/MS. A standard curve for each compound is required for quantification.

Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation:

Pe = - [ln(1 - CA/CEquilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

Where CA is the concentration in the acceptor well, CEquilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key transporters, such as the P-glycoprotein (P-gp) efflux pump.[][16] This model is considered the industry standard for predicting human intestinal absorption and identifying substrates of efflux transporters.[17]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO2 to allow for full differentiation and monolayer formation.[]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM meter. TEER values should be >200 Ω·cm² to ensure tight junction integrity.[18]

    • Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS), pH 7.4.

    • A-to-B Transport (Apical to Basolateral): Add the test compound (typically 1-10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 60-120 minutes.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[]

  • The Efflux Ratio (ER) is calculated to identify potential P-gp substrates: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 is generally considered indicative of active efflux.

B. Metabolic Stability Assessment

Principle: This assay measures the intrinsic metabolic stability of a compound by incubating it with liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing Cytochrome P450 (CYP) enzymes.[19][20] The rate of disappearance of the parent compound is used to predict its hepatic clearance.[21]

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in DMSO. The final incubation concentration is typically 1 µM.

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Prepare a working solution in 100 mM phosphate buffer (pH 7.4). A typical protein concentration is 0.5 mg/mL.[19]

    • NADPH Regenerating System: Prepare a solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.[21]

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[22]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • In Vitro Half-Life (t1/2): t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

C. Plasma Protein Binding (PPB) Assessment

Principle: Equilibrium dialysis is the gold standard for determining the fraction of a drug that is bound to plasma proteins.[23] The RED device contains individual wells separated by a semipermeable membrane that allows free (unbound) drug to diffuse from a plasma-containing chamber to a protein-free buffer chamber until equilibrium is reached.[24][25]

Methodology:

  • Compound Preparation: Spike the test compound into plasma (human, rat, etc.) to a final concentration of 1-5 µM.[26]

  • RED Device Setup:

    • Add the plasma containing the test compound (e.g., 200 µL) to the plasma chamber of the RED device inserts.

    • Add dialysis buffer (PBS, pH 7.4; e.g., 350 µL) to the buffer chamber.

  • Incubation:

    • Assemble the device and seal the plate.

    • Incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[24][26][27]

  • Sample Collection:

    • After incubation, carefully collect aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Sample Processing and Analysis:

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in both chambers.

Data Analysis:

  • Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

  • Percent Bound (% Bound): % Bound = (1 - fu) * 100

D. Drug-Drug Interaction (DDI) Potential

Principle: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions.[28] This assay determines a compound's potential to inhibit major human CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) by measuring its effect on the metabolism of a known, isoform-specific probe substrate.[29][30]

Methodology:

  • Reagent Preparation:

    • Human Liver Microsomes (HLM): Prepare as described in the metabolic stability assay.

    • Test Compound (Inhibitor): Prepare a series of dilutions in buffer (e.g., 8 concentrations, 3-fold serial dilution starting from 100 µM).[30]

    • Probe Substrate: Use a validated, CYP isoform-specific substrate at a concentration close to its Km.

    • NADPH Regenerating System: Prepare as previously described.

  • Incubation:

    • In a 96-well plate, combine HLM, the probe substrate, and each concentration of the test compound (or vehicle control). Pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a short, predetermined time (within the linear range of metabolite formation, e.g., 10-15 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

Data Analysis:

  • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value , which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme's activity.

Part 3: Integrated Data Analysis and Decision Making

No single ADME parameter determines the fate of a compound. A holistic assessment is crucial for making informed decisions during lead optimization.

Summary of Experimental ADME Data for Hypothetical Derivatives
Compound IDPapp (A-B)aEfflux RatiobHLM t1/2cCLintdPPB (%)eCYP3A4 IC50 (µM)
DSU-001 15.21.1452585.0> 50
DSU-002 18.51.3157599.212.5
DSU-005 2.14.5284295.5> 50
DSU-006 12.81.0> 90< 1091.32.1

a Apparent permeability in Caco-2 (x 10-6 cm/s). High: >10, Moderate: 2-10, Low: <2. b Papp(B-A)/Papp(A-B). A ratio >2 suggests active efflux. c Human Liver Microsome half-life (minutes). d Intrinsic clearance (µL/min/mg protein). e Plasma Protein Binding (Human).

Decision-Making Framework

The data above can guide the next steps in a medicinal chemistry program.

Decision_Tree Start Analyze Compound Profile DSU001 DSU-001: Good permeability Moderate stability Low DDI risk Good PPB Start->DSU001 DSU002 DSU-002: Good permeability Rapid metabolism High PPB Start->DSU002 DSU005 DSU-005: Poor permeability Efflux substrate Start->DSU005 DSU006 DSU-006: Good permeability High stability Potent CYP3A4 inhibitor Start->DSU006 Action1 Advance to PK studies DSU001->Action1 Action2 Modify to block metabolism DSU002->Action2 Action3 Deprioritize or redesign to evade efflux DSU005->Action3 Action4 Modify to reduce CYP inhibition DSU006->Action4

Caption: Decision-making based on integrated ADME profiles.

  • DSU-001 shows a well-balanced profile and would be a strong candidate to advance to in vivo pharmacokinetic studies.

  • DSU-002 has good permeability but is metabolized too quickly. The high PPB may also be a concern. The focus for this analog would be to identify the metabolic "soft spot" and modify the structure to improve stability.

  • DSU-005 is a clear substrate for an efflux transporter (likely P-gp), leading to poor permeability. This compound would likely be deprioritized unless structural modifications can be made to evade efflux.

  • DSU-006 is metabolically stable but is a potent CYP3A4 inhibitor, indicating a high risk for drug-drug interactions. Medicinal chemistry efforts would focus on reducing this inhibition while maintaining other favorable properties.

Conclusion

The successful progression of a this compound derivative from a promising hit to a clinical candidate is critically dependent on a thorough understanding and optimization of its ADME properties. By employing a tiered approach that begins with broad in silico filtering and progresses to definitive in vitro assays, research teams can make data-driven decisions, efficiently allocate resources, and ultimately increase the probability of developing a safe and effective therapeutic agent. The protocols and frameworks outlined in this guide provide a robust foundation for this essential aspect of drug discovery.

References

  • (No source provided)
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • (No source provided)
  • Santos, M. M. M., & Murga, J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20436–20451. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • (No source provided)
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • (No source provided)
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 335–393. [Link]

  • Sugano, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(2), 241. [Link]

  • Maltarollo, V. G., & Gertsch, J. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals, 16(7), 923. [Link]

  • (No source provided)
  • Ecker, G. F., & Noe, C. R. (2009). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Current Medicinal Chemistry, 16(3), 254–267. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • (No source provided)
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Zdyb, A., & Sztanke, K. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. OUCI, 2023, 1–5. [Link]

  • (No source provided)
  • (No source provided)

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Oncology

The 1,9-diazaspiro[5.5]undecan-2-one core is a privileged heterocyclic scaffold, recognized for its presence in a variety of biologically active compounds.[1][2] Its unique three-dimensional structure, a hallmark of spirocyclic systems, offers a distinct advantage in medicinal chemistry by enabling precise spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] This rigid conformation reduces conformational entropy, enhancing stereospecific interactions with biological targets like enzymes and receptors.[4]

Recent research has highlighted the potential of compounds containing the this compound moiety in oncology. Notably, derivatives have been identified as potent inhibitors of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[5][6] The METTL3/METTL14 complex is a key player in epitranscriptomics and has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML).[3][5][7] Pharmacological inhibition of METTL3 has been shown to impair AML expansion, reduce levels of key leukemogenic mRNAs, and prolong survival in preclinical models, validating it as a promising therapeutic target.[3][7]

This document provides a comprehensive guide for researchers designing and executing in vivo efficacy studies for novel therapeutic candidates based on the this compound scaffold, with a focus on a METTL3 inhibitor in a cancer context. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards of animal welfare.

Part 1: Strategic Experimental Design

A robust in vivo study begins with a meticulously planned experimental design. The primary objective is to assess the therapeutic efficacy and safety of a lead compound, which we will refer to as "DSP-METTL3i," a hypothetical METTL3 inhibitor built on the this compound scaffold.

The Causality of Model Selection

The choice of animal model is a critical determinant of the study's success and its translational relevance.[8] For oncology studies, particularly for a target like METTL3, human tumor xenograft models in immunodeficient mice are the industry standard.[9]

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into mice.[9] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening. For a METTL3 inhibitor, an AML cell line such as MOLM-13, which has demonstrated sensitivity to METTL3 inhibition, would be a logical choice.[6]

  • Patient-Derived Xenografts (PDX): PDX models, created by implanting tumor fragments from a human patient directly into mice, better preserve the genetic heterogeneity and microenvironment of the original tumor.[8][9] These models are invaluable for evaluating therapeutic response in a system that more closely mimics the clinical scenario.[9]

Recommendation: An initial pilot study using a CDX model (e.g., MOLM-13) is advised to establish a preliminary efficacy and tolerability profile. Positive results should then be validated in a panel of PDX models representing different subtypes of the target cancer.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Key principles include the 3Rs: R eplacement, R eduction, and R efinement.[1] Ethical review and approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent body is mandatory.

Humane endpoints must be clearly defined to minimize animal suffering.[1][2] This includes specifying maximum tumor burden (e.g., not to exceed 1.5 cm in diameter for a single subcutaneous tumor in a mouse), maximum weight loss (e.g., >20%), and clinical signs of distress (e.g., lethargy, hunched posture, rough coat).[2][10]

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

A successful efficacy study is underpinned by a solid understanding of the drug's exposure-response relationship.[11][12]

  • Pharmacokinetics (PK): Preliminary PK studies are essential to determine the dosing route, frequency, and vehicle that provide adequate systemic exposure. For orally administered compounds, formulation development is critical to ensure sufficient bioavailability.[6]

  • Pharmacodynamics (PD): PD biomarkers confirm target engagement in vivo. For a METTL3 inhibitor, this could involve measuring the global m6A levels in RNA from tumors or surrogate tissues after treatment.[3]

Integrating PK and PD data allows for the construction of models that can predict the optimal dosing regimen to achieve sustained target inhibition and maximal therapeutic effect.[13][14][15]

G cluster_preclinical Preclinical Development Workflow A Lead Compound (DSP-METTL3i) B Formulation & Dosing Route Selection A->B C Pilot PK Studies (Dose, Exposure) B->C D Pilot Efficacy Study (CDX Model) C->D Select Dose H PK/PD Modeling & Dose Optimization C->H E PD Biomarker Analysis (Target Engagement) D->E Collect Tissues F Definitive Efficacy Study (CDX/PDX Models) D->F Confirm Activity E->H G Toxicity Assessment F->G F->H I Go/No-Go Decision for Clinical Development G->I H->I Predict Human Dose

Caption: High-level workflow for preclinical in vivo evaluation.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting an in vivo efficacy study of DSP-METTL3i in a subcutaneous xenograft mouse model.

Protocol 2.1: Subcutaneous Xenograft Model Establishment

This protocol is based on standard methodologies for establishing CDX models.[16]

Materials:

  • Human AML cell line (e.g., MOLM-13)

  • Immunodeficient mice (e.g., female NOD/SCID or NSG, 6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® or Cultrex® BME, Type 3

  • 1-cc syringes with 27-gauge needles

  • Hemocytometer and Trypan Blue

Procedure:

  • Cell Preparation: Culture MOLM-13 cells under standard conditions. Harvest cells during the logarithmic growth phase.

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.

  • Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be 5 x 10^7 cells/mL.

  • Animal Inoculation: Anesthetize the mice according to the approved IACUC protocol.

  • Draw 0.2 mL of the cell suspension (containing 1 x 10^7 cells) into a 1-cc syringe.

  • Inject the cell suspension subcutaneously into the right flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the animals daily for general health.

  • Once tumors become palpable, use digital calipers to measure the tumor length (L) and width (W) two to three times per week.

  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2 .[16]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.

Protocol 2.2: Compound Formulation and Administration

Materials:

  • DSP-METTL3i compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water for oral gavage)

  • Dosing syringes and gavage needles (for oral administration)

Procedure:

  • Formulation: Prepare the dosing formulation fresh daily. Calculate the required amount of DSP-METTL3i based on the mean body weight of the treatment group and the desired dose (e.g., 50 mg/kg).

  • Suspend or dissolve the compound in the vehicle. Ensure homogeneity of the suspension through vortexing or sonication.

  • Administration: Record the body weight of each animal daily.

  • Administer the formulation via the predetermined route (e.g., oral gavage) at a consistent time each day. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.[6]

  • The control group should receive the vehicle only, administered in the same manner and volume as the treatment groups.

Protocol 2.3: Efficacy and Toxicity Assessment

Procedure:

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights at least twice weekly throughout the study.

    • The primary efficacy endpoint is the inhibition of tumor growth. This is often expressed as the Treatment-to-Control (T/C) ratio.[17][18]

  • Toxicity Monitoring:

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, or stool consistency).

    • Record body weights at each measurement. A body weight loss exceeding 20% is a common humane endpoint.[2]

  • Study Termination:

    • The study may be terminated when tumors in the control group reach the predetermined maximum size.

    • Euthanize animals according to the approved IACUC protocol.

    • At necropsy, collect tumors and major organs (liver, spleen, kidneys, etc.) for further analysis (e.g., histopathology, PD biomarker analysis).

Part 3: Data Analysis and Interpretation

Quantitative Efficacy Metrics
ParameterDescriptionCalculation
Tumor Volume The primary measure of tumor size.(Width² x Length) / 2
Percent Tumor Growth Inhibition (%TGI) The percentage reduction in tumor growth in a treated group compared to the control group at a specific time point.[1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] x 100
Tumor Growth Delay (TGD) The difference in time for the tumors in the treated versus control groups to reach a predetermined size.Time_Treated - Time_Control to reach target volume.
Treatment/Control (T/C) Ratio The ratio of the mean tumor volume of the treated group to the control group, expressed as a percentage.(Mean Tumor Volume_Treated / Mean Tumor Volume_Control) x 100
Statistical Analysis

Statistical methods for analyzing tumor growth data should be chosen carefully, as commonly used methods can have low power or misleading error rates.[19][20] Multivariate statistical modeling methods are often preferred.[20]

  • Comparison of Tumor Volumes: Use a repeated-measures analysis of variance (ANOVA) to compare tumor growth curves between groups over time.

  • Endpoint Analysis: A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare final tumor volumes between the control and multiple treatment groups.

  • Significance: A p-value of < 0.05 is generally considered statistically significant.

G cluster_data Data Analysis Pipeline A Raw Data Collection (Tumor Volume, Body Weight) B Data Processing (Calculate Means, SEM) A->B E PK/PD Modeling (Exposure-Response) A->E PK Data C Calculate Efficacy Metrics (%TGI, T/C Ratio) B->C D Statistical Analysis (e.g., RM-ANOVA) C->D F Interpretation & Reporting D->F E->F Model Predictions

Caption: A streamlined workflow for data analysis and interpretation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel cancer therapeutics, particularly through the inhibition of targets like METTL3. The successful translation of these compounds from the bench to the clinic hinges on rigorous and well-designed in vivo efficacy studies. By integrating rational model selection, robust PK/PD principles, and stringent adherence to animal welfare guidelines, researchers can generate high-quality, reproducible data to confidently advance the most promising candidates. The protocols and frameworks provided in this guide offer a comprehensive foundation for these critical preclinical investigations.

References

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Benhadji, K. A., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology Educational Book, (38), 220–228. [Link]

  • Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, 64(3), 1094–1101. [Link]

  • ResearchGate. (2025). Guidelines for the welfare and use of animals in cancer research. ResearchGate. [Link]

  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute. [Link]

  • PubMed. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed. [Link]

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research, 53(24), 6042–6050. [Link]

  • MDPI. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. [Link]

  • PubMed. (1993). Statistical analysis of in vivo tumor growth experiments. PubMed. [Link]

  • Eindhoven University of Technology. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Eindhoven University of Technology Research Portal. [Link]

  • ResearchGate. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. [Link]

  • ILAR Journal. (1989). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal. [Link]

  • The University of Hong Kong. (2020). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research. The University of Hong Kong. [Link]

  • Taylor & Francis Online. (2007). Statistical Analysis of In Vivo Anticancer Experiments: Tumor Growth Inhibition. Taylor & Francis Online. [Link]

  • Cold Spring Harbor Laboratory Press. (2005). Xenograft Tumor Model Protocol. CSH Protocols. [Link]

  • PubMed. (2010). Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents. PubMed. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • PubMed. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • Yankova, E., et al. (2021). Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597–601. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery. [Link]

  • PubMed. (2025). Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. PubMed. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • He, L., & He, C. (2018). Mining for METTL3 inhibitors to suppress cancer. Nature, 593(7860), 503–504. [Link]

  • Cresset Group. (2025). Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. Cresset Group. [Link]

  • Al-Ghalith, G. A., & Knights, D. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 10(6), 682–689. [Link]

  • Zhang, Y. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100323. [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 457–465. [Link]

  • ResearchGate. (2021). Method for voluntary oral administration of drugs in mice. ResearchGate. [Link]

  • ClearH2O. (n.d.). Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice. ClearH2O. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-Diazaspiro[5.5]undecan-2-one. Recognizing the nuances of spirocyclic chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights. Our goal is to empower you to navigate the common challenges encountered during this synthesis, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am attempting a multi-step synthesis of this compound starting from N-Boc-4-piperidone, but I'm observing low yields and a complex mixture of byproducts after the initial steps. What are the likely side reactions?

Answer: Syntheses commencing from N-Boc-4-piperidone often involve several critical transformations, each with the potential for side reactions. A common route involves the formation of a spiro-epoxide followed by ring-opening and subsequent cyclization.[1] Key challenges in the initial stages include:

  • Incomplete Epoxidation: The Corey-Chaykovsky reaction to form the spiro-epoxide can be sluggish. Incomplete reaction leads to the carryover of the starting ketone, complicating purification and downstream reactions.

  • Formation of Isomeric Amines: During the epoxide ring-opening with an amine source, you may encounter the formation of regioisomers, depending on the reaction conditions and the nature of the nucleophile.

  • Over-alkylation: If the amine source is not carefully controlled, there is a risk of multiple additions to the electrophilic species, leading to complex mixtures.[2]

Troubleshooting Steps:

  • Optimize Epoxidation: Ensure your ylide is freshly prepared and the reaction is run under strictly anhydrous conditions. Monitor the reaction progress by TLC or LC-MS to drive it to completion.

  • Control Ring-Opening: For the epoxide ring-opening, carefully control the stoichiometry of the amine nucleophile. Running the reaction at lower temperatures may improve selectivity.

  • Purification is Key: Meticulous purification of intermediates is crucial. Flash column chromatography with a carefully selected solvent system is often necessary to isolate the desired product before proceeding to the next step.[3]

Question 2: My final cyclization to form the lactam is resulting in a significant amount of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?

Answer: The formation of dimeric or polymeric byproducts during lactam formation is a classic challenge in cyclization reactions, particularly when intermolecular reactions compete with the desired intramolecular cyclization. This is often governed by reaction concentration.

Causality: At high concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule, leading to intermolecular condensation.

Preventative Measures:

  • High Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high dilution. This is typically achieved by the slow addition of the substrate to a large volume of solvent.

  • Choice of Cyclization Agent: The choice of coupling or cyclization agent can influence the reaction outcome. Reagents like CDI (Carbonyldiimidazole) are often effective for this type of transformation.[1]

  • Temperature Control: Optimizing the reaction temperature can also favor the desired intramolecular pathway.

Parameter To Favor Intramolecular Cyclization To Favor Intermolecular Polymerization
Concentration Low (High Dilution)High
Addition Rate SlowFast
Temperature Optimized for intramolecular reactionCan be less sensitive

Question 3: I am employing a reductive amination strategy to form one of the C-N bonds, but the reaction is stalling at the imine intermediate. How can I drive the reaction to completion?

Answer: Reductive amination is a powerful tool for C-N bond formation, but the in-situ formation and reduction of the imine/iminium ion can be sensitive to reaction conditions.[2][4] Stalling at the imine stage suggests an issue with the reduction step.

Probable Causes:

  • Reducing Agent Inactivity: The chosen reducing agent may be too mild or may have degraded. For instance, sodium borohydride (NaBH4) can reduce aldehydes and ketones, so it's often added after imine formation is complete.[4] In contrast, sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH3) are more selective for the imine/iminium ion and can be present from the start.[4]

  • pH of the Reaction: The rate of both imine formation and its reduction can be pH-dependent. Acidic conditions can catalyze imine formation but may also affect the stability and reactivity of the reducing agent.[2]

  • Steric Hindrance: Significant steric bulk around the imine can hinder the approach of the hydride reagent.

Troubleshooting Protocol:

  • Verify Reducing Agent: Test your reducing agent on a simple substrate to confirm its activity.[5]

  • Switch Reducing Agent: If using NaBH4, consider switching to STAB or NaCNBH3, which are often more effective for reductive aminations.[4]

  • Optimize pH: The addition of a catalytic amount of acetic acid can facilitate imine formation and subsequent reduction.[6]

  • Increase Temperature: Gently heating the reaction can sometimes overcome the activation barrier for the reduction of sterically hindered imines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: Several synthetic strategies can be employed, with the choice often depending on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Multi-step Synthesis from Cyclic Ketones: A common and versatile approach starts with a cyclic ketone like 4-piperidone. This route typically involves the construction of the second ring through a series of reactions such as epoxidation, ring-opening, and cyclization.[1]

  • Aza-Michael/Mannich Cascade Reactions: These organocatalytic cascade reactions can be highly efficient for constructing spirocyclic lactams, often with good control over stereochemistry.[7][8]

  • Intramolecular Schmidt Reaction: The intramolecular Schmidt reaction of an appropriately substituted azido-ketone can be a powerful method for the synthesis of spirocyclic lactams.[9][10][11] This reaction involves the rearrangement of an azide with the expulsion of nitrogen gas to form the lactam in a single step.

Q2: How does the stereochemistry of the spirocenter arise, and how can it be controlled?

A2: The stereochemistry at the spirocyclic center is a critical aspect of the synthesis and is often a significant challenge.[3] The stereochemical outcome is determined at the ring-forming step. Control can be achieved through several strategies:

  • Substrate Control: The existing stereocenters in the starting material can direct the stereochemistry of the newly formed spirocenter.

  • Reagent Control: The use of chiral catalysts or auxiliaries can induce enantioselectivity in the key bond-forming reaction. This is particularly relevant in cascade reactions.[7][8]

  • Thermodynamic vs. Kinetic Control: The reaction conditions can be manipulated to favor either the thermodynamically more stable product or the kinetically formed product. For example, lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic product.[3]

Q3: What are the key analytical techniques for characterizing this compound and its intermediates?

A3: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the target molecule and its precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the chemical structure and connectivity of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm assignments, especially for complex spirocyclic systems.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. LC-MS is an invaluable tool for monitoring reaction progress and identifying byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the characteristic carbonyl stretch of the lactam ring.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.

Visualizing Reaction Pathways

To aid in understanding the synthetic strategies and potential side reactions, the following diagrams illustrate key concepts.

G cluster_main Primary Synthetic Pathway cluster_side Potential Side Reactions Start N-Boc-4-piperidone Epoxide Spiro-epoxide Intermediate Start->Epoxide Corey-Chaykovsky Reaction IncompleteEpoxidation Unreacted Ketone Start->IncompleteEpoxidation Incomplete Reaction AminoAlcohol Amino-alcohol Intermediate Epoxide->AminoAlcohol Amine Ring-Opening FinalProduct This compound AminoAlcohol->FinalProduct Intramolecular Cyclization Polymer Dimer/Polymer AminoAlcohol->Polymer Intermolecular Reaction G Start Amine + Ketone Imine Imine/Iminium Intermediate Start->Imine Condensation (Acid Catalyzed) SideProduct Reduced Ketone/ Unreacted Starting Materials Start->SideProduct Premature Reduction (e.g., with NaBH4) Imine->Start Hydrolysis AmineProduct Desired Amine Imine->AmineProduct Reduction (e.g., STAB)

Caption: Troubleshooting logic for a reductive amination step, illustrating the central imine intermediate and potential pitfalls.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions. (2021, April 14). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3′-Spirooxindole γ-Lactams. (2022, June 28). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3'-Spirooxindole γ-Lactams. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2023, January 11). White Rose Research Online. Retrieved January 17, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022, December 12). White Rose Research Online. Retrieved January 17, 2026, from [Link]

  • Intramolecular Reactions of Benzylic Azides with Ketones: Competition between Schmidt and Mannich Pathways. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022, December 12). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Schmidt reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Schmidt Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (n.d.). CHIMIA. Retrieved January 17, 2026, from [Link]

  • Reductive Amination. (2026, January 3). Wordpress. Retrieved January 17, 2026, from [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (2017, June 27). PubMed. Retrieved January 17, 2026, from [Link]

  • Question about reductive amination reaction procedure. (2025, March 7). Reddit. Retrieved January 17, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (n.d.). Ingenta Connect. Retrieved January 17, 2026, from [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (2016, July 21). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Guide to Improving Yield and Purity of 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,9-diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the preparation of this valuable spirocyclic lactam. The unique three-dimensional structure of diazaspiro[5.5]undecane derivatives makes them attractive scaffolds in medicinal chemistry.[1] This guide will equip you with the knowledge to navigate the common challenges in their synthesis, leading to improved yields and higher purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategic disconnections. A prevalent and effective method involves the intramolecular cyclization of a suitably functionalized piperidine precursor. This typically involves the construction of a piperidine-4-carboxamide with a protected amino group on a side chain, followed by deprotection and subsequent ring closure to form the lactam.

A key intermediate in this approach is often a Boc-protected diamine, which allows for selective functionalization. The synthesis can be conceptually broken down into the following key stages:

  • Formation of a protected piperidine-4-carboxamide: This involves coupling a protected amino alcohol with a piperidine-4-carboxylic acid derivative.

  • Activation of the alcohol: The hydroxyl group is typically converted to a better leaving group, such as a mesylate or tosylate.

  • Intramolecular cyclization: A base-mediated intramolecular nucleophilic substitution leads to the formation of the spirocyclic lactam.

  • Deprotection: Removal of any protecting groups to yield the final product.

Q2: What are the critical parameters to control for maximizing the yield of the intramolecular cyclization step?

A2: The intramolecular cyclization is a crucial step that dictates the overall yield. Several factors must be carefully controlled:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often employed to deprotonate the carboxamide, facilitating the intramolecular attack. The stoichiometry of the base should be optimized; typically, a slight excess (1.1-1.5 equivalents) is sufficient.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred as it can dissolve the reactants and intermediates while not interfering with the nucleophilic substitution.

  • Temperature: The reaction temperature should be carefully monitored. While gentle heating may be required to drive the reaction to completion, excessive heat can lead to side reactions and decomposition.

  • Concentration: The reaction should be run under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Q3: How can I effectively purify the final this compound product?

A3: Purification of the final product can be challenging due to the presence of starting materials, reagents, and potential side products. A combination of techniques is often necessary:

  • Flash Column Chromatography: This is the most common and effective method for the initial purification. A silica gel stationary phase is typically used. The choice of eluent is crucial for good separation. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) and gradually increasing the polarity is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent is critical; a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for spiro-lactams include ethyl acetate/hexanes, methanol/diethyl ether, or acetone/water.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers high resolution but is less scalable than flash chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Potential Cause Explanation & Causality Troubleshooting Steps & Solutions
Incomplete Reaction The intramolecular cyclization may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated reagent.- Monitor the reaction closely by TLC or LC-MS. Ensure the disappearance of the starting material. - Increase the reaction time or temperature. Do this incrementally to avoid decomposition. - Check the quality of the base. Use freshly opened or properly stored base.
Side Reactions Intermolecular polymerization can compete with the desired intramolecular cyclization, especially at high concentrations. Elimination reactions can also occur if the leaving group is on a secondary carbon.- Employ high-dilution conditions. Add the substrate slowly to a solution of the base in the solvent. - Choose a primary alcohol precursor if possible to minimize elimination side reactions.
Product Degradation The lactam product may be unstable under the reaction or workup conditions, particularly if harsh acidic or basic conditions are used for an extended period.- Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. - Use milder workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Inefficient Purification Significant product loss can occur during extraction and chromatographic purification.- Optimize the extraction procedure. Ensure the correct pH for your compound to be in the organic layer. - Select the appropriate solvent system for chromatography. A poorly chosen eluent can lead to broad peaks and poor separation, resulting in mixed fractions and lower isolated yield.
Problem 2: Presence of Impurities in the Final Product

Symptom: The final product shows significant impurities by NMR, LC-MS, or other analytical techniques.

Potential Impurity Identification Formation Mechanism Mitigation & Removal Strategy
Unreacted Starting Material Compare the analytical data (e.g., TLC, NMR) of the product with that of the starting material.Incomplete reaction during the cyclization step.- Drive the reaction to completion by optimizing reaction time, temperature, and base stoichiometry. - Purify by flash column chromatography. The starting material is typically more polar than the cyclized product.
Polymeric Byproducts Often appear as a baseline smear or broad, unresolved peaks in NMR and LC-MS.Intermolecular reaction between two or more molecules of the starting material.- Use high-dilution conditions during the cyclization reaction. - These byproducts are usually much less soluble and can sometimes be removed by trituration or filtration before chromatography.
Solvent Residues Characteristic signals in the ¹H NMR spectrum (e.g., DMF, ethyl acetate, hexanes).Incomplete removal of solvents during the workup and purification steps.- Dry the final product under high vacuum for an extended period. - Perform a final trituration or recrystallization from a solvent system that will not be retained.
Boc-Protected Precursor A peak corresponding to the tert-butyl group (a singlet around 1.4 ppm) in the ¹H NMR spectrum.Incomplete deprotection of the Boc group.- Ensure complete deprotection by monitoring the reaction by TLC or LC-MS. - Repeat the deprotection step if necessary.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,9-diazaspiro[5.5]undecan-2-one

This protocol outlines a general procedure for the synthesis of the Boc-protected spiro-lactam, a key intermediate.

Workflow Diagram:

A N-Boc-4-aminopiperidine B Coupling with protected amino acid A->B EDC, HOBt C Reduction of ester B->C LiAlH4 D Activation of alcohol (e.g., Mesylation) C->D MsCl, Et3N E Intramolecular Cyclization D->E NaH, DMF F N-Boc-1,9-diazaspiro[5.5]undecan-2-one E->F

Caption: Synthetic workflow for N-Boc-1,9-diazaspiro[5.5]undecan-2-one.

Step-by-Step Procedure:

  • Amide Coupling: To a solution of N-Boc-4-aminopiperidine (1.0 eq) and a suitable N-protected amino acid (e.g., N-Cbz-glycine, 1.1 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to afford the coupled product.

  • Reduction: To a solution of the ester from the previous step in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise. Stir the reaction at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate to obtain the crude amino alcohol.

  • Mesylation: Dissolve the crude amino alcohol in DCM and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 1 hour.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Intramolecular Cyclization: To a solution of the crude mesylate in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C. Stir the reaction at room temperature overnight.

  • Final Work-up and Purification: Carefully quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (DCM/methanol gradient) to yield N-Boc-1,9-diazaspiro[5.5]undecan-2-one.

Protocol 2: Boc Deprotection

Deprotection Workflow:

A N-Boc-1,9-diazaspiro[5.5]undecan-2-one B Acidic Treatment A->B TFA or HCl in Dioxane C This compound B->C

Caption: Boc deprotection to yield the final product.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve N-Boc-1,9-diazaspiro[5.5]undecan-2-one in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl in dioxane was used, the product is often isolated as the hydrochloride salt.

  • Neutralization and Extraction (if necessary): Dissolve the residue in water and basify with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 9-10. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Final Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or flash column chromatography if necessary.

Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz) Signals corresponding to the piperidine and lactam ring protons. The chemical shifts and coupling constants will be characteristic of the spirocyclic structure. Look for a broad singlet for the NH proton of the lactam.
¹³C NMR (CDCl₃, 101 MHz) A peak for the carbonyl carbon of the lactam is expected in the range of 170-180 ppm. Signals for the spiro carbon and the other carbons of the piperidine rings will also be present.
Mass Spectrometry (ESI+) The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and the specific instrument used. It is always recommended to compare the obtained data with literature values if available.

References

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
  • Royal Society of Chemistry. (n.d.).
  • Wouters, J., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(52), 32863-32883.
  • Stout, D. M., & Chi-Hsin, R. P. (1981). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 46(13), 2731-2733.
  • Anderson, N. G. (2010). Deprotection of boc-protected compounds.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Biotage. (n.d.).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • C7H9N. (n.d.).
  • Organic Syntheses. (2025).
  • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference.
  • Hopfgartner, G. (2013). Ion fragmentation of small molecules in mass spectrometry.
  • Teledyne ISCO. (n.d.).
  • LibreTexts. (2025). 8.7.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. Bioorganic Chemistry, 114, 105108.
  • Field, L. D., et al. (2007). Basic 1H- and 13C-NMR Spectroscopy.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Astaraki, A. M., & Bazgir, A. (2014). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Organic Chemistry Research, 1(1), 1-5.
  • Husson, H.-P., & Royer, J. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Tetrahedron: Asymmetry, 2(10), 981-984.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
  • da Silva, A. F. C., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Organic & Biomolecular Chemistry, 20(43), 8463-8472.
  • Savin, S. K., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 334-343.
  • Basile, T., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Chemical Neuroscience, 11(15), 2328-2339.
  • Stevens, W. C., & Hill, D. C. (2009). General methods for flash chromatography using disposable columns. Molecular Diversity, 13(2), 247-252.
  • da Silva, A. B., et al. (2005). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 43(11), 903-907.
  • Stevens, W. C., & Hill, D. C. (2009). General Methods for Flash Chromatography Using Disposable Columns. Molecular Diversity, 13(2), 247-252.
  • de la Torre, M. C., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(34), 6296-6310.
  • Rodríguez, B., & Jimeno, M. L. (2004). 1H and 13C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids. Magnetic Resonance in Chemistry, 42(7), 605-616.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Techniques. IntechOpen.
  • BenchChem. (2025). Technical Support Center: Stereoselective Spiro-γ-Lactam Synthesis.
  • Dao, H. T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • da Silva, A. F. C., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Organic & Biomolecular Chemistry, 20(43), 8463-8472.
  • Dzhemilev, U. M., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(16), 4983.

Sources

Stability of the lactam ring in 1,9-Diazaspiro[5.5]undecan-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,9-Diazaspiro[5.5]undecan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of the lactam ring in this spirocyclic compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your work.

Introduction: Understanding the Spirocyclic Lactam Core

This compound is a unique scaffold featuring a δ-lactam (a six-membered cyclic amide) integrated into a spirocyclic system.[1][2] The stability of this lactam ring is a critical parameter in its handling, storage, and application in drug discovery, as its cleavage can lead to loss of biological activity and the formation of undesired byproducts. This guide will delve into the chemical principles governing its stability under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of lactam ring degradation in this compound?

A1: The primary degradation pathway for the lactam ring in this compound is hydrolysis, which involves the cleavage of the amide bond. This can occur under both acidic and basic conditions, although the specific mechanisms differ.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, ultimately leading to the cleavage of the C-N bond and the opening of the lactam ring to form an amino acid derivative.[3][4][5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the lactam in a nucleophilic acyl substitution reaction.[6][7][8] This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield a carboxylate and an amine.[6][7] This process is generally irreversible, especially if a strong base is used in stoichiometric amounts.[7][8]

Q2: How does the spirocyclic nature of this compound influence the stability of its lactam ring compared to a simple δ-lactam?

A2: The spirocyclic fusion in this compound introduces conformational rigidity to the piperidine rings. While specific data on this molecule is limited, generally, ring strain can influence lactam stability. For instance, the high reactivity of β-lactams is largely attributed to significant ring strain.[9][10] The δ-lactam in this compound is part of a six-membered ring, which is relatively strain-free compared to smaller lactam rings. However, the spirocyclic nature might introduce subtle steric and electronic effects that could modulate the reactivity of the lactam carbonyl compared to a simple, non-fused δ-valerolactam. Further experimental studies would be needed to quantify this effect precisely.

Q3: What are the expected products of complete hydrolysis of this compound under acidic and basic conditions?

A3: Upon complete hydrolysis, the lactam ring will open.

  • Acidic Hydrolysis: The product will be the hydrochloride salt of the corresponding amino acid.

  • Basic Hydrolysis: The product will be the carboxylate salt of the amino acid.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution During Storage

Symptoms:

  • Appearance of new, more polar spots on TLC analysis.

  • Reduced peak area of the parent compound and the emergence of new peaks in LC-MS analysis over time.[11]

  • Loss of biological activity of the stored solution.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Residual Acid or Base in Solvent Traces of acid or base in the storage solvent can catalyze slow hydrolysis of the lactam ring, even at low temperatures.Use high-purity, neutral solvents for storage. If necessary, pass the solvent through a plug of neutral alumina to remove acidic or basic impurities.
Inappropriate pH of Buffered Solution Storing the compound in a buffer with a pH that is too high or too low can accelerate hydrolysis. Lactams generally exhibit maximal stability in the neutral to slightly acidic pH range (around pH 6-7).[12]If a buffered solution is required, select a buffer system that maintains a pH between 6.0 and 7.5. Avoid strongly acidic or alkaline buffers for long-term storage.
Elevated Storage Temperature Hydrolysis is a chemical reaction with a rate that increases with temperature.Store solutions of this compound at low temperatures, preferably at -20°C or -80°C, to minimize degradation.[13]
Issue 2: Lactam Ring Opening During a Reaction in Acidic Media

Symptoms:

  • Formation of a significant amount of a polar byproduct corresponding to the ring-opened amino acid.

  • Low yield of the desired product.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Strongly Acidic Reaction Conditions The use of strong acids (e.g., concentrated HCl, H2SO4) and/or high temperatures can readily promote lactam hydrolysis.- Use milder acidic conditions if the reaction chemistry allows. Consider using Lewis acids or weaker protic acids. - Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. - Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Presence of Water in the Reaction Mixture Water is a reactant in the hydrolysis of the lactam.Use anhydrous solvents and reagents. If the presence of a small amount of water is unavoidable, consider adding a dehydrating agent that is compatible with the reaction conditions.
Issue 3: Lactam Ring Cleavage During a Reaction in Basic Media

Symptoms:

  • Formation of the carboxylate salt of the ring-opened product.

  • Difficulty in isolating the desired product from the polar byproduct.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Use of Strong Bases Strong bases like NaOH, KOH, or alkoxides can rapidly hydrolyze the lactam.- If possible, use a non-nucleophilic base (e.g., DBU, DIPEA) if the reaction only requires a base to act as a proton scavenger. - If a nucleophilic base is required, use it in stoichiometric amounts and at low temperatures.
Prolonged Reaction Time or High Temperature The rate of base-catalyzed hydrolysis increases with time and temperature.- Optimize the reaction to proceed at a lower temperature and for a shorter duration. - Consider using microwave irradiation to accelerate the desired reaction, which may minimize the time for the competing hydrolysis reaction.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by LC-MS

This protocol allows for the quantitative assessment of the stability of your compound under specific conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Dilute the stock solution into the aqueous buffer or solvent system you wish to test (e.g., pH 4, 7, and 9 buffers) to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

  • Time-Point Sampling: Aliquot the solutions into several vials for each condition. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition.

  • Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard.[11]

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor the peak area of the parent compound (this compound) and any potential degradation products.[11][14]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine its stability profile.

Visualizing Degradation Pathways

The following diagrams illustrate the key steps in the acid- and base-catalyzed hydrolysis of the lactam ring.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Lactam 1. Lactam Carbonyl Protonation Attack 2. Nucleophilic Attack by Water Lactam->Attack [H+] Transfer 3. Proton Transfer Attack->Transfer H2O Cleavage 4. Ring Opening Transfer->Cleavage Deprotonation/ Protonation Product Ring-Opened Amino Acid Cleavage->Product C-N Bond Cleavage

Caption: Workflow for Acid-Catalyzed Lactam Hydrolysis.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Attack 1. Nucleophilic Attack by Hydroxide Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate OH- Collapse 3. Intermediate Collapse Intermediate->Collapse Electron Rearrangement Product Carboxylate and Amine Formation Collapse->Product C-N Bond Cleavage

Caption: Workflow for Base-Catalyzed Lactam Hydrolysis.

Summary of pH-Dependent Stability

Condition Relative Rate of Hydrolysis Key Mechanistic Step Primary Product
Strongly Acidic (pH < 3) HighProtonation of carbonyl oxygenAmino acid salt
Mildly Acidic to Neutral (pH 4-7) Low (Generally most stable range)[12]Slow, water-mediated hydrolysisZwitterionic amino acid
Mildly Basic (pH 8-10) ModerateNucleophilic attack by hydroxideCarboxylate salt and amine
Strongly Basic (pH > 11) HighRapid nucleophilic attack by hydroxideCarboxylate salt and amine

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Béranger, A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2). [Link]

  • Kers, I. H., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(1), e0191037. [Link]

  • Kapan, G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30965-30981. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(13), 3848. [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 27). Lactam. [Link]

  • Canadian Journal of Chemistry. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. 57(11), 1381-1389. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecan-2-one. [Link]

  • Silla, E., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Physical Chemistry B, 117(32), 9497–9507. [Link]

  • Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.
  • Van der Auwera, P., et al. (2002). Comparative Stability Studies of Antipseudomonal -Lactams for Potential Administration through Portable Elastomeric Pumps. Antimicrobial Agents and Chemotherapy, 46(4), 1043–1047. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]

  • University of Southampton Institutional Repository. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]

  • MDPI. (2023). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. Journal of Clinical Medicine, 12(19), 6431. [Link]

  • Frontiers in Microbiology. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. 12, 734325. [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. 64(17), 12738-12760. [Link]

  • Scientific Reports. (2022). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. 12, 19881. [Link]

  • ResearchGate. (n.d.). Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. [Link]

  • YouTube. (2014, March 13). Acid and base-catalyzed hydrolysis of amides [Video]. [Link]

  • University of Southampton Institutional Repository. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • Frontiers in Microbiology. (2022). Structural Insights for β-Lactam Antibiotics. 13, 833232. [Link]

  • PLOS ONE. (2018). Stability of β-lactam antibiotics in bacterial growth media. 13(1), e0191037. [Link]

  • Journal of Medicinal Chemistry. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. 62(23), 10792-10811. [Link]

  • Chemistry LibreTexts. (2022, May 18). 5.4: Hydrolysis Reactions. [Link]

  • ResearchGate. (n.d.). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. [Link]

  • PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,9-Diazaspiro[5.5]undecan-2-one derivatives. As a Senior Application Scientist, I understand that the unique spirocyclic structure of these compounds, while promising for therapeutic applications, presents significant challenges in the lab, most notably poor aqueous solubility.[1][2] This guide is designed to provide you with practical, scientifically-grounded troubleshooting strategies and detailed protocols to overcome these solubility hurdles and advance your research.

The inherent rigidity of the diazaspiro[5.5]undecane core, often combined with lipophilic substituents necessary for biological activity, contributes to high crystal lattice energy and low affinity for aqueous media. However, the presence of two basic nitrogen atoms in the core is a key feature we can exploit to enhance solubility.[3][4][5]

This center is structured as a series of frequently asked questions (FAQs) that directly address the issues you are likely encountering at the bench.

Troubleshooting Guides & FAQs
FAQ 1: My this compound derivative won't dissolve in my aqueous buffer. Where do I start?

Answer: This is the most common issue. The first and most fundamental step is to investigate the compound's pH-dependent solubility profile. The two amine groups on the spirocyclic core are basic and can be protonated at acidic pH. This protonation creates a salt form of your molecule, which is almost always significantly more water-soluble than the free base.[4][6][7]

Causality: The conversion of a neutral, often crystalline, molecule into a charged species (a salt) disrupts the crystal lattice and allows for favorable electrostatic interactions with polar water molecules, dramatically increasing solubility.[6][8][9]

Here is a general decision tree to guide your approach, starting with the simplest and most direct methods.

G start Low Aqueous Solubility of 1,9-Diazaspiro Derivative ph_mod Strategy 1: pH Modification & Salt Formation start->ph_mod ph_check Is solubility sufficient in acidic buffer (pH < 6)? ph_mod->ph_check cosolvent Strategy 2: Co-Solvency ph_check->cosolvent No success Proceed with Experiment ph_check->success Yes cosolvent_check Is solubility sufficient with <20% co-solvent? cosolvent->cosolvent_check complexation Strategy 3: Cyclodextrin Complexation cosolvent_check->complexation No cosolvent_check->success Yes complexation_check Is solubility sufficient with cyclodextrins? complexation->complexation_check solid_disp Strategy 4: Solid Dispersion (Advanced) complexation_check->solid_disp No complexation_check->success Yes fail Re-evaluate compound or consider advanced delivery (e.g., lipid formulations) solid_disp->fail

Caption: Decision workflow for enhancing solubility.

This protocol will help you quantify the solubility of your compound across a physiologically relevant pH range.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 4.0, 5.5, 6.5, 7.4). A 150 mM phosphate buffer system is a good starting point.[10]

  • Sample Preparation: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each sample. This plot is your pH-solubility profile.

FAQ 2: pH adjustment helped, but the solubility is still too low for my in vitro assay, or I need to work at a neutral pH. What's next?

Answer: If pH modification is insufficient or incompatible with your experimental conditions, the next strategy is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic compounds.[11][12][13]

Causality: Co-solvents work by reducing the polarity of the aqueous medium and disrupting the hydrogen-bonding network of water. This creates a more favorable "micro-environment" for the non-polar regions of your drug molecule, effectively reducing the interfacial tension and allowing it to dissolve.[13]

Co-solventProperties & Typical UseMax Recommended % (for cell-based assays)
Ethanol Good solubilizer for many organics. Volatile.< 1%
Propylene Glycol (PG) Less volatile than ethanol, commonly used in formulations.[11]< 1%
Polyethylene Glycol 400 (PEG 400) Low volatility, good safety profile.[12]< 1%
Dimethyl Sulfoxide (DMSO) Very strong solvent, but can have cellular effects.< 0.5%
  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of a chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Create a working solution by diluting the stock into your aqueous buffer. Start by adding a small volume of the stock to the buffer (e.g., 10 µL of 10 mg/mL stock into 990 µL of buffer for a 100 µg/mL solution with 1% co-solvent).

  • Observation & Sonication: Vortex the mixture thoroughly. If precipitation occurs, gently warm the solution and sonicate for 5-10 minutes. This provides energy to overcome the activation barrier of dissolution.

  • Equilibrium Check: Let the solution stand at room temperature for at least one hour. Visually inspect for any signs of precipitation (haziness, crystals).

  • Iterative Process: If solubility is still insufficient, you can try increasing the co-solvent percentage (while being mindful of its tolerance in your assay) or screen other co-solvents from Table 1.

FAQ 3: I've tried pH and co-solvents, but my compound precipitates upon dilution or over time. How can I achieve higher and more stable solubility?

Answer: This indicates that you are creating a supersaturated and unstable solution. For a more robust and significant increase in solubility, especially for highly challenging derivatives, complexation with cyclodextrins is a superior strategy.[14][15]

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface and a lipophilic inner cavity.[16][17] The poorly soluble diazaspiro derivative (the "guest") can be encapsulated within the lipophilic cavity of the cyclodextrin (the "host"). The resulting "inclusion complex" has the water-friendly exterior of the cyclodextrin, allowing the entire complex to dissolve readily in water.[15][18][19] Chemically modified CDs, like hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly-methylated-β-cyclodextrin (RAMEB), are amorphous and have significantly higher aqueous solubility than natural CDs, making them excellent choices.[15][16]

Caption: Encapsulation of a drug within a cyclodextrin host.

This is a simple and effective lab-scale method.[17]

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (1:1 is a common starting point).

  • Cyclodextrin Paste: Weigh the required amount of HP-β-CD into a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise and triturate to form a homogeneous paste.

  • Drug Incorporation: Weigh the drug and add it to the CD paste. Knead the mixture for 30-45 minutes. The mechanical force during kneading facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: Test the solubility of this new complex powder in your aqueous buffer using the method described in Protocol 1. You should observe a significant increase compared to the uncomplexed drug.

FAQ 4: My project is moving towards in vivo studies. What are the more advanced formulation strategies I should consider?

Answer: For advanced applications like animal studies or clinical development, creating a solid dispersion is a highly effective and widely used technique for enhancing the bioavailability of poorly soluble drugs (BCS Class II).[20][21][22]

Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[23][24] This prevents the drug from crystallizing, keeping it in a high-energy amorphous state.[21] When the solid dispersion is introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug as fine, amorphous particles or even individual molecules.[20] This results in a greatly increased surface area and improved dissolution rate.[14][20]

  • Solvent Evaporation: Both the drug and a hydrophilic carrier (e.g., PVP K30, HPMC) are dissolved in a common organic solvent. The solvent is then evaporated under vacuum, leaving a solid film of the drug dispersed in the carrier.[24]

  • Melt Extrusion (Fusion Method): A physical mixture of the drug and a thermoplastic polymer carrier is heated until it melts, and then extruded.[23][24] This method avoids the use of organic solvents. The molten mixture is then cooled rapidly to solidify into the dispersion.[23]

These methods typically require specialized equipment and formulation expertise but represent the gold standard for developing oral dosage forms for poorly soluble compounds.

Summary and Final Recommendations

The low solubility of this compound derivatives is a surmountable challenge. A systematic approach is key.

TechniquePrincipleAdvantagesDisadvantagesBest For
pH Adjustment Ionization of basic amines to form soluble salts.[6]Simple, inexpensive, highly effective for basic compounds.Only works for ionizable compounds; may not be suitable for pH-sensitive assays.Initial screening, in vitro assays in acidic buffers.
Co-solvency Reducing solvent polarity.[11][13]Easy to implement in the lab, effective for moderate solubility increases.Potential for compound precipitation on dilution; co-solvents can be toxic to cells.[13]Quick screening, non-cellular assays, initial formulation work.
Cyclodextrin Complexation Encapsulation of the drug in a soluble host molecule.[17]Large solubility increase, stable solutions, good safety profile for modified CDs.[15]More complex preparation, higher cost of excipients.Cell-based assays at neutral pH, in vivo formulations.
Solid Dispersion Amorphous dispersion in a hydrophilic polymer matrix.[21][22]Significant increase in dissolution and bioavailability.[20][23]Requires specialized equipment and formulation expertise; potential for physical instability.[21]Advanced pre-clinical and clinical oral formulations.

Always start with a thorough characterization of your compound, beginning with its pH-solubility profile. This foundational data will inform the most logical and efficient path to successfully formulating your this compound derivatives for any application.

References
  • Wikipedia. Cosolvent. [Link]

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. [Link]

  • University of Cambridge. Solubility and pH of amines. [Link]

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • National Center for Biotechnology Information. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]

  • Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Chemical Journals. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • LinkedIn. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [Link]

  • Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]

  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • University of Washington. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • ResearchGate. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

  • ResearchGate. New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. 3,9-Diazaspiro[5.5]undecan-2-one. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of spirocyclization reactions. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry and materials science.[1][2] However, the construction of the sterically demanding spirocyclic core can be challenging.[2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and systematically optimize reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding spirocyclization reactions.

Q1: What are the most frequent causes of low yields in spirocyclization reactions?

A1: Low yields can often be attributed to several factors, including incomplete reaction, decomposition of starting materials or products, and competing side reactions.[3][4] A systematic approach to troubleshooting is recommended, starting with careful monitoring of the reaction progress using techniques like TLC, LC-MS, or NMR.[3]

Q2: How do I choose an appropriate solvent for my spirocyclization?

A2: Solvent selection is critical as it can influence transition state stabilization and reaction pathways.[5][6][7] A good starting point is to review the literature for similar transformations. If no precedent exists, a solvent screen is advisable. Commonly used solvents include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[8] The polarity and coordinating ability of the solvent are key parameters to consider.[5]

Q3: What is a typical starting point for catalyst loading in a metal-catalyzed spirocyclization?

A3: For metal-catalyzed reactions, a typical starting catalyst loading is between 1-10 mol%.[8] For highly efficient catalytic systems, this can sometimes be lowered to as little as 0.1 mol%.[8] It's often best to begin with a slightly higher loading to ensure the reaction proceeds, and then optimize by decreasing the amount.[8]

Q4: My spirocyclic product seems to be unstable during purification. What can I do?

A4: Instability during purification, particularly on silica gel, is a known issue for some sensitive compounds.[3][8] Consider using deactivated silica (treated with a base like triethylamine), or alternative stationary phases such as alumina.[8] Other purification methods like recrystallization or preparative TLC could also be explored.[8]

Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues encountered during spirocyclization experiments.

Problem 1: Low or No Product Yield

Q: My reaction is not producing the desired spirocycle, or the yield is unacceptably low. What steps should I take to diagnose and solve this?

A: A low or nonexistent yield is a common but solvable issue. The key is to systematically investigate the potential causes, from the integrity of your reagents to the fundamental reaction conditions.

Workflow for Troubleshooting Low Yield

Below is a decision-tree to guide your troubleshooting process.

G start Low or No Yield Observed check_sm Monitor Reaction: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Persists check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes increase_params Increase Reaction Time or Temperature sm_present->increase_params check_decomposition TLC/LC-MS shows smears or multiple spots? sm_gone->check_decomposition check_catalyst Check Catalyst Activity / Reagent Purity increase_params->check_catalyst decomposition Decomposition Likely check_decomposition->decomposition Yes no_decomposition Clean Consumption of SM check_decomposition->no_decomposition No milder_cond Use Milder Conditions: - Lower Temperature - Milder Reagents decomposition->milder_cond side_products Side Products Formed no_decomposition->side_products reassess Re-evaluate Reaction Mechanism & Substrate Design milder_cond->reassess optimize_selectivity Optimize for Selectivity: - Change Solvent - Adjust Catalyst/Ligand - Use Protecting Groups side_products->optimize_selectivity optimize_selectivity->reassess

Caption: A decision-making workflow for troubleshooting low-yield spirocyclization reactions.

Causality and Solutions:

  • Incomplete Reaction: If starting material is still present, the reaction may not have reached completion.

    • Solution: Increase the reaction time or moderately increase the temperature.[3] Monitor the reaction progress at regular intervals to determine the optimal endpoint.

  • Reagent/Catalyst Inactivity: The purity and activity of reagents and catalysts are paramount.

    • Solution: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[8][9] If using a catalyst, verify its quality and consider using a fresh batch. For some reactions, catalyst deactivation can occur, which might be mitigated by adjusting the reaction environment or purifying reagents to remove potential catalyst poisons.[10]

  • Decomposition: The starting material or the spirocyclic product might be unstable under the reaction conditions. This often manifests as streaking or multiple unidentifiable spots on a TLC plate.[3]

    • Solution: Consider lowering the reaction temperature or using milder reagents.[3] For example, if a strong acid is causing decomposition, a weaker acid might be sufficient to catalyze the reaction without degrading the product.

  • Suboptimal Concentration (Intramolecular vs. Intermolecular Reactions): For intramolecular spirocyclizations, high concentrations can favor undesired intermolecular side reactions.[8]

    • Solution: Employ high-dilution conditions to favor the desired intramolecular pathway. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

Problem 2: Formation of Significant Side Products / Poor Regioselectivity

Q: My reaction is producing a mixture of isomers or other undesired side products. How can I improve the selectivity?

A: The formation of side products points to a lack of selectivity in the reaction, which can often be controlled by fine-tuning the reaction parameters.

Common Side Reactions:

  • Intermolecular Reactions: As discussed above, these can compete with the desired intramolecular cyclization.[8]

  • Rearrangement Products: The initial spirocyclic product may be prone to rearrangement under the reaction conditions. For example, some dearomatizing spirocyclization reactions can be followed by selective rearrangements depending on the catalyst and conditions used.[11][12]

  • Elimination or Ring-Opening: Instead of cyclizing, the substrate may undergo elimination or other competing pathways.

Optimization Strategies for Selectivity:

ParameterRationaleRecommended Action
Catalyst/Ligand The steric and electronic properties of the catalyst and its ligands are crucial in directing the reaction pathway and controlling stereochemistry.[11][13]Screen a variety of catalysts and ligands. For instance, in metal-catalyzed processes, changing the metal (e.g., Ag(I) vs. Au(I)) can lead to completely different product scaffolds from the same starting material.[11][12]
Solvent The solvent can influence the stability of intermediates and transition states, thereby affecting which reaction pathway is favored.[5][6][14]Conduct a solvent screen with solvents of varying polarity and coordinating ability (e.g., DCM, THF, Toluene).[14]
Temperature Temperature can dictate whether a reaction is under kinetic or thermodynamic control.[3]Lowering the temperature often favors the kinetically controlled product, which may be the desired spirocycle. Conversely, higher temperatures may favor a more stable, rearranged thermodynamic product.
Protecting Groups Reactive functional groups on the substrate can interfere with the desired cyclization.[15][16]Temporarily mask interfering functional groups with appropriate protecting groups. An orthogonal protecting group strategy allows for selective deprotection later in the synthetic sequence.[15][17]
Problem 3: Poor Diastereoselectivity or Enantioselectivity

Q: My spirocyclization yields a mixture of diastereomers or enantiomers. How can I improve the stereochemical control?

A: Achieving high stereoselectivity is often the primary challenge in spirocycle synthesis. The spatial arrangement of atoms during the ring-forming step is key.

Key Factors Influencing Stereoselectivity

G center Stereoselectivity in Spirocyclization catalyst Catalyst & Ligand (Chiral Environment) center->catalyst substrate Substrate Control (Steric Hindrance, Directing Groups) center->substrate conditions Reaction Conditions (Temperature, Solvent) center->conditions

Caption: Core factors that govern the stereochemical outcome of spirocyclization reactions.

Strategies for Enhancing Stereoselectivity:

  • Catalyst Control: This is one of the most powerful methods for inducing stereoselectivity.

    • Action: Employ chiral catalysts, ligands, or auxiliaries.[3] For example, chiral N,N'-dioxide-Sc(III) complexes have been used for asymmetric (3+3) annulation reactions with excellent results.[18] Similarly, chiral iridium complexes can induce both enantioselectivity and diastereoselectivity in spiroketalization.[3]

  • Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of the new stereocenters.

    • Action: Introduce bulky substituents or directing groups on the substrate to favor a specific trajectory for the cyclization. This can create a facial bias, leading to the preferential formation of one diastereomer.[3]

  • Solvent and Temperature Effects: As with regioselectivity, these parameters can influence the transition state geometry.

    • Action: Systematically screen different solvents, as their polarity can impact diastereoselectivity.[3][7] Lowering the reaction temperature often leads to higher stereoselectivity by reducing the available thermal energy, making the energetic difference between competing diastereomeric transition states more significant.[10]

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen

This protocol outlines a systematic approach to identifying the optimal solvent for a spirocyclization reaction.

  • Preparation: In parallel, set up a series of small-scale reactions (e.g., in vials) under an inert atmosphere. Ensure all glassware is properly dried.

  • Reagent Addition: To each vial, add the starting material and any solid reagents.

  • Solvent Addition: Add a different anhydrous solvent to each vial (e.g., DCM, THF, Toluene, Acetonitrile, 1,4-Dioxane).

  • Initiation: Add the catalyst or initiating reagent to each vial simultaneously, if possible, to ensure a consistent start time.

  • Monitoring: Stir all reactions at the desired temperature. Monitor the progress of each reaction at regular time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for TLC or LC-MS analysis.

  • Analysis: Compare the conversion of starting material, yield of the desired product, and formation of side products across the different solvents to identify the most promising candidate(s).

Protocol 2: Optimization of Catalyst Loading

This protocol is for determining the minimum effective amount of catalyst needed.

  • Setup: Prepare a series of identical reactions using the optimal solvent and temperature determined previously.

  • Variable Loading: Add varying amounts of the catalyst to each reaction vessel. A typical range to screen would be 10 mol%, 5 mol%, 2 mol%, 1 mol%, and 0.5 mol%.

  • Execution: Run all reactions for the same amount of time.

  • Analysis: Work up each reaction and determine the yield of the spirocyclic product. The optimal catalyst loading is the lowest amount that still provides a high yield in a reasonable timeframe.

References

  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • Burtoloso, A. C. B., & O'Brien, P. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(26), 7464-7468. Retrieved from [Link]

  • Reddy, R. P., & Ghorai, P. (2019). Dearomative spirocyclization of ynamides. Chemical Communications, 55(63), 9371-9374. Retrieved from [Link]

  • García-Muñoz, J. A., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509. Retrieved from [Link]

  • Burtoloso, A. C. B., & O'Brien, P. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed. Retrieved from [Link]

  • Neymash, A. O., et al. (2023). Optimization of spirocyclization towards 2aa. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Spirocyclization Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Spirocycle Formation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. Retrieved from [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for the spirocyclization–desilylation reaction of.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization.... Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for enantioselective synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. Spirocycles, with their unique three-dimensional architecture, are prevalent in natural products and have garnered significant interest in medicinal chemistry for their potential to explore new chemical space.[1][2][3] However, the construction of the sterically demanding spirocyclic core presents considerable synthetic challenges.[4]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common issues encountered during spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is not working at all, and I'm only recovering my starting material. What's the first thing I should check?

A: The first step is to rigorously verify the purity and integrity of your starting materials and reagents. Impurities can poison catalysts or introduce side reactions.[5] Ensure all reagents are fresh or have been stored correctly, especially sensitive items like organometallics, catalysts, and anhydrous solvents. Re-purify your starting material via recrystallization or column chromatography if there is any doubt.[6]

Q2: I'm seeing multiple new spots on my TLC plate, but very little of my desired spirocyclic product. What does this suggest?

A: This typically indicates the formation of side products or decomposition of the starting material or product.[7] The reaction conditions may be too harsh (e.g., temperature too high, acid/base too concentrated). Consider lowering the temperature, using a milder catalyst or base/acid, and monitoring the reaction at earlier time points to see if the product forms and then decomposes.[5]

Q3: Can steric hindrance alone be responsible for a complete lack of product formation?

A: Yes, steric hindrance is a major factor in spirocyclization.[8][9] The formation of a quaternary spirocenter is an entropically disfavored process. If bulky groups are positioned near the reacting centers, they can prevent the molecule from adopting the necessary transition state geometry for cyclization.[10] Computational modeling or structural modification to reduce steric bulk may be necessary in extreme cases.

Detailed Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I am attempting a spirocyclization reaction (e.g., intramolecular Michael addition, Heck reaction, or spiroketalization) and observing very low (<10%) or no formation of the desired product. How can I systematically troubleshoot this?

Answer: Low or zero yield is a common but solvable issue. It stems from problems with reactivity, reaction conditions, or catalyst efficacy. A systematic approach is crucial.

Visualizing the Troubleshooting Workflow

Below is a general workflow to diagnose the root cause of a low-yield spirocyclization reaction.

G start Low Yield Observed check_purity 1. Verify Starting Material & Reagent Purity start->check_purity monitor_rxn 2. Monitor Reaction Progress (TLC, LC-MS, NMR) check_purity->monitor_rxn incomplete Reaction Incomplete? monitor_rxn->incomplete decomposition Decomposition Observed? monitor_rxn->decomposition no_reaction No Reaction at All? monitor_rxn->no_reaction optimize_conditions 3. Optimize Reaction Conditions incomplete->optimize_conditions Yes decomposition->optimize_conditions Yes end Successful Synthesis optimize_conditions->end Solution Found optimize_catalyst 4. Re-evaluate Catalyst System optimize_catalyst->end Solution Found no_reaction->optimize_catalyst Yes

Caption: A systematic workflow for troubleshooting low yields.

Potential Causes & Solutions
  • Insufficient Reactivity or Activation: The nucleophilic or electrophilic centers may not be sufficiently reactive to overcome the energetic barrier of forming the spirocenter.

    • Solution:

      • Activate the Nucleophile: If using an enolate, screen stronger, non-nucleophilic bases (e.g., LHMDS, KHMDS) or change the counter-ion (Li+, Na+, K+), which can alter reactivity.[11]

      • Activate the Electrophile: In acid-catalyzed reactions like spiroketalizations, ensure the acid is of appropriate strength (e.g., CSA, PTSA) and is not being quenched. Consider using a stronger Lewis or Brønsted acid if necessary.[11][12] For metal-catalyzed reactions, ensure the active catalytic species is forming correctly.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role in spirocyclization success.

    • Solution:

      • Temperature: If the reaction is slow, try incrementally increasing the temperature. Conversely, if decomposition is observed, lower the temperature. Some reactions require cryogenic conditions to control selectivity, while others need high heat to overcome activation barriers.[13]

      • Solvent: The solvent can dramatically influence the transition state. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). Apolar solvents may favor certain cyclizations by promoting aggregation or pre-organization of the substrate.

      • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. Perform a concentration study to find the optimal balance.

  • Catalyst Inhibition or Decomposition: The catalyst may be inhibited by impurities or may not be stable under the reaction conditions.

    • Solution:

      • Screen Catalysts and Ligands: For metal-catalyzed processes, the choice of metal and ligand is paramount. A catalyst system that works for one substrate may fail for another.[5] For example, in palladium-catalyzed reactions, different phosphine ligands can dramatically alter the outcome.[4][14]

      • Check Catalyst Loading: While higher catalyst loading can sometimes help, it can also lead to more side products. Vary the catalyst loading systematically (e.g., 1 mol%, 5 mol%, 10 mol%).

      • Ensure Purity: As mentioned, impurities in the starting material or solvent (especially water or oxygen) can poison sensitive catalysts.[13]

Parameter Recommendation Rationale
Temperature Screen from -78°C to refluxBalances reaction rate against thermal decomposition of reactants or products.
Solvent Test a range (e.g., Toluene, THF, CH2Cl2, DMF)Solvent polarity affects transition state stabilization and solubility.[5]
Concentration Test from 0.1 M to 0.001 MHigh dilution favors intramolecular over intermolecular reactions.
Catalyst/Ligand Screen various metals and ligandsThe electronic and steric properties of the catalyst system are critical for success.[4][15]
Issue 2: Poor Diastereoselectivity or Enantioselectivity

Question: My spirocyclization works, but I am getting a mixture of diastereomers (e.g., 1:1 d.r.) or low enantiomeric excess (ee). How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a central challenge in spirocycle synthesis due to the formation of a complex 3D structure.[4][5] The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states.

Factors Influencing Stereoselectivity

G center Stereochemical Outcome catalyst Catalyst & Chiral Ligand center->catalyst solvent Solvent Polarity center->solvent temp Temperature center->temp sterics Substrate Sterics center->sterics additive Additives / Co-catalysts center->additive

Caption: Key factors that control the stereoselectivity of spirocyclization reactions.

Potential Causes & Solutions
  • Insufficient Facial Discrimination: In asymmetric catalysis, the chiral ligand may not be creating a sufficiently different energetic pathway for the formation of the two enantiomers.

    • Solution: Screen a library of chiral ligands. For example, in nickel-catalyzed enantioselective spirocyclization, different Mandyphos ligands can yield vastly different enantioselectivities.[15] The structure of the ligand should be rationally chosen to interact with the substrate's steric and electronic features.

  • Thermodynamic vs. Kinetic Control: The observed product ratio may be the result of thermodynamic equilibration after initial formation.

    • Solution: Lowering the reaction temperature often favors the kinetically formed product, which is frequently the one with higher stereoselectivity.[13] Additionally, analyzing the reaction mixture over time can reveal if an initial high d.r. or ee erodes as the reaction progresses.

  • Solvent Effects: The solvent can influence the conformation of the transition state.

    • Solution: A systematic solvent screen is highly recommended. A change from a non-coordinating solvent like toluene to a coordinating one like THF can alter the geometry of the metal center and the bound substrate, leading to a different stereochemical outcome.[5]

Issue 3: Difficulty with Product Purification

Question: I have successfully formed my spirocyclic product, but I am struggling to purify it away from starting materials or byproducts, especially stereoisomers.

Answer: The rigid, three-dimensional nature of spirocycles can make them challenging to purify using standard techniques.[16] Their polarity and solubility can be difficult to predict.

Potential Causes & Solutions
  • Similar Polarity of Components: The product and impurities (e.g., diastereomers) may have very similar polarities, leading to poor separation on silica gel.

    • Solution:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Using a less polar solvent system with a higher percentage of a more polar co-solvent (e.g., Hexane/Acetone instead of Hexane/Ethyl Acetate) can sometimes improve separation.[17] Consider alternative stationary phases like alumina, C18 (reverse-phase), or chiral phases for separating stereoisomers.

      • High-Speed Counter-Current Chromatography (HSCCC): This technique separates compounds based on their differential partitioning between two immiscible liquid phases and can be highly effective for purifying complex natural products and their analogs, including spirocycles.[18]

  • Low Crystallinity: The rigidity of the spirocyclic core can sometimes inhibit the formation of a well-ordered crystal lattice, making recrystallization difficult.[16]

    • Solution: Screen a wide range of solvent systems for recrystallization (e.g., single solvents like ethanol or ethyl acetate, and binary systems like dichloromethane/hexane). If the product is an amine or contains a basic nitrogen, attempting to form and recrystallize a salt (e.g., HCl or tartrate salt) can be a very effective strategy.

  • Product Instability: The product may be unstable on silica gel (an acidic stationary phase).

    • Solution: If degradation is suspected, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring

This protocol ensures you can distinguish between a slow reaction and product decomposition.

  • Set up the reaction as planned.

  • Immediately after all reagents are added (t=0), carefully take a small aliquot from the reaction mixture using a capillary tube or syringe.

  • Quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a drop of water or saturated NaHCO₃ solution).

  • Analyze the quenched aliquot by Thin Layer Chromatography (TLC) and/or LC-MS.

  • Repeat steps 2-4 at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

  • By comparing the spots on the TLC plate or the peaks in the LC-MS chromatogram over time, you can determine the rate of starting material consumption and product formation, and identify the appearance of any new impurity/decomposition spots.[6]

Protocol 2: Small-Scale Screen for Catalyst & Solvent Optimization

This parallel synthesis approach allows for rapid identification of promising conditions.

  • Arrange an array of small reaction vials (e.g., 1-dram vials) with stir bars.

  • In a glovebox or under an inert atmosphere, add the catalyst precursor to each vial. If screening ligands, add the appropriate ligand to each catalyst.

  • Prepare a stock solution of your starting material in a known volume of a reference solvent (e.g., toluene).

  • Aliquot the starting material stock solution into each reaction vial.

  • Add the specific solvent to be tested to each vial, followed by the base or any other reagents.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • After a set period (e.g., 12 hours), quench all reactions and analyze the crude mixture from each vial by LC-MS or ¹H NMR to determine the conversion and yield of the desired product.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Saraswat, P., Jeyabalan, G., Hassan, M. Z., Rahman, M. U., & Nyola, N. K. (n.d.). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online.
  • (2022). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. ResearchGate.
  • Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., Gutiérrez, M., & Polo-Cuadrado, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • Dymshits, G., & Shishov, D. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Ding, A., Meazza, M., & Guo, H. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing.
  • (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications (RSC Publishing).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • Benchchem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
  • Benchchem. (n.d.). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes.
  • (2022). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters - ACS Publications.
  • (2022). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • (2015). What could be reason for getting a very low yield in organic chemistry?. Quora.
  • (2022). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
  • Shan, T., Lu, S., Luo, C., Luo, R., Mou, Y., Wang, M., Peng, Y., & Zhou, L. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed.
  • (n.d.). Steric hindrance.
  • (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.

Sources

Technical Support Center: Mitigating Off-Target Effects of 1,9-Diazaspiro[5.5]undecan-2-one Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,9-diazaspiro[5.5]undecan-2-one based compounds. This spirocyclic scaffold holds immense therapeutic promise for a range of disorders, including obesity, pain, and various cardiovascular and psychotic conditions.[1] The inherent rigidity and three-dimensional nature of spirocycles can lock a molecule's conformation to optimize interactions with a target, potentially improving efficacy and selectivity.[2][3]

However, like any potent chemical series, achieving exquisite target selectivity while minimizing off-target effects is a critical hurdle in the drug development pipeline. Unintended interactions with other biological macromolecules can lead to toxicity or reduced efficacy, contributing to costly late-stage failures.[4]

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you proactively identify and mitigate off-target effects in your research.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions researchers face when dealing with the selectivity of this compound derivatives.

Q1: What are off-target effects and why are they a particular concern for this scaffold?

A: Off-target effects are unintended interactions between a drug candidate and biological targets other than the primary one for which it was designed.[5] These interactions can be benign, but they can also cause adverse drug reactions (ADRs) or unforeseen toxicities.[5] For the this compound scaffold, which often features basic nitrogen atoms and lipophilic character depending on substitution, there is a potential for interactions with common "anti-targets" like the hERG cardiac ion channel or various kinases and G-protein coupled receptors (GPCRs).[2][6] Early and systematic profiling is crucial to de-risk your program.

Q2: At what stage of my research should I start thinking about off-target effects?

A: As early as possible. Ideally, off-target liability assessment should begin during the hit-to-lead stage.[7] Early computational predictions can guide initial library design, and broad in vitro screening of early lead compounds can prevent the costly optimization of a promiscuous chemotype.[4][8] Waiting until formal preclinical toxicology studies is too late; the goal is to select and optimize candidates with the best possible selectivity profile from the start.[9]

Q3: What are the first steps to identify potential off-target liabilities for my compound series?

A: A two-pronged approach is most effective:

  • In Silico (Computational) Profiling: Utilize computational tools to predict potential off-target interactions. This is a rapid, cost-effective first pass to flag potential issues.[4][10] Methods range from simple 2D chemical similarity searches to more complex 3D protein structure-based docking and machine learning algorithms.[11][12]

  • In Vitro (Experimental) Profiling: Screen your key compounds against a broad panel of known off-targets. Many contract research organizations (CROs) offer standardized safety pharmacology panels that assess activity against dozens or hundreds of receptors, ion channels, enzymes, and transporters known to be involved in adverse events.[8]

Q4: My compound is showing off-target activity. Does this mean I have to abandon the entire chemical series?

A: Not necessarily. The key is to determine if there is a therapeutic window—a concentration range where you can achieve the desired on-target effect without significant off-target engagement. If off-target activity is observed, the next steps involve establishing a Structure-Activity Relationship (SAR) for both on- and off-target activities. Often, medicinal chemistry efforts can modulate the scaffold to "dial out" the undesired activity while retaining or improving on-target potency.[2][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance and step-by-step protocols for the experimental workflows required to diagnose and resolve off-target issues.

Workflow 1: Proactive Off-Target Assessment

This workflow outlines the integrated process of predicting, identifying, and validating off-target effects. It represents a self-validating system where computational predictions are confirmed by experimental data, which in turn informs the next round of molecular design.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Data Analysis & Decision cluster_3 In Vivo Validation a Define Core Scaffold (this compound) b Computational Prediction (Similarity, Docking, AI/ML) a->b c Generate Off-Target Hypothesis List b->c e Broad Panel Screening (e.g., Safety47 Panel) c->e Guide Panel Selection d Synthesize Compound Library d->e f Dose-Response Assays for Confirmed Hits e->f g Analyze On- vs. Off-Target SAR f->g h Prioritize Candidates (Selectivity Index) g->h i Decision Gate: Advance, Optimize, or Terminate h->i j Select Lead Candidate h->j i->d Iterate/Optimize k Rodent Toxicity Study (Dose Escalation) j->k l Identify Target Organs & Determine NOAEL k->l l->i Feedback to Program G A Initial Hit (Poor Selectivity) B Analyze On- & Off-Target Structure-Activity Relationships (SAR) A->B C Hypothesis: N9 substituent is driving off-target activity B->C D Design & Synthesize New Analogs C->D E Test On- & Off-Target Potency D->E E->B Analyze Data & Iterate F Optimized Lead (High Selectivity) E->F Selectivity Goal Met

Caption: Iterative cycle of medicinal chemistry optimization to improve selectivity.

Protocol 1: Executing a Medicinal Chemistry Optimization Cycle

  • Establish Baseline: Confirm the on-target and off-target potencies of your initial lead compound using concentration-response curves to determine IC50 or EC50 values.

  • SAR Hypothesis Generation:

    • Based on a review of the 1,9-diazaspiro[5.5]undecane literature, substitutions at the N9 position are common and significantly impact biological activity. [1] * Hypothesis: If your N9 substituent is a large, lipophilic aromatic group, it may be responsible for off-target kinase or hERG activity.

  • Analog Design & Synthesis:

    • Strategy A (Reduce Lipophilicity): Systematically replace the N9 substituent with less lipophilic or more polar groups. For example, replace a phenyl ring with a pyridine or add a hydroxyl or methoxy group.

    • Strategy B (Modify Vector/Conformation): The spirocyclic core restricts conformation. [2]Try altering the linker between the N9 atom and any terminal groups (e.g., change from an ethyl to a propyl linker) to change the vector and disrupt the off-target binding pose.

  • Screening Cascade:

    • Synthesize a focused library of 5-10 new analogs based on your hypotheses.

    • Screen all new compounds in three key assays: (1) The primary on-target assay, (2) The primary off-target assay (e.g., the kinase that was hit hardest), and (3) A general liability assay (e.g., a hERG binding assay).

  • Data Analysis: Populate a table to track on-target potency versus off-target potency and calculate a selectivity index (SI = Off-Target IC50 / On-Target IC50).

Table 1: Example SAR Data for N9 Analogs

Compound N9 Substituent On-Target IC50 (nM) Off-Target Kinase IC50 (nM) hERG IC50 (µM) Selectivity Index (Kinase)
Lead-01 4-chlorobenzyl 15 45 1.2 3
Analog-A1 Pyridin-4-ylmethyl 20 500 >30 25
Analog-A2 4-methoxybenzyl 18 150 5.6 8.3

| Analog-A3 | Cyclohexylmethyl | 150 | >10,000 | >30 | >66 |

This is example data for illustrative purposes.

Analysis: In this example, switching from a chlorobenzyl group to a pyridinylmethyl group (Analog-A1) dramatically improved kinase selectivity over 8-fold with only a minor loss in on-target potency, making it a much more attractive candidate for further optimization.

Troubleshooting Issue 2: Unexpected Toxicity Observed in Animal Models

Problem: An in vitro selective compound proceeds to an exploratory rodent toxicology study and causes unexpected adverse effects (e.g., weight loss, organ damage) at doses required for efficacy.

Causality: This points to several possibilities:

  • The in vitro screening panels missed a key off-target that is relevant in vivo. [13]2. A metabolite of the parent drug is responsible for the toxicity. [14]3. The toxicity is actually an exaggerated on-target effect (i.e., the target is expressed in healthy tissues where its modulation is detrimental). [6]4. The in vivo model is not fully representative of human physiology. [15] Solution Strategy: Deconvoluting On-Target vs. Off-Target Toxicity

A carefully designed set of experiments with tool compounds can help determine the root cause of the toxicity. [6]This is a critical, decision-making step for the program.

Protocol 2: In Vivo Toxicity Deconvolution Study

  • Tool Compound Selection:

    • Active Compound: The lead candidate that caused toxicity.

    • Inactive Analog: Synthesize or identify a close structural analog that is >100-fold less potent or inactive at the primary on-target. Crucially, this analog should retain similar physicochemical properties (lipophilicity, pKa, size) to the active compound.

    • Alternative Chemotype (if available): An active compound against the same target but from a different chemical series. This helps rule out toxicity related to the this compound core itself.

  • Study Design:

    • Use a relevant rodent species (e.g., mouse) and the same route of administration as the initial study.

    • Group 1: Vehicle control.

    • Group 2: Active lead compound at the dose that caused toxicity (the Minimum Toxic Dose).

    • Group 3: Inactive analog at the same dose (or molar equivalent) as Group 2.

    • Group 4 (Optional): Alternative chemotype at a dose expected to give similar on-target engagement.

  • Monitoring & Endpoints: Monitor animals for the same clinical signs observed previously. Key endpoints include body weight, clinical observations, and, at termination, histopathology of the organs that showed toxicity.

  • Interpreting the Results:

If You Observe...This Suggests...Next Steps
Toxicity in Group 2 only On-target toxicity. The adverse effect is likely due to modulation of the intended target.Re-evaluate target safety. Consider intermittent dosing or reducing target engagement.
Toxicity in Group 2 and Group 3Off-target toxicity related to the scaffold or an unknown target that both compounds hit.Profile the inactive analog against broad panels to find the shared off-target. Redesign the scaffold.
No toxicity in any groupThe initial result may have been an anomaly.Repeat the original study with a larger group size for confirmation.
Toxicity in Group 2 and 4, but not 3On-target toxicity. Confirmed across two different chemotypes.This provides very strong evidence that the target itself is the issue.

Part 3: Advanced Mitigation Strategies

For particularly challenging off-target issues, more advanced approaches may be warranted.

  • Targeted Delivery Systems: Encapsulating the drug in a nanoparticle or conjugating it to a tissue-specific antibody can reduce systemic exposure and concentrate the therapeutic at the site of action, thereby minimizing off-target effects in healthy tissues. [16][17]* Advanced Preclinical Models: If standard in vivo models are not predictive, consider using more advanced platforms like patient-derived xenografts (PDXs) or 3D organoid cultures. [13]These models can better replicate human tumor microenvironments or organ physiology, providing more translational data on efficacy and toxicity. [13][18]* Inverse Targeting: This novel strategy involves co-administering a "scavenger" molecule, such as an antibody fragment, that is designed to bind and clear any free drug from circulation before it can interact with off-targets in healthy tissues. [13] By implementing a proactive, iterative, and evidence-based approach, researchers can successfully navigate the challenges of off-target effects and unlock the full therapeutic potential of this compound based drugs.

References

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano.
  • Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Reducing off-target drug accumulation by exploiting a type-III interferon response. PMC.
  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. PDF.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Off-target toxicity in antibody-drug conjugates. Blog.
  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH.
  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. Erasmus University Rotterdam.
  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PMC.
  • In silico off-target profiling for enhanced drug safety assessment. PMC.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. Benchchem.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Off-Target/On-Target Cytotoxicity Assay. React4Life.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • webinar recording: resolving the question of on- or off-target toxicity – a case study.
  • Mapping the off-target effects of every FDA-approved drug in existence. LessWrong.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. ScienceDirect.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH.
  • Most Notable Off-Target Effects of FDA-Approved Drugs. ResearchGate.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • In–Vivo Models for Toxicity Screening of Nanohazards: Opportunities and Challenges. PDF.
  • Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. Benchchem.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. Certara.
  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI.
  • An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem.
  • Assessing the Novelty and Patentability of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives: A Comparative Guide. Benchchem.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.

Sources

Technical Support Center: Addressing Metabolic Instability of Diazaspiro Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of metabolic instability in diazaspiro therapeutic agents. The unique three-dimensional and rigid structure of diazaspiro scaffolds offers significant advantages in drug design, including enhanced target selectivity and potency.[1][2][3][4] However, these complex structures can also present unique metabolic challenges. This resource is designed to provide you with the foundational knowledge and practical methodologies to identify, characterize, and mitigate metabolic liabilities in your diazaspiro compounds.

Section 1: Understanding Metabolic Instability in Diazaspiro Compounds

Metabolic instability is a critical parameter in drug discovery, referring to a compound's susceptibility to breakdown by metabolic enzymes.[5] For orally administered drugs, the liver is the primary site of metabolism, with cytochrome P450 (CYP) enzymes playing a major role in Phase I metabolic reactions.[6][7][8] Poor metabolic stability can lead to rapid clearance, low bioavailability, and reduced therapeutic efficacy.[9]

Diazaspiro compounds, containing two nitrogen atoms within their spirocyclic framework, present specific metabolic "soft spots." The nitrogen atoms and adjacent carbons are often susceptible to oxidative metabolism by CYP enzymes.[10][11] Understanding these potential liabilities is the first step toward designing more robust drug candidates.

Common Metabolic Pathways for Diazaspiro Scaffolds
Metabolic ReactionDescriptionPotential Impact on Diazaspiro Compounds
N-dealkylation Removal of an alkyl group attached to a nitrogen atom.A primary metabolic pathway for substituted diazaspiro compounds, leading to potentially inactive or less active metabolites.
C-Hydroxylation Addition of a hydroxyl (-OH) group to a carbon atom.Can occur on aliphatic portions of the spirocyclic rings or on alkyl substituents, often as a prelude to further metabolism.
Aromatic Hydroxylation Addition of a hydroxyl group to an aromatic ring substituent.Common if the diazaspiro core is decorated with phenyl or other aromatic groups.
Oxidation Formation of N-oxides or other oxidative products.The nitrogen atoms in the diazaspiro core can be directly oxidized.

Section 2: Experimental Workflows & Protocols

A systematic approach is crucial for identifying and addressing metabolic instability. The following workflow outlines the key experimental stages.

Workflow for Investigating Metabolic Instability

G A Initial Screening: Liver Microsomal Stability Assay B Metabolite Identification (LC-MS/MS) A->B If unstable C Reaction Phenotyping (CYP Inhibition) B->C D Structural Modification (Medicinal Chemistry) B->D Guide modifications C->D Inform on specific CYP involvement E Re-evaluation of Analogs D->E E->A Iterative cycle

Caption: A typical workflow for addressing metabolic instability.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a high-throughput method to determine a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolizing enzymes like CYPs.[8][12]

Objective: To rank-order compounds based on their metabolic stability and calculate in vitro half-life (t½) and intrinsic clearance (Clint).[12][13]

Materials:

  • Test diazaspiro compound and positive/negative controls (e.g., Dextromethorphan/Midazolam as high-turnover controls).[12]

  • Pooled human liver microsomes (HLM).[12]

  • Potassium phosphate buffer (100 mM, pH 7.4).[12][13]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis.

  • 96-well plates, incubator (37°C), centrifuge.

  • LC-MS/MS system.[14][12][15]

Procedure:

  • Preparation:

    • Prepare stock solutions of your test compound and controls in DMSO (e.g., 10 mM).

    • Thaw liver microsomes on ice.[12] Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[12]

    • Prepare the NADPH regenerating system solution. Keep all enzymatic components on ice.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

    • For a negative control, add buffer instead of the NADPH system to a separate set of wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[12][15] The "0-minute" time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[14][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from linear regression analysis represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Protocol 2: Metabolite Identification (MetID) Study

Objective: To identify the structure of metabolites and pinpoint the specific sites on the diazaspiro molecule that are susceptible to metabolism ("metabolic hotspots").

Methodology: This experiment typically follows a similar incubation procedure as the stability assay but with a focus on detecting and structurally characterizing the metabolites formed. High-resolution mass spectrometry (HRMS) is often employed.[16][17][18]

  • Incubation: Perform a larger scale incubation than the stability assay to generate sufficient quantities of metabolites. A single, longer time point (e.g., 60 minutes) is often used.

  • Sample Analysis (LC-HRMS):

    • Analyze the sample using an LC-MS/MS system capable of high-resolution and accurate mass measurements (e.g., QTOF or Orbitrap).[17]

    • Acquire data in full scan mode and data-dependent MS/MS mode. This allows for the detection of potential metabolites based on their accurate mass and subsequent fragmentation for structural elucidation.

  • Data Mining and Interpretation:

    • Use specialized software to search for expected and unexpected metabolites by comparing the chromatograms of the test incubation with the negative control (minus NADPH).

    • Common metabolic transformations (e.g., +16 Da for oxidation/hydroxylation) are used to predict potential metabolite masses.

    • Analyze the MS/MS fragmentation patterns of the parent compound and its metabolites to determine the site of modification.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Observation / QuestionPotential Cause(s)Recommended Action(s)
Q1: My compound shows very rapid disappearance in the microsomal assay, even at the 0-minute time point. What's happening? 1. Poor Aqueous Solubility: The compound may be precipitating in the aqueous buffer.[19] 2. Non-specific Binding: The compound may be binding to the plasticware or the microsomal protein itself. 3. Chemical Instability: The compound may be unstable at pH 7.4.1. Check Solubility: Measure the thermodynamic solubility of your compound. Consider reducing the test concentration or using a co-solvent (ensure the final solvent concentration is low, e.g., <0.5% DMSO, to avoid enzyme inhibition).[20] 2. Assess Binding: Perform an incubation without NADPH. If the compound still disappears, non-specific binding or instability is likely. Compare recovery from different types of plates (e.g., low-bind plates). 3. Test Chemical Stability: Incubate the compound in the buffer at 37°C without microsomes to check for degradation.
Q2: I'm seeing inconsistent results between experimental batches. How can I improve reproducibility? 1. Variability in Reagents: Inconsistent quality of liver microsomes or degradation of the NADPH cofactor.[19] 2. Assay Conditions: Minor variations in temperature, pH, or incubation times.[19]1. Reagent QC: Ensure consistent sourcing and quality control of liver fractions. Always prepare NADPH solutions fresh before each experiment and keep them on ice.[20] 2. Standardize Protocol: Rigorously control all experimental variables. Use calibrated equipment and ensure consistent timing for all steps. Always run positive and negative controls in every batch to monitor assay performance.[12]
Q3: My compound is stable in microsomes but shows poor in vivo pharmacokinetics. What other pathways could be involved? 1. Phase II Metabolism: The compound may be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation), which are not fully active in standard microsomal assays.[5] 2. Extrahepatic Metabolism: Metabolism may be occurring in other tissues (e.g., intestine, kidney). 3. Transporter-Mediated Clearance: The compound might be a substrate for efflux transporters.1. Hepatocyte Assay: Conduct a stability assay using cryopreserved hepatocytes. Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.[5][14][8] 2. S9 Fractions: Consider using S9 fractions, which contain both microsomal and cytosolic enzymes.[14] 3. Investigate Transporters: Use specific in vitro assays to determine if your compound is a substrate for key drug transporters like P-glycoprotein (P-gp).[9]
Q4: The LC-MS/MS signal for my compound is weak or highly variable. 1. Poor Ionization: The compound may not ionize well under the chosen mass spectrometry conditions. 2. Ion Suppression: Endogenous components from the microsomal matrix can interfere with the ionization of the target analyte.1. Optimize MS Parameters: Infuse the compound directly into the mass spectrometer to optimize parameters like cone voltage and collision energy. Test both positive and negative ionization modes. 2. Improve Sample Cleanup: Consider a solid-phase extraction (SPE) step after protein precipitation to remove interfering matrix components. Ensure the internal standard is chosen to have similar chromatographic and ionization properties to your analyte to correct for matrix effects.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a diazaspiro scaffold in drug design? A1: The primary advantage is their inherent three-dimensionality and conformational rigidity.[1][2] This allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity, enhanced target selectivity, and the exploration of novel chemical space compared to more traditional flat, aromatic scaffolds.[2][4][21]

Q2: I've identified a metabolic hotspot on my diazaspiro compound. What are the common strategies to block this metabolism? A2: Once a "soft spot" is identified, several medicinal chemistry strategies can be employed.[5] These include:

  • Steric Hindrance: Introducing a bulky group near the metabolic hotspot to physically block the enzyme's access.

  • Electronic Modification: Replacing a hydrogen atom with an electron-withdrawing group (like fluorine) can make the position less susceptible to oxidation.

  • Deuterium Incorporation: Replacing a C-H bond at the site of metabolism with a C-D bond (deuteration) can slow the rate of metabolism due to the kinetic isotope effect.[5]

  • Scaffold Hopping/Isosteric Replacement: Replacing the metabolically liable part of the molecule with a more stable chemical group (a bioisostere) that retains the desired biological activity.[22][23]

Q3: How do I choose between using liver microsomes and hepatocytes for my stability assay? A3: The choice depends on the stage of your research and the questions you are asking.

  • Liver Microsomes: Ideal for early-stage, high-throughput screening. They are cost-effective and primarily assess Phase I (CYP-mediated) metabolism.[19]

  • Hepatocytes: Considered a more "gold-standard" in vitro model as they are intact cells containing the full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[5][14][8] They are better for predicting overall hepatic clearance but are more expensive and lower-throughput.[8]

Q4: Can the spirocyclic center itself be a site of metabolism? A4: While metabolism often occurs on peripheral groups or atoms adjacent to heteroatoms, the spirocyclic core is not immune. The rigidity of the scaffold can sometimes position a C-H bond within the core in a favorable orientation for enzymatic oxidation. Metabolite identification studies are essential to confirm the exact sites of metabolism.[5]

Q5: My diazaspiro compound appears to be an inhibitor of CYP enzymes. What does this mean? A5: CYP inhibition means your compound can slow the metabolism of other drugs that are substrates for the same enzyme.[10][24] This can lead to drug-drug interactions (DDIs), where co-administration of your drug could cause toxic levels of another drug to accumulate.[10][24] It is a critical parameter to assess during drug development and can be investigated using specific CYP inhibition assays with known probe substrates.

References

  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. Available from: [Link]

  • (n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Vaz, A. D., et al. (2010). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC - NIH. Available from: [Link]

  • (n.d.). How to Improve Drug Plasma Stability?. Creative Bioarray. Available from: [Link]

  • (n.d.). Microsomal Stability. Cyprotex. Available from: [Link]

  • (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. PubMed. Available from: [Link]

  • (2018). Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. Bioanalysis Zone. Available from: [Link]

  • (n.d.). Interactions of Nitrogen Heterocycles With Cytochrome P-450 and Monooxygenase Activity. PubMed. Available from: [Link]

  • (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]

  • Adessi, C. & Soto, C. (2004). Strategies to Improve Stability and Bioavailability of Peptide Drugs. Available from: [Link]

  • (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • (n.d.). Understanding Spirocyclic Structures in Pharmaceutical Research. Available from: [Link]

  • Jia, X., et al. (2013). Data Acquisition and Data Mining Techniques for Metabolite Identification Using LC Coupled to High-Resolution MS: Bioanalysis. Taylor & Francis Online. Available from: [Link]

  • (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Available from: [Link]

  • Penny, W. (2017). Spirocycles in Drug Discovery. Available from: [Link]

  • (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Request PDF. Available from: [Link]

  • (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif. ResearchGate. Available from: [Link]

  • (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available from: [Link]

  • (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Available from: [Link]

  • (n.d.). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects. ResearchGate. Available from: [Link]

  • (2019). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]

  • (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]

  • Foley, D. J., et al. (2022). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ChemRxiv. Available from: [Link]

  • (2024). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • (2022). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Request PDF. Available from: [Link]

  • Foley, D. J., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. NIH. Available from: [Link]

  • Al-Awadey, A., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. Available from: [Link]

  • Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC - NIH. Available from: [Link]

  • (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. Available from: [Link]

  • (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • (2013). Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. PubMed. Available from: [Link]

  • van der Pijl, F., et al. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available from: [Link]

  • (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available from: [Link]

  • (n.d.). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 1,9-Diazaspiro[5.5]undecan-2-one Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our 1,9-Diazaspiro[5.5]undecan-2-one inhibitor series. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the cellular activity of this promising compound class. The spirocyclic core of these inhibitors offers a unique three-dimensional structure for targeting a range of biological entities, from enzymes like diglyceride acyltransferases (DGATs) to various receptors.[1] However, the physicochemical properties of this scaffold can often present a significant hurdle: poor cell permeability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome permeability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound inhibitors and why is cell permeability a concern?

A: The this compound scaffold is a privileged heterocyclic structure used in medicinal chemistry to develop inhibitors for various targets, including those for obesity, pain, and cancer.[1][2][3][4] The core structure consists of two fused piperidine rings. Cell permeability can be a challenge due to the scaffold's potential for high polarity, multiple hydrogen bond donors/acceptors, and a molecular weight that may approach the limits of favorable passive diffusion.[5][6] These properties can limit the ability of the compound to efficiently cross the lipid bilayer of cell membranes, leading to low intracellular concentrations and reduced efficacy in cell-based assays.

Q2: My inhibitor is highly potent in biochemical assays but shows weak activity in cell-based assays. Is poor permeability the likely cause?

A: A significant drop-off in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cell permeability. Other potential causes include compound degradation, rapid metabolism within the cell, or active efflux, where the compound is pumped out of the cell by transporter proteins.[7][8] Your first step should be to systematically evaluate the compound's permeability.

Q3: What are the key physicochemical properties I should be aware of for cell permeability?

A: The ability of a small molecule to passively diffuse across a cell membrane is governed by several key physicochemical properties, often summarized by frameworks like Lipinski's "Rule of Five". The primary determinants include:

  • Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A logP between 1 and 3 is often considered optimal.[6]

  • Molecular Weight (MW): Smaller molecules (< 500 Da) generally show better permeability.[5][6]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's interaction with the aqueous environment and the polar head groups of the lipid bilayer. High numbers can impede membrane crossing.[5]

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that arises from polar atoms. A lower PSA is generally preferred for better permeability.

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) is critical. Neutral molecules typically exhibit higher permeability compared to charged ones.[9][10]

Q4: What is the difference between passive diffusion and active transport?

A: Passive diffusion is the movement of a substance across a membrane down its concentration gradient without the use of energy.[9] This process is highly dependent on the physicochemical properties mentioned above. Active transport, conversely, requires energy (often from ATP hydrolysis) and involves membrane proteins (transporters) to move substances across the membrane, often against their concentration gradient.[9][11] An important consideration is active efflux, a form of active transport where pumps like P-glycoprotein (P-gp) remove drugs from the cell, contributing to low intracellular accumulation.[8][12]

Troubleshooting Guides & Experimental Protocols

Problem 1: My inhibitor shows low efficacy in cells. How do I confirm if permeability is the issue?

Your first objective is to quantify the inhibitor's ability to cross a cell membrane. This can be achieved through a tiered approach, starting with simple, high-throughput assays and progressing to more complex, biologically relevant models.

Step-by-Step Workflow for Permeability Assessment

Below is a recommended workflow for diagnosing permeability issues.

G start Low cellular potency observed pampa Perform PAMPA Assay (Parallel Artificial Membrane Permeability Assay) start->pampa pampa_res Analyze PAMPA Result pampa->pampa_res caco2 Perform Caco-2 Bidirectional Assay pampa_res->caco2 If permeability is low or moderate high_p Permeability is HIGH (Papp > 1.0 x 10⁻⁶ cm/s) Consider other issues: - Target engagement? - Metabolism? - Assay artifact? pampa_res->high_p If permeability is high caco2_res Analyze Caco-2 Results (Papp A->B, Papp B->A, Efflux Ratio) caco2->caco2_res caco2_res->high_p Papp (A->B) is High Efflux Ratio < 2 low_p Permeability is LOW (Papp < 1.0 x 10⁻⁶ cm/s) Efflux Ratio < 2 caco2_res->low_p Papp (A->B) is Low high_efflux Permeability is MODERATE to HIGH but Efflux Ratio > 2 caco2_res->high_efflux Papp (B->A) >> Papp (A->B) strategy_low_p Implement Strategies to Improve Passive Permeability: - Prodrug approach - Reduce HBD/PSA - Increase lipophilicity low_p->strategy_low_p strategy_efflux Implement Strategies to Mitigate Efflux: - Structural modification to avoid  pump recognition - Co-dosing with efflux inhibitor  (experimental) high_efflux->strategy_efflux

Caption: Workflow for diagnosing and addressing poor cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method to assess passive membrane permeability. It measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, into an acceptor well.

  • Principle: This assay exclusively measures passive diffusion and provides a good first-pass screen for membrane-crossing potential.

  • Methodology:

    • A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the donor wells.

    • The donor plate is placed on top of an acceptor plate containing fresh buffer.

    • The assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

    • After incubation, the concentrations of the compound in the donor and acceptor wells are measured using LC-MS/MS.

    • The effective permeability (Pe) is calculated.

  • Interpretation: High Pe values suggest good passive permeability, while low values indicate that this is a likely bottleneck.

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry standard for predicting in vivo drug absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13]

  • Principle: This assay can measure both passive diffusion and active transport, including the effects of efflux pumps.[13][14] Permeability is assessed in two directions: apical (A) to basolateral (B) to model absorption, and B to A to identify active efflux.[13]

  • Methodology:

    • Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-28 days to form a confluent, differentiated monolayer.[14]

    • The integrity of the monolayer is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER) or by assessing the flux of a low-permeability marker like Lucifer yellow.[15]

    • For the A-to-B measurement, the test compound is added to the apical side, and its appearance on the basolateral side is measured over time (e.g., at 120 minutes).[14]

    • For the B-to-A measurement, the compound is added to the basolateral side, and its appearance on the apical side is measured.

    • Compound concentrations are determined by LC-MS/MS.

  • Data Analysis & Interpretation:

    • Apparent Permeability (Papp): Calculated for both directions. A high Papp (A→B) (e.g., >1.0 x 10⁻⁶ cm/s) suggests good absorption potential.[14]

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is a substrate of an efflux pump like P-gp.[13]

Permeability Assay Comparison PAMPA Caco-2 Assay
Biological Barrier Artificial lipid membranePolarized cell monolayer
Transport Measured Passive diffusion onlyPassive diffusion & active transport (uptake/efflux)
Throughput HighLow to Medium
Cost LowHigh
Key Output Effective Permeability (Pe)Apparent Permeability (Papp), Efflux Ratio (ER)
Primary Use Case Early-stage screening for passive permeabilityIn-depth analysis of absorption and efflux potential
Problem 2: Permeability is confirmed to be low. What are my options?

If your inhibitor suffers from low passive permeability (low Papp, ER < 2), the focus should be on modifying its physicochemical properties. If the issue is high efflux (ER > 2), the strategy shifts to evading recognition by efflux pumps.

Strategy 1: Prodrug Approach (For Low Passive Permeability)

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active drug.[9][16][17] This is a highly effective strategy for masking polar functional groups that hinder membrane permeation.[9][16]

  • Causality: By temporarily masking polar groups like amines or carboxylic acids with lipophilic moieties (e.g., esters), you can increase the overall lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane.[18] Once inside the cell, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active inhibitor.[17]

Prodrug_Concept cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug Prodrug (Lipophilic, Permeable) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Inhibitor (Polar, Active) Target Intracellular Target ActiveDrug->Target Binding Membrane->ActiveDrug Enzymatic Cleavage (e.g., by Esterases)

Caption: The prodrug strategy enhances cell entry.

  • Application to 1,9-Diazaspiro[5.5]undecan-2-ones: The secondary amine(s) in the spirocyclic core are prime candidates for modification. For example, creating a bioreversible carbamate or an N-acyl derivative can neutralize the positive charge at physiological pH and increase lipophilicity.

Strategy 2: Structural Modification (Medicinal Chemistry)

Beyond the prodrug approach, direct structural modifications can improve permeability.

  • Reduce Hydrogen Bonding: Systematically replace hydrogen bond donors (like N-H groups) with groups that cannot donate, such as N-methylation.[19] While effective, this must be done cautiously as N-H groups can be critical for target binding.[19]

  • Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, ethyl, halogen) to the scaffold, being mindful not to increase the molecular weight excessively.

  • Conformational Rigidity: Strategies like cyclization or introducing intramolecular hydrogen bonds can "hide" polar groups from the solvent, effectively lowering the energetic penalty of crossing the lipid membrane.[20]

Strategy 3: Formulation-Based Approaches

For in vitro experiments, formulation can sometimes provide a solution without requiring chemical modification.

  • Use of Permeation Enhancers: These are excipients that transiently alter the properties of the cell membrane to increase drug transport.[21] Examples include certain surfactants, fatty acids, and bile salts.[21][22] This is primarily an experimental tool and may not be translatable in vivo, but it can help confirm that intracellular target engagement is possible if the permeability barrier is overcome.

  • Nanocarrier Formulations: Encapsulating the inhibitor in lipid-based nanocarriers like liposomes can facilitate cellular uptake through endocytosis, bypassing traditional diffusion pathways.[23]

Strategy 4: Addressing High Efflux (ER > 2)

If your compound is being actively pumped out of the cell, improving passive permeability may not be sufficient.

  • Evade Pump Recognition: Efflux pumps recognize specific structural motifs. Minor structural changes can sometimes disrupt this recognition. This often involves a careful structure-activity relationship (SAR) study to find modifications that reduce efflux without sacrificing potency.

  • Experimental Confirmation with Inhibitors: To confirm that a specific pump (like P-gp) is responsible for efflux, you can run the Caco-2 assay in the presence of a known inhibitor of that pump (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.

References
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (URL: [Link])

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. (URL: [Link])

  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (URL: [Link])

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (URL: [Link])

  • Cell Permeability Assay - BioIVT. (URL: [Link])

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (URL: [Link])

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. (URL: [Link])

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (URL: [Link])

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (URL: [Link])

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - PubMed Central. (URL: [Link])

  • Physicochemical properties of drugs and membrane permeability | Request PDF - ResearchGate. (URL: [Link])

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (URL: [Link])

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | bioRxiv. (URL: [Link])

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Drug–Membrane Permeability across Chemical Space - PMC - PubMed Central - NIH. (URL: [Link])

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (URL: [Link])

  • The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. (URL: [Link])

  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (URL: [Link])

  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (URL: [Link])

  • Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. (URL: [Link])

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. (URL: [Link])

  • Application of drug physico chemical characterisation in drug discovery - Merck Group. (URL: [Link])

  • Efflux pump - Wikipedia. (URL: [Link])

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (URL: [Link])

  • Permeability | Pharmaron. (URL: [Link])

  • Endothelial Transwell Permeability Assay Kit - Cell Biologics Inc.. (URL: [Link])

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (URL: [Link])

  • increase membrane permeability by prodrug design. | PPTX - Slideshare. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to Novel Spirocyclic CCR5 Antagonists and Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of 1,9-Diazaspiro[5.5]undecan-2-one Scaffolds in the Context of Clinically Relevant CCR5 Inhibitors

Introduction: The Enduring Therapeutic Importance of CCR5

The C-C chemokine receptor type 5 (CCR5) remains a pivotal target in drug discovery, most notably for its role as the primary co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host immune cells, such as T-lymphocytes and macrophages.[1] The clinical validation of CCR5 as an antiviral target was unequivocally established with the approval of Maraviroc, the first-in-class allosteric inhibitor. CCR5 antagonists function by binding to a transmembrane pocket of the receptor, inducing a conformational change that prevents the interaction between the viral surface glycoprotein gp120 and the extracellular loops of CCR5, thereby blocking viral entry and subsequent replication.[2][3] Beyond HIV-1, the involvement of the CCR5-chemokine axis in inflammatory diseases and oncology has broadened the therapeutic interest in developing novel antagonists for this receptor.[4]

This guide provides a comparative analysis of a novel diazaspiro[5.5]undecan-2-one scaffold against well-established CCR5 inhibitors: Maraviroc, Vicriviroc, and Aplaviroc. Due to the limited publicly available data on the specific this compound isomer as a CCR5 antagonist, this guide will utilize a closely related and well-characterized isomer, a 3,9-diazaspiro[5.5]undeca-2-one derivative (Compound 32) from a published study, as a representative of this emerging class of inhibitors.[1] This allows for a robust, data-driven comparison of its potential performance against clinically evaluated alternatives.

Comparative Analysis of CCR5 Antagonists

The development of CCR5 antagonists has seen several candidates, with Maraviroc being the most successful.[3] Aplaviroc's development was halted due to hepatotoxicity concerns, and Vicriviroc, despite showing promise, also faced termination of its development.[5][6] The comparative data presented below is essential for contextualizing the potential of new chemical entities like the diazaspiro[5.5]undecan-2-one scaffold.

Quantitative Performance Data

The following table summarizes the in vitro potency of the selected 3,9-diazaspiro[5.5]undeca-2-one derivative (Compound 32) and the established CCR5 inhibitors. This data is critical for an initial assessment of the therapeutic potential of this novel scaffold.

CompoundCCR5 Binding Affinity (IC50, nM)Antiviral Activity (EC50/IC90, nM)
3,9-Diazaspiro[5.5]undeca-2-one Derivative (Cmpd 32) 30 (RANTES binding)[1]1.2 (MAGI cells), 3.7 (PBMCs)[1]
Maraviroc 3.3-7.2 (chemokine binding)[7][8]2.0 (geometric mean IC90)[9]
Vicriviroc 0.91 (MIP-1α binding)0.45 - 18 (EC90)[9]
Aplaviroc Not explicitly found0.7 (EC50)[1]

Expert Insights: The 3,9-diazaspiro[5.5]undeca-2-one derivative (Compound 32) demonstrates potent CCR5 binding affinity and significant antiviral activity in both cell lines and primary human cells. Its performance is comparable to that of the approved drug Maraviroc and other clinically tested inhibitors, marking it as a promising scaffold for further development. The sub-nanomolar to low nanomolar activity of these compounds underscores the high affinity required for effective CCR5 antagonism.

Mechanism of Action: Allosteric Inhibition of CCR5

CCR5 antagonists are non-competitive, allosteric inhibitors.[3] They do not bind to the same site as the natural chemokine ligands (like RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4) or the HIV-1 gp120 glycoprotein. Instead, they bind within a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of CCR5, which are critical for gp120 interaction. This altered conformation prevents the high-affinity binding of gp120 to CCR5, thereby halting the viral fusion process.

CCR5_Signaling_and_Inhibition cluster_membrane Cell Membrane CCR5 CCR5 Receptor Signaling_Fusion Intracellular Signaling (Chemotaxis) or Viral Fusion & Entry CCR5->Signaling_Fusion Initiates Blocked_CCR5 Conformationally Altered CCR5 (Inactive) CCR5->Blocked_CCR5 Induces Conformational Change Chemokine_gp120 Chemokine (e.g., RANTES) or HIV-1 gp120 Chemokine_gp120->CCR5 Binds to Chemokine_gp120->Blocked_CCR5 Binding Prevented CCR5_Antagonist CCR5 Antagonist (e.g., Diazaspiro[5.5]undecan-2-one) CCR5_Antagonist->CCR5 Binds Allosterically

Caption: CCR5 signaling pathway and its allosteric inhibition.

Experimental Protocols for CCR5 Antagonist Characterization

To ensure the rigorous evaluation of novel CCR5 antagonists like the this compound scaffold, a series of well-defined in vitro assays are essential. The following protocols are standard in the field for determining the potency and mechanism of action of such compounds.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing human CCR5 (e.g., HEK293 or CHO cells).[10]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This cell-based assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells, providing a direct measure of its antiviral activity.

HIV_Entry_Assay_Workflow Start Start Prepare_Cells Seed target cells (e.g., TZM-bl) expressing CD4, CCR5, and a reporter gene (e.g., Luciferase) in a 96-well plate. Start->Prepare_Cells Add_Compound Add serial dilutions of the test compound to the cells. Prepare_Cells->Add_Compound Add_Pseudovirus Add a fixed amount of CCR5-tropic HIV-1 pseudovirus. Add_Compound->Add_Pseudovirus Incubate Incubate for 48-72 hours to allow for viral entry and reporter gene expression. Add_Pseudovirus->Incubate Lyse_Cells Lyse the cells to release the reporter enzyme (Luciferase). Incubate->Lyse_Cells Measure_Signal Add substrate and measure the luminescence signal. Lyse_Cells->Measure_Signal Analyze_Data Calculate the EC50 value (concentration for 50% inhibition). Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a pseudovirus-based HIV entry assay.

Methodology:

  • Cell Seeding: Plate target cells (e.g., TZM-bl or A3R5 cells), which express CD4, CCR5, and an HIV-1 Tat-inducible reporter gene (like luciferase or β-galactosidase), in 96-well plates.[2][3]

  • Compound Addition: Add serial dilutions of the test compound to the wells and pre-incubate with the cells for a short period.

  • Virus Infection: Add a standardized amount of R5-tropic HIV-1 Env-pseudotyped virus to each well.[11] These are replication-incompetent viruses that carry the envelope protein of interest.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and expression of the reporter gene.[2]

  • Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of viral entry (relative to untreated control wells) against the compound concentration to determine the EC50 or IC50 value.

Chemotaxis Assay

This functional assay assesses the ability of a compound to block the directional migration of cells towards a chemokine gradient, confirming its antagonistic effect on CCR5 signaling.

Methodology:

  • Cell Preparation: Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or primary cells like peripheral blood mononuclear cells (PBMCs).[7][12]

  • Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well migration plate with a porous membrane). Place the chemoattractant (e.g., RANTES/CCL5 or MIP-1β/CCL4) in the lower chamber.[12]

  • Cell Loading: Load the CCR5-expressing cells, pre-incubated with different concentrations of the test compound, into the upper chamber.

  • Incubation: Incubate the chamber for a few hours to allow cell migration through the porous membrane towards the chemoattractant.

  • Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent or luminescent dye that correlates with cell number.[7]

  • Data Analysis: Plot the percentage of inhibition of chemotaxis against the compound concentration to determine the IC50 value.

Logical Framework for Comparative Evaluation

The assessment of a novel CCR5 antagonist involves a multi-faceted evaluation, comparing its performance metrics against established benchmarks.

Comparative_Evaluation Goal Evaluate Novel CCR5 Antagonist (this compound Scaffold) In_Vitro_Potency In Vitro Potency Assessment Goal->In_Vitro_Potency Functional_Antagonism Functional Antagonism Confirmation Goal->Functional_Antagonism Selectivity_Profile Selectivity Profiling Goal->Selectivity_Profile Comparison Comparative Analysis In_Vitro_Potency->Comparison Binding Affinity (Ki) Antiviral Potency (EC50) Functional_Antagonism->Comparison Chemotaxis Inhibition (IC50) Selectivity_Profile->Comparison Activity against other receptors Conclusion Assessment of Therapeutic Potential Comparison->Conclusion Known_Inhibitors Known Inhibitors (Maraviroc, Vicriviroc, etc.) Known_Inhibitors->Comparison

Caption: Logical framework for the comparative evaluation of a novel CCR5 antagonist.

Conclusion

The 3,9-diazaspiro[5.5]undeca-2-one scaffold, as represented by Compound 32, has demonstrated potent in vitro activity as a CCR5 antagonist, with binding affinities and antiviral potencies that are comparable to the clinically validated inhibitor Maraviroc. This positions the broader diazaspiro[5.5]undecan-2-one class of molecules as a promising area for the development of new anti-HIV therapeutics. Further investigation into the 1,9-isomer and other derivatives is warranted to fully elucidate the structure-activity relationships and to optimize for pharmacokinetic and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of these and other novel CCR5 antagonists, ensuring a rigorous and comparative assessment of their therapeutic potential.

References

  • Vertex AI Search. (2024). What are CCR5 antagonists and how do they work?
  • PubMed. (n.d.). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Measuring CCR5 Inhibition with Vicriviroc in a Chemotaxis Assay.
  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]

  • Clinical Info .HIV.gov. (2018). Laboratory Testing: Co-Receptor Tropism Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. (n.d.). Inhibition of CCR5 function by vicriviroc. (A) Chemotaxis assay.... Retrieved from [Link]

  • NIH. (n.d.). Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells.
  • PMC - PubMed Central. (n.d.). HIV-1 pseudoviruses constructed in China regulatory laboratory. Retrieved from [Link]

  • Global HIV Vaccine Research Cryorepository. (2021). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses (October 2021).
  • NIH. (n.d.). CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells.
  • PMC - PubMed Central. (n.d.). Quantitative Analyses Reveal Distinct Sensitivities of the Capture of HIV-1 Primary Viruses and Pseudoviruses to Broadly Neutralizing Antibodies.
  • Benchchem. (2025). Application Notes: Techniques for Assessing DAPTA Binding to CCR5.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • PMC - PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Aplaviroc. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Maraviroc | CCR5 Antagonist | CAS 376348-65-1.
  • Charles River Laboratories. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Mechanism of Action of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Based CCR5 Antagonists.
  • ibidi. (n.d.). Chemotaxis Assays.
  • PMC - PubMed Central. (n.d.). Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells. Retrieved from [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Clinical Microbiology Reviews. (n.d.). Approved Antiviral Drugs over the Past 50 Years. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Novel METTL3 Inhibitors: A Comparative Analysis Featuring 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Novel METTL3 Inhibitor Scaffolds

The N6-methyladenosine (m6A) RNA modification pathway has emerged as a critical regulator of gene expression, with the methyltransferase complex METTL3/METTL14 at its core.[1][2] Dysregulation of METTL3 activity is implicated in a wide array of human diseases, including various cancers, viral infections, and metabolic disorders, making it a compelling therapeutic target.[3][4][5][6] While several small molecule inhibitors of METTL3 have been developed, the quest for novel chemical scaffolds remains a high priority to improve selectivity, overcome potential resistance, and expand the therapeutic window.

This guide provides a comprehensive framework for the validation of a novel chemical entity, using the 1,9-Diazaspiro[5.5]undecan-2-one scaffold as a case study. While literature on this specific compound as a METTL3 inhibitor is nascent, a closely related scaffold, 1,4,9-Triazaspiro[5.5]undecan-2-one , has yielded highly potent and selective inhibitors, validating the spirocyclic core as a promising starting point.[1][2][6][7] We will objectively compare the hypothetical performance of a this compound-based inhibitor against established benchmarks such as STM2457 and UZH2 , providing the experimental blueprints for such a validation campaign.

The Central Role of METTL3 in Cellular Signaling

METTL3 is the catalytic subunit of the m6A "writer" complex, which installs methyl groups onto adenosine residues within a specific consensus sequence on mRNA. This modification acts as a molecular beacon, recruiting "reader" proteins that dictate the fate of the mRNA, influencing its splicing, stability, translation, and nuclear export. The downstream effects are profound, impacting cell proliferation, differentiation, apoptosis, and immune responses.[3][8] In oncology, METTL3 often functions as an oncogene, promoting the translation of key cancer-driving proteins like MYC and BCL2.[9] Therefore, inhibiting METTL3 offers a strategy to reprogram the epitranscriptome and suppress tumorigenesis.[10]

Diagram: The METTL3 Signaling Pathway

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_export METTL3_METTL14 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3_METTL14->m6A_mRNA catalyzes m6A addition WTAP WTAP WTAP->METTL3_METTL14 localizes SAM SAM (Methyl Donor) SAM->METTL3_METTL14 provides CH3 pre_mRNA pre-mRNA (GGACU) pre_mRNA->METTL3_METTL14 YTHDF1 YTHDF1 (Reader) m6A_mRNA->YTHDF1 binds YTHDF2 YTHDF2 (Reader) m6A_mRNA->YTHDF2 binds Ribosome Ribosome YTHDF1->Ribosome promotes Degradation mRNA Degradation YTHDF2->Degradation promotes eIF3 eIF3 eIF3->Ribosome recruits Translation Protein Translation (e.g., MYC, BCL2) Ribosome->Translation METTL3_cyto Cytoplasmic METTL3 METTL3_cyto->eIF3 interacts with

Caption: METTL3-mediated m6A modification and its downstream functional consequences.

A Phased Approach to Inhibitor Validation

The validation of a novel METTL3 inhibitor is a multi-step process, progressing from in vitro biochemical confirmation to cellular and, ultimately, in vivo efficacy models. This workflow ensures a rigorous assessment of potency, selectivity, and biological function.

Diagram: Experimental Workflow for METTL3 Inhibitor Validation

Validation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Target Engagement & Function cluster_phase3 Phase 3: In Vivo Validation biochem_assay Biochemical Assay (e.g., TR-FRET, RF-MS) - Determine IC50 biophys_assay Biophysical Assay (e.g., SPR, ITC) - Determine Kd, Binding Kinetics biochem_assay->biophys_assay selectivity_panel Selectivity Profiling (vs. other Methyltransferases) - Assess Off-Target Effects biophys_assay->selectivity_panel cetsa Target Engagement (e.g., CETSA) - Confirm Intracellular Binding selectivity_panel->cetsa m6a_quant m6A Quantification (LC-MS/MS) - Measure Reduction in Global m6A cetsa->m6a_quant pheno_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) - Assess Cellular Consequences m6a_quant->pheno_assay pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) - Assess Bioavailability & Target Modulation pheno_assay->pk_pd efficacy_model Xenograft/PDX Models - Evaluate Anti-Tumor Efficacy pk_pd->efficacy_model

Caption: A structured workflow for the comprehensive validation of a novel METTL3 inhibitor.

Comparative Performance Data: Benchmarking Against the Gold Standards

A new inhibitor's potential is best understood in the context of existing molecules. Below is a comparative table summarizing the key performance indicators for established METTL3 inhibitors and the target profile for a novel compound based on the this compound scaffold.

ParameterSTM2457UZH2Target Profile: this compound
Scaffold Proprietary1,4,9-Triazaspiro[5.5]undecan-2-oneThis compound
Biochemical IC50 16.9 nM[10][11]5 nM[1][2]< 20 nM
Binding Affinity (Kd) 1.4 nM (SPR)[10][11]Not Published< 10 nM
Mechanism of Action SAM-competitive[11]SAM-competitive[1][2]SAM-competitive
Cellular m6A IC50 ~2.2 µM (MOLM-13 cells)[10]Effective at 1 µM[1]< 5 µM
Selectivity >1,000-fold vs. other MTases[11]High selectivity>100-fold vs. other MTases
In Vivo Efficacy Prolonged survival in AML models[11]Not PublishedDemonstrated tumor growth inhibition

Detailed Experimental Protocols

Herein, we provide step-by-step methodologies for the key experiments outlined in the validation workflow.

Biochemical Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of the METTL3/METTL14 complex by measuring the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction.

  • Principle: A non-radioactive, high-throughput method to determine the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20).

    • Dispense serial dilutions of the test compound (e.g., this compound derivative) into a 384-well plate.

    • Add the recombinant METTL3/METTL14 enzyme complex (e.g., 5 nM final concentration) and pre-incubate for 10-15 minutes at room temperature.[11]

    • Initiate the reaction by adding a mixture of S-adenosyl methionine (SAM) (e.g., 0.5 µM) and a synthetic RNA substrate containing the GGACU consensus sequence (e.g., 0.2 µM).[11]

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction with an acid (e.g., 7.5% TCA).

    • Analyze the plate using a RapidFire™ Mass Spectrometry system to quantify the SAH product.[10]

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity (Kd).

  • Principle: Measures the change in refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized protein target.

  • Protocol:

    • Immobilize the recombinant METTL3/METTL14 complex onto a sensor chip (e.g., CM5 chip via amine coupling).

    • Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the sensor surface at a constant flow rate, allowing for association.

    • Follow with an injection of running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between cycles with a low pH buffer.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

    • To confirm a SAM-competitive binding mode, repeat the experiment with a constant concentration of SAM in the running buffer and observe the change in binding affinity.[11]

Cellular m6A Quantification (LC-MS/MS)

This assay directly measures the biological consequence of METTL3 inhibition within a cellular context by quantifying the global levels of m6A in mRNA.

  • Principle: Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most accurate quantification of m6A relative to unmodified adenosine.

  • Protocol:

    • Culture a relevant cell line (e.g., MOLM-13, an AML cell line) and treat with various concentrations of the test inhibitor or DMSO (vehicle control) for 48-72 hours.[11]

    • Isolate total RNA from the cells, followed by purification of poly(A)+ RNA (mRNA) using oligo(dT)-magnetic beads.

    • Digest the purified mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

    • Analyze the nucleoside mixture by LC-MS/MS.

    • Quantify the amounts of m6A and adenosine (A) by monitoring their specific parent-to-fragment ion transitions.

    • Calculate the m6A/A ratio for each treatment condition and normalize to the vehicle control to determine the extent of m6A reduction.[12]

Conclusion and Forward Outlook

The validation of a novel chemical entity as a METTL3 inhibitor is a systematic and evidence-based endeavor. The This compound scaffold, by virtue of its structural similarity to the proven 1,4,9-Triazaspiro[5.5]undecan-2-one series, represents a compelling starting point for inhibitor discovery. By rigorously applying the biochemical, biophysical, and cellular assays detailed in this guide, researchers can effectively benchmark its performance against established inhibitors like STM2457 and UZH2. The ultimate goal is to identify drug candidates with superior potency, selectivity, and pharmacokinetic properties, thereby expanding the arsenal of epitranscriptomic modulators for the treatment of cancer and other diseases. The preclinical data for METTL3 inhibitors is promising, showing not only direct anti-tumor effects but also the potential to stimulate anti-cancer immune responses, suggesting a future role in combination therapies.[13][14]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. ACS Publications. [Link]

  • STORM Therapeutics presents new clinical data on its first-in-class METTL3 inhibitor STC-15 at SITC 2024. Cancer Research Horizons. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. ResearchGate. [Link]

  • Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Pharmacology. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. I.R.I.S. Institutional Research Information System. [Link]

  • Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. PubMed Central. [Link]

  • Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity. Cancer Discovery. [Link]

  • Mining for METTL3 inhibitors to suppress cancer. PubMed Central. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. PubMed Central. [Link]

  • The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. PubMed Central. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Inhibition of METTL3 by STC-15 induces RNA misprocessing that results in dsRNA formation and activates innate immunity. bioRxiv. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • METTL3 Promotes Gastric Cancer Progression via Modulation of FNTA-Mediated KRAS/ERK Signaling Activation. AACR Journals. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study. STORM Therapeutics. [Link]

  • Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. PubMed. [Link]

  • Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers. OncoTargets and Therapy. [Link]

  • Ligand Binding Analysis and Protein Stabilization with MMS. RedShiftBio. [Link]

  • METTL3 as a master regulator of translation in cancer: mechanisms and implications. Oxford Academic. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

  • 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Pharmacological Inhibition of METTL3 Enhances the Acute Myeloid Leukemia Cell Death Induced By Venetoclax Via the METTL3-YTHDF2-FBXW7-MCL1 Axis. ASH Publications. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central. [Link]

  • Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment. PubMed Central. [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]

  • STM2457 is a specific small molecule inhibitor of METTL3 with no... ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Imperative

The 1,9-diazaspiro[5.5]undecane core is recognized in medicinal chemistry as a privileged scaffold—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Compounds incorporating this structure, including 1,9-Diazaspiro[5.5]undecan-2-one, have shown a range of biological activities, with potential applications in treating obesity, pain, and various central nervous system (CNS) disorders.[1][2] Specifically, analogs have demonstrated potent antagonism at targets like the Neuropeptide Y (NPY) Y5 receptor and the γ-aminobutyric acid type A receptor (GABAAR).[1][3]

While this versatility is advantageous for novel drug discovery, it presents a critical challenge: ensuring target selectivity. Unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions, toxicity, or a misleading interpretation of a compound's mechanism of action.[4] Conversely, a well-characterized "promiscuous" profile can sometimes be leveraged for therapeutic benefit through polypharmacology.[4]

This guide provides a comprehensive, technically-grounded framework for the systematic cross-reactivity profiling of this compound. We will detail a tiered experimental approach, from broad liability screening to functional validation, designed to build a robust selectivity profile. This process is not merely a checklist; it is an essential investigation into the molecular behavior of a potential therapeutic, guided by the stringent safety and toxicology standards required by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]

Part 1: The Rationale for a Tiered Profiling Strategy

A tiered or cascaded approach to profiling is the most efficient and scientifically rigorous method for assessing selectivity. This strategy begins with broad, high-throughput screens at a single high concentration to identify potential liabilities, followed by more complex, lower-throughput assays to confirm and quantify these interactions. This ensures that resources are focused on the most relevant off-targets.

The primary objective is to de-risk a compound early in the development pipeline by identifying potential safety liabilities and building a data package that supports a clear understanding of its biological activity.[7] This aligns with the FDA's recommended tiered strategy for toxicity testing, which progresses from in vitro to in vivo studies.[5]

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Analysis T1_1 Primary Target Assay (e.g., GABAAR Binding) T2_1 Dose-Response Assays (IC50) for Primary Hits (>50% Inhibition) T1_1->T2_1 Quantify On-Target Potency T1_2 Broad Kinase Panel (~400 Kinases @ 10µM) T1_2->T2_1 Identify & Quantify Off-Target Hits T1_3 Safety Panel (GPCRs, Ion Channels, Transporters) T1_3->T2_1 T2_2 Orthogonal Confirmatory Assays (e.g., Binding vs. Enzymatic) T2_1->T2_2 Rule out Artifacts T3_1 Cell-Based Functional Assays (e.g., Calcium Flux, Phosphorylation) T2_2->T3_1 Assess Cellular Activity T3_2 In Vitro Toxicology (e.g., Cytotoxicity, hERG) T3_1->T3_2 Evaluate Cellular Health

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Primary Screening - Casting a Wide Net

The initial goal is to screen this compound at a high concentration (typically 1-10 µM) against large, diverse panels of potential targets. This approach flags potential interactions for further investigation.

Recommended Primary Screening Panels
  • Comprehensive Kinase Panel: Protein kinases share a highly conserved ATP-binding pocket, making them a frequent source of off-target interactions for small molecules.[4][8] Screening against a broad panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) is crucial to identify unintended kinase inhibition that could lead to toxicity or unexpected efficacy.[8][9]

  • Safety Pharmacology Panel: This panel typically includes a range of non-kinase targets known to be associated with adverse drug effects. Given the diazaspiro core's activity in the CNS, this should include:

    • GPCRs: Especially those involved in neurotransmission (dopamine, serotonin, adrenergic).

    • Ion Channels: Including the hERG channel, a critical screen for assessing the risk of cardiac QT interval prolongation.[10]

    • Neurotransmitter Transporters: To assess potential interference with synaptic signaling.

  • Sigma Receptor Panel: Sigma receptors (σ1 and σ2) are unique proteins that bind a wide variety of psychoactive drugs and modulate numerous neurotransmitter systems.[11][12] Given the CNS-active nature of related compounds, screening for sigma receptor affinity is a necessary, targeted step.

Experimental Protocol: Radioligand Binding Assay for GPCR/Sigma Receptor Screening

This protocol describes a standard competitive binding assay to determine if a test compound displaces a known, radiolabeled ligand from a receptor.

Objective: To measure the percent inhibition of radioligand binding to a specific receptor target at a single concentration of this compound.

Materials:

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., Sigma-1 receptor).

  • Radioligand: A high-affinity ligand for the target, labeled with tritium ([³H]) or iodine ([¹²⁵I]). For the σ1 receptor, [³H]-(+)-pentazocine is a standard choice.[13]

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target (e.g., Haloperidol for σ1).

  • Scintillation Plates & Scintillation Fluid: For detecting radioactivity.

  • Filter Plates & Plate Harvester: To separate bound from unbound radioligand.

Methodology:

  • Compound Preparation: Serially dilute the 10 mM stock of this compound to prepare a 100x working stock (e.g., 1 mM for a 10 µM final concentration).

  • Reaction Setup (in a 96-well plate):

    • Total Binding Wells: Add 2 µL of DMSO.

    • Non-specific Binding (NSB) Wells: Add 2 µL of the non-specific binding control (e.g., 10 µM final Haloperidol).

    • Test Compound Wells: Add 2 µL of the 100x working stock of the test compound.

  • Add Radioligand: To all wells, add 100 µL of the radioligand diluted in assay buffer to its target concentration (typically at or near its Kd value).

  • Add Membranes: To all wells, add 100 µL of the cell membrane preparation diluted in assay buffer. The final reaction volume is 202 µL.

  • Incubation: Incubate the plate for a specified time and temperature to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C). The exact conditions are receptor-dependent.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = (CPM in Total Binding Wells) - (CPM in NSB Wells).

    • Calculate Percent Inhibition: % Inhibition = (1 - [(CPM in Test Compound Well - CPM in NSB Well) / (Specific Binding)]) * 100.

Part 3: Comparative Analysis - Benchmarking Performance

To contextualize the cross-reactivity data, this compound should be compared against well-characterized reference compounds.

Comparator Compound Class Primary Target(s) Rationale for Inclusion
Gabazine (SR-95531) GABAAR AntagonistGABAA ReceptorsOn-Target Comparator: A well-known, competitive antagonist for the GABAA receptor, a likely target class for the test compound.[14]
Haloperidol AntipsychoticDopamine D2 Receptor, Sigma ReceptorsPromiscuous Comparator: A classic "dirty drug" with high affinity for multiple targets, providing a benchmark for a promiscuous binding profile.[11][15]
Sunitinib Multi-Kinase InhibitorVEGFRs, PDGFRs, c-KIT, etc.Kinase-Focused Comparator: A clinically used kinase inhibitor known to hit multiple kinases, serving as a reference for kinase selectivity profiling.[4]

Part 4: Secondary Screening - Validating Hits and Determining Potency

Any interaction identified in the primary screen (typically defined as >50% inhibition) must be validated. This tier aims to confirm the interaction and quantify its potency by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Workflow:

  • IC50 Determination: For each validated "hit," the compound is tested across a range of concentrations (e.g., 8-10 points, typically in half-log dilutions) in the same assay format used for the primary screen.

  • Orthogonal Assay Confirmation: To ensure the observed activity is not an artifact of the primary assay format, hits should be confirmed in an orthogonal assay. For example, if a kinase was inhibited in a radiometric activity assay, its binding affinity should be confirmed in a competition binding assay (e.g., KINOMEscan™).[9]

The results of this stage are best summarized in a table that directly compares the on-target potency with the off-target potency.

Target This compound IC50 (µM) Gabazine IC50 (µM) Haloperidol IC50 (µM) Sunitinib IC50 (µM)
GABA A Receptor (α1β2γ2) 0.05 0.02 > 10> 10
Sigma-1 Receptor 0.85 > 1000.004 > 10
Dopamine D2 Receptor > 10> 1000.001 > 10
Kinase X (Hypothetical Hit) 1.2 > 1005.60.009
hERG Channel > 30> 1000.150.5

Data are hypothetical and for illustrative purposes.

Part 5: Tertiary Screening - Probing Functional Consequences

A binding or enzymatic inhibition event does not always translate to a functional effect in a living cell. This final tier of in vitro profiling uses cell-based assays to understand the physiological consequences of any confirmed off-target interactions.

G cluster_0 Off-Target Hit: Kinase X Compound This compound KinaseX Kinase X Compound->KinaseX Inhibits Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate (pSubstrate) Response Cellular Response (e.g., Proliferation, Apoptosis)

Caption: Hypothetical pathway affected by off-target kinase inhibition.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

Objective: To determine if the inhibition of "Kinase X" by this compound in a biochemical assay translates to reduced phosphorylation of its downstream substrate in a cellular context.

Materials:

  • Cell Line: A cell line that expresses Kinase X and where the pathway is active or can be stimulated.

  • Stimulant: A growth factor or chemical used to activate the Kinase X pathway (if necessary).

  • Test Compound & Comparators: DMSO stocks of all compounds.

  • Lysis Buffer & Protease/Phosphatase Inhibitors: To extract proteins and preserve their phosphorylation state.

  • Antibodies: A primary antibody specific for the phosphorylated form of the substrate (pSubstrate) and a primary antibody for the total amount of the substrate (Total Substrate).

  • Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary antibodies.

  • SDS-PAGE & Western Blotting Equipment.

  • Chemiluminescent Substrate (ECL).

Methodology:

  • Cell Culture & Treatment: Plate cells and allow them to adhere. The next day, starve cells (if necessary to reduce basal pathway activity) and then pre-treat with various concentrations of this compound or a comparator (e.g., Sunitinib) for 1-2 hours.

  • Stimulation: Add the appropriate stimulant (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to activate the Kinase X pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against pSubstrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with the primary antibody for Total Substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. For each sample, normalize the pSubstrate signal to the Total Substrate signal. Plot the normalized signal against the compound concentration to determine a cellular IC50.

Conclusion and Strategic Implications

The comprehensive cross-reactivity profile generated through this three-tiered approach provides the critical data needed to make an informed decision about the future of this compound.

  • A "Clean" Profile: If the compound demonstrates high potency for its primary target with a significant window of selectivity (>100-fold) over all tested off-targets, it can proceed with confidence into more advanced preclinical safety and in vivo efficacy studies.

  • A Profile with "Red Flags": If high-potency off-target hits are identified, especially on targets with known safety liabilities (e.g., hERG, key metabolic enzymes), the risk-benefit profile must be carefully evaluated. This may trigger a medicinal chemistry effort to design analogs with improved selectivity.

  • A Polypharmacological Profile: If the compound hits multiple targets that are therapeutically relevant for the intended disease, this could represent an opportunity.[16] For example, a compound that antagonizes GABAAR and also inhibits a kinase involved in neuroinflammation could have a unique and beneficial mechanism of action.

Ultimately, this rigorous, evidence-based guide to cross-reactivity profiling moves beyond simple hazard identification. It provides the foundational, mechanistic understanding required to intelligently advance, modify, or halt the development of a promising chemical scaffold, ensuring that only the safest and most effective candidates proceed toward the clinic.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
  • Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf.
  • Čolić, M., & Cook, J. M. (2018). GABA Receptors: Pharmacological Potential and Pitfalls. PubMed.
  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.
  • Meldrum, B. S. (1981). Pharmacology of GABA. PubMed.
  • Wikipedia contributors. (2024). Sigma receptor. Wikipedia.
  • BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem.
  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar.
  • Möhler, H. (2006). GABA(A) receptor diversity and pharmacology. SciSpace.
  • de F. F. M. de A. da C., M., & da S. M., B. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Wikipedia contributors. (2024). GABAA receptor. Wikipedia.
  • Vilar, S., et al. (2019). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Tocris Bioscience. (n.d.). Sigma Receptors. Tocris Bioscience.
  • de F. F. M. de A. da C., M., & da S. M., B. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Mayr, L. M., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
  • International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. ICH.
  • CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc..
  • Girke, T., et al. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA.
  • Dorato, M. A., & Buckley, L. A. (2007). Toxicology testing in drug discovery and development. PubMed.
  • Sintim, H. O., et al. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed.
  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • BenchChem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. BenchChem.
  • BenchChem. (2025). Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide. BenchChem.
  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Integral Molecular. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. NIH.
  • BenchChem. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. BenchChem.
  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Wellendorph, P., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.

Sources

A Comparative Analysis of 1,9-Diazaspiro[5.5]undecane-Based Compounds Versus Standard of Care in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel analgesics with improved efficacy and tolerability, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the development of next-generation pain therapeutics. This guide provides a comprehensive comparison of the preclinical efficacy of derivatives of 1,9-Diazaspiro[5.5]undecan-2-one against established standard-of-care agents in validated rodent models of pain. We will delve into the mechanistic rationale behind these approaches, present comparative efficacy data, and provide detailed experimental protocols to enable researchers to contextualize these findings for their own drug discovery programs.

Introduction: The Unmet Need and a Novel Scaffold

Chronic pain remains a significant global health challenge, with existing therapies often limited by inadequate efficacy, adverse side effects, and the potential for dependence.[1] The standard of care, encompassing non-steroidal anti-inflammatory drugs (NSAIDs), gabapentinoids, and opioids, provides relief for many but fails to address the complex, multifactorial nature of persistent pain states in a substantial patient population. This therapeutic gap necessitates the exploration of novel chemical entities and mechanisms of action.

Mechanistic Insights: Targeting Pain from Multiple Angles

A key strategy in modern analgesic development is the concept of multi-target engagement, aiming to modulate several pain-mediating pathways simultaneously for synergistic effects and an improved side-effect profile. Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have been engineered to embody this principle, primarily through two distinct mechanistic approaches: dual neurokinin receptor antagonism and combined mu-opioid receptor agonism with sigma-1 receptor antagonism.

Dual NK1/NK2 Receptor Antagonism

Neurokinin (NK) receptors, particularly NK1 and NK2, are pivotal in the transmission of nociceptive signals. Substance P (SP) and Neurokinin A (NKA) are the primary endogenous ligands for NK1 and NK2 receptors, respectively, and are released from primary afferent nerve fibers in response to noxious stimuli. This release contributes to both central sensitization in the spinal cord and peripheral neurogenic inflammation.

A significant study demonstrated that the co-administration of an NK1 receptor antagonist (aprepitant) and a CGRP receptor antagonist (olcegepant) resulted in a more profound analgesic effect in both neuropathic and inflammatory pain models in mice compared to either agent alone.[3][4] This highlights the potential of dual-target approaches within the neurokinin system. Compounds incorporating the 1,9-diazaspiro[5.5]undecane scaffold have been investigated for their potent dual antagonism of NK1 and NK2 receptors, suggesting a promising avenue for the treatment of inflammatory pain conditions.[1]

Dual NK1/NK2 Receptor Antagonism cluster_0 Nociceptive Neuron cluster_1 Postsynaptic Neuron (Spinal Cord) Noxious Stimulus Noxious Stimulus Primary Afferent Primary Afferent Neuron Noxious Stimulus->Primary Afferent SP/NKA Release Substance P (SP) & Neurokinin A (NKA) Release Primary Afferent->SP/NKA Release NK1R NK1 Receptor SP/NKA Release->NK1R SP NK2R NK2 Receptor SP/NKA Release->NK2R NKA Pain Signal Pain Signal Transmission NK1R->Pain Signal NK2R->Pain Signal Diazaspiro-Derivative 1,9-Diazaspiro[5.5]undecane Derivative (Dual NK1/NK2 Antagonist) Diazaspiro-Derivative->NK1R Diazaspiro-Derivative->NK2R

Figure 1: Mechanism of Dual NK1/NK2 Receptor Antagonism.
Mu-Opioid Receptor (MOR) Agonism and Sigma-1 Receptor (σ1R) Antagonism

Opioid analgesics, the cornerstone for managing severe pain, primarily exert their effects through agonism of the mu-opioid receptor (MOR). However, their clinical utility is hampered by significant side effects, including respiratory depression, constipation, and the development of tolerance and dependence. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has been implicated in the modulation of opioid signaling and the sensitization of pain pathways.[5]

Preclinical evidence strongly suggests that σ1R antagonists can potentiate opioid-induced analgesia while mitigating some of its adverse effects.[5] This has led to the development of bifunctional compounds that combine MOR agonism and σ1R antagonism in a single molecule. Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and shown to possess this dual activity.[6][7] One such compound, 15au, demonstrated potent analgesic activity comparable to oxycodone in the paw pressure test in mice, but with a reduced incidence of constipation, a common opioid-related side effect.[6]

MOR Agonism and σ1R Antagonism cluster_0 Presynaptic Neuron MOR μ-Opioid Receptor (MOR) Pain Signal Inhibition Inhibition of Pain Signal Transmission MOR->Pain Signal Inhibition σ1R Sigma-1 Receptor (σ1R) Reduced Side Effects Reduced Side Effects (e.g., Constipation) σ1R->Reduced Side Effects Contribution to σ1R->Pain Signal Inhibition Potentiation Diazaspiro-Derivative Diazaspiro Derivative (MOR Agonist / σ1R Antagonist) Diazaspiro-Derivative->MOR Agonism Diazaspiro-Derivative->σ1R Antagonism Analgesia Analgesia Pain Signal Inhibition->Analgesia

Figure 2: Mechanism of MOR Agonism and σ1R Antagonism.

Comparative Efficacy in Preclinical Pain Models

Direct head-to-head preclinical studies comparing this compound derivatives with standard-of-care analgesics are limited in publicly accessible literature. However, by cross-referencing data from studies on compounds with similar mechanisms of action, we can construct a comparative overview.

Compound/Class Pain Model Key Efficacy Findings Standard of Care Comparator Reference
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative (15au) Paw Pressure Test (Mouse)Potent analgesic activity comparable to oxycodone.Oxycodone[6][7]
Dual NK1/CGRP Antagonist Co-administration Sciatic Nerve Ligation (Mouse)Significantly increased mechanical withdrawal threshold and thermal response latency compared to single agents.Vehicle, Single Antagonists[3][4]
Dual NK1/CGRP Antagonist Co-administration Formalin Test (Mouse)Significantly decreased flinching frequency and licking response in both phases.Vehicle, Single Antagonists[3][4]
Gabapentin Chronic Constriction Injury (Rat)Significantly attenuated cold allodynia, mechanical and heat hyperalgesia.Vehicle[8]
Morphine Spared Nerve Injury (Rat)Attenuated mechanical allodynia, mechanical hyperalgesia, and cold allodynia.Vehicle[9]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of novel analgesic compounds, standardized preclinical pain models are essential. Below are detailed protocols for three commonly employed assays.

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a non-noxious mechanical stimulus, a measure of mechanical allodynia.

Procedure:

  • Place rodents in individual acrylic chambers on an elevated mesh floor and allow for a 30-60 minute acclimation period.[8]

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[10]

  • The filament should be applied with enough force to cause it to bend and held for 1-2 seconds.[11]

  • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

  • The 50% withdrawal threshold is determined using the up-down method.[12]

Von Frey Test Workflow Acclimation Acclimate Rodent in Chamber (30-60 min) Filament_Application Apply von Frey Filament to Plantar Surface of Hind Paw Acclimation->Filament_Application Observe_Response Observe for Paw Withdrawal, Flinching, or Licking Filament_Application->Observe_Response Record_Data Record Response (Positive/Negative) Observe_Response->Record_Data Up_Down_Method Adjust Filament Stiffness (Up-Down Method) Record_Data->Up_Down_Method Up_Down_Method->Filament_Application Repeat Calculate_Threshold Calculate 50% Withdrawal Threshold Up_Down_Method->Calculate_Threshold Hargreaves Test Workflow Acclimation Acclimate Rodent on Glass Plate Position_Heat_Source Position Radiant Heat Source Under Hind Paw Acclimation->Position_Heat_Source Activate_Heat_and_Timer Activate Heat Source and Timer Position_Heat_Source->Activate_Heat_and_Timer Paw_Withdrawal Animal Withdraws Paw Activate_Heat_and_Timer->Paw_Withdrawal Cut_off Apply Cut-off Time to Prevent Tissue Damage Activate_Heat_and_Timer->Cut_off Record_Latency Record Withdrawal Latency Paw_Withdrawal->Record_Latency

Figure 4: Workflow for the Hargreaves Test.
Formalin Test for Inflammatory Pain

The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response.

Procedure:

  • Gently restrain the animal and inject a dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of a hind paw. [13][14]2. Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-40 minutes post-injection). [9][13]4. Phase 1 represents acute nociceptive pain, while Phase 2 reflects inflammatory pain and central sensitization. [9][13]

Formalin Test Workflow Formalin_Injection Subcutaneous Formalin Injection in Hind Paw Observation Place in Observation Chamber Formalin_Injection->Observation Phase_1_Scoring Score Nocifensive Behaviors (0-5 min post-injection) Observation->Phase_1_Scoring Interphase Quiescent Interphase (5-15 min) Phase_1_Scoring->Interphase Data_Analysis Analyze Data for Phase 1 and Phase 2 Phase_1_Scoring->Data_Analysis Phase_2_Scoring Score Nocifensive Behaviors (15-40 min post-injection) Interphase->Phase_2_Scoring Phase_2_Scoring->Data_Analysis

Figure 5: Workflow for the Formalin Test.

Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel analgesics with multi-target mechanisms of action. Derivatives of this core structure, acting as dual NK1/NK2 receptor antagonists or combined MOR agonists and σ1R antagonists, have demonstrated compelling efficacy in preclinical pain models, in some cases comparable to standard-of-care agents but with the potential for an improved safety profile.

Further research is warranted to conduct direct, head-to-head comparative studies of these novel compounds against a broader range of standards of care in various pain models. Elucidating the full pharmacokinetic and pharmacodynamic profiles of these derivatives will be crucial for their translation to the clinic. The continued exploration of the 1,9-diazaspiro[5.5]undecane scaffold holds significant potential for delivering innovative and effective treatments for patients suffering from chronic pain.

References

  • Coderre, T. J., et al. (1990). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1172. [Link]

  • Von Frey Test Protocol. (n.d.). International Mouse Phenotyping Consortium. [Link]

  • Bonin, R. P., et al. (2014). A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments. Molecular Pain, 10, 26. [Link]

  • How to conduct Von Frey Test? (2025). BioMed. [Link]

  • Kim, J. H., et al. (2022). Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain. The Korean Journal of Pain, 35(2), 146–157. [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]

  • Kim, J. H., et al. (2022). Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain. Korea Science. [Link]

  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ 1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. (2020). ResearchGate. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. PMC. [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. University of Cambridge Apollo - University of Cambridge Repository. [Link]

  • Hargreaves-Nociception Test. (2024). MMPC.org. [Link]

  • Barroso, M., et al. (2017). Formalin Murine Model of Pain. PMC. [Link]

  • Kim, J. H., et al. (2022). Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain. The Korean Journal of Pain, 35(2), 146–157. [Link]

  • Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects. (2021). ResearchGate. [Link]

  • Zhuang, T., et al. (2021). Bifunctional μ opioid and σ(1) receptor ligands as novel analgesics with reduced side effects. European Journal of Medicinal Chemistry, 225, 113797. [Link]

  • Almansa, C., et al. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(24), 15508–15526. [Link]

  • Formalin-Induced Nociceptive Pain Model. (n.d.). Charles River Laboratories. [Link]

  • de la Puerta, R., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 869. [Link]

  • Kahan, M., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC. [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Formalin Test. (2016). ResearchGate. [Link]

  • Szymański, P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Wang, D., et al. (2018). Neurokinin 1 and opioid receptors: relationships and interactions in nervous system. PMC. [Link]

  • Ballet, S., et al. (2021). Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics. PMC. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

Sources

The Ascendancy of Diazaspiro Scaffolds: A Head-to-Head Comparison for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. Flat, aromatic structures that once dominated drug pipelines are giving way to more complex, three-dimensional (3D) scaffolds. Among these, diazaspirocycles have emerged as particularly valuable motifs. Their inherent rigidity, novel exit vectors, and favorable physicochemical properties offer a compelling alternative to traditional saturated heterocycles. This guide provides an in-depth, head-to-head comparison of prevalent diazaspiro scaffolds, offering field-proven insights and experimental data to inform rational drug design.

The Spirocyclic Advantage: Why Leave the Plane?

For decades, common scaffolds like piperidine and piperazine have been workhorses in drug discovery. However, their conformational flexibility can be a double-edged sword, often leading to entropic penalties upon binding and less defined structure-activity relationships (SAR). Spirocyclic systems, by virtue of their fused-ring structure originating from a single shared carbon, introduce a high degree of rigidity and a well-defined 3D geometry.

The incorporation of two nitrogen atoms to create diazaspiro scaffolds further enhances their utility, providing multiple points for substitution and modulation of properties like basicity and hydrogen bonding capacity. These scaffolds often serve as "bioisosteres," structural surrogates for more common rings, while conferring superior drug-like properties.[1][2] Notably, the move to sp³-rich, 3D structures can lead to improved aqueous solubility, enhanced metabolic stability, and the potential for greater target selectivity.[3]

A Comparative Look at Key Diazaspiro Scaffolds

The most explored diazaspiro scaffolds in medicinal chemistry are small, strained ring systems, prized for their novelty and unique spatial arrangement of substituents. Here, we compare the most prominent examples.

Diazaspiro[3.3]heptanes

This class, particularly 2,6-diazaspiro[3.3]heptane, is arguably the most popular, serving as a bioisostere for piperazine.[4][5] Its rigid, "linear" geometry projects substituents in a well-defined manner, which can be highly advantageous for probing target interactions.

  • Synthetic Accessibility: Once a synthetic challenge, scalable and efficient routes have been developed. A common method involves the double displacement of a dichloro analogue with a primary amine, or reductive amination of a ketone precursor.[6][7] This has made a wide array of functionalized building blocks readily accessible.[1]

  • Physicochemical Properties: Compared to piperazine, 2,6-diazaspiro[3.3]heptane derivatives often exhibit higher aqueous solubility and lower lipophilicity (LogP). This is attributed to the reduced surface area and the orientation of the nitrogen lone pairs.

  • Pharmacokinetic Profile: The strained azetidine rings can be more resistant to metabolism than the cyclohexane-like chair conformations of piperazine. Studies have shown that these scaffolds can possess low metabolic clearance rates.[1]

  • Application & Performance: In a study replacing the piperazine in the PARP inhibitor Olaparib with various diazaspiro cores, the 2,6-diazaspiro[3.3]heptane analogue retained high affinity for the target enzyme.[4][8] This highlights its effectiveness as a piperazine bioisostere.

Diazaspiro[3.4]octanes & Diazaspiro[4.5]decanes

These scaffolds incorporate five- and six-membered rings, respectively, offering different geometries and substituent vectors compared to the spiro[3.3]heptane system.

  • Synthetic Accessibility: Synthesis often involves multi-step sequences, for example, using ring-closing metathesis or bromine-mediated cyclization as key steps to construct the core.[9][10] The synthesis of 1,8-diazaspiro[4.5]decanes has been achieved via a bromine-mediated 5-endo cyclization.[9]

  • Physicochemical Properties: The larger ring size generally leads to increased lipophilicity compared to the spiro[3.3]heptanes. The conformational flexibility of the five- or six-membered ring, while greater than the four-membered azetidine, is still constrained by the spirocyclic fusion.

  • Pharmacokinetic Profile: The metabolic profile can be more complex. The larger, less-strained rings may be more susceptible to CYP-mediated oxidation than the azetidine rings in spiro[3.3]heptanes.

  • Application & Performance: A series of diazaspiro[3.4]octanes was identified as active against multiple stages of the malaria parasite Plasmodium falciparum.[11] 1,8-diazaspiro[4.5]decane scaffolds have been designed as building blocks for lead generation libraries.[9]

Diazaspiro[5.5]undecanes

These larger systems, composed of two fused six-membered rings, are often explored as dipiperidine bioisosteres.[12]

  • Synthetic Accessibility: Robust syntheses have been developed, often using ring-closing metathesis (RCM) as a key strategic step, allowing for preparation on a gram scale.[9][10]

  • Physicochemical Properties: These are the most lipophilic of the scaffolds discussed here. Their larger size and surface area contribute to this property. They offer a rigid framework that can be valuable for positioning larger substituents.

  • Pharmacokinetic Profile: Their metabolic fate is highly dependent on the substitution pattern. The piperidine-like rings can be sites of metabolism.

  • Application & Performance: The 1,9-diazaspiro[5.5]undecane scaffold is present in compounds investigated for a wide range of biological activities, including obesity, pain, and cardiovascular disorders.[12] For example, a derivative showed an IC₅₀ value of 49.0 nM against diglyceride acyltransferase, a target for obesity treatment.[12]

Quantitative Head-to-Head Comparison

To provide a clearer picture, the table below summarizes key properties. The values are illustrative and can vary significantly based on the specific substituents attached to the core scaffold.

Scaffold TypeTypical LogP Range (unsubstituted)Aqueous SolubilityKey Bioisostere ForSynthetic Complexity
2,6-Diazaspiro[3.3]heptane Low (-1.0 to 0.5)HighPiperazineModerate
Diazaspiro[3.4]octane Moderate (0.5 to 1.5)Moderate-High
1,8-Diazaspiro[4.5]decane Moderate (1.0 to 2.0)Moderate-LowDisubstituted PiperidineHigh
1,9-Diazaspiro[5.5]undecane High (1.5 to 2.5)LowDipiperidinesModerate-High

Visualizing the Scaffolds and Their Roles

Diagrams generated using Graphviz help to visualize the structural diversity and the strategic workflow in which these scaffolds are employed.

G cluster_scaffolds Common Diazaspiro Scaffolds Spiro[3.3] 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere) Spiro[3.4] Diazaspiro[3.4]octane Spiro[4.5] Diazaspiro[4.5]decane Spiro[5.5] 1,9-Diazaspiro[5.5]undecane

Caption: Structural classes of diazaspiro scaffolds.

DrugDiscoveryWorkflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_optimization Lead Optimization Scaffold Scaffold Selection (e.g., Diazaspiro[3.3]heptane) Synthesis Library Synthesis Scaffold->Synthesis HTS Primary Assay (HTS) Synthesis->HTS ADME In Vitro ADME (Solubility, Met. Stability) HTS->ADME Selectivity Selectivity Profiling ADME->Selectivity SAR SAR Expansion Selectivity->SAR SAR->Synthesis Iterate PK In Vivo PK Studies SAR->PK Tox Preliminary Toxicology PK->Tox

Caption: Drug discovery workflow incorporating novel scaffolds.

Experimental Protocols

Trustworthy and reproducible science is built on detailed methodologies. Below are representative protocols for the synthesis and evaluation of these scaffolds.

Protocol: Synthesis of N,N'-di-Boc-2,6-diazaspiro[3.3]heptane

This protocol is adapted from established literature procedures and provides a common intermediate for further derivatization.[6]

Objective: To synthesize a protected diazaspiro[3.3]heptane core.

Materials:

  • 3-chloro-1-(chloromethyl)cyclobutane

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Procedure:

  • Step 1: Formation of the Benzyl-protected Scaffold: To a solution of benzylamine in a suitable solvent like DMF/water, add 3-chloro-1-(chloromethyl)cyclobutane. Heat the reaction mixture at 110 °C for 3-4 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Step 2: Purification: Once the reaction is complete, cool to room temperature. Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 3: Boc Protection: Dissolve the purified benzyl-protected scaffold in DCM. Add TEA followed by Boc₂O. Stir at room temperature overnight.

  • Step 4: Deprotection (Hydrogenolysis): Dissolve the Boc-protected intermediate in MeOH. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) and stir until the reaction is complete (monitored by LC-MS).

  • Step 5: Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting N,N'-di-Boc-2,6-diazaspiro[3.3]heptane can be purified by crystallization or chromatography if necessary.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver microsomes.

Materials:

  • Test compound (e.g., a derivatized diazaspiro scaffold)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final working concentration (e.g., 1 µM).

  • Incubation Setup: In a 96-well plate, pre-warm the HLM and the test compound solution at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing HLM and the test compound.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard. The t=0 sample is prepared by adding the quenching solution before adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Outlook

The strategic incorporation of diazaspiro scaffolds is a powerful tool for escaping the "flatland" of traditional medicinal chemistry. The 2,6-diazaspiro[3.3]heptane scaffold, in particular, has proven to be an exceptional bioisostere for piperazine, often improving key drug-like properties such as solubility and metabolic stability without sacrificing potency.[1][8] While larger diazaspiro systems like the [4.5]decanes and [5.5]undecanes offer unique 3D geometries, their increased lipophilicity and synthetic complexity require careful consideration within a drug discovery program.[9][12]

As synthetic methodologies continue to advance, we can expect an even greater variety of functionalized diazaspiro building blocks to become available.[1] This will empower medicinal chemists to more effectively navigate complex biological targets and design next-generation therapeutics with superior efficacy and safety profiles. The evidence is clear: for researchers looking to add novel 3D diversity and improved pharmacokinetic properties to their molecules, diazaspiro scaffolds represent a compelling and field-proven choice.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Bremner, J. B., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. Available at: [Link]

  • Baran, P. S., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Mach, R. H., et al. (2019). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Carreira, E. M., et al. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Bremner, J. B., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Weng, C. C., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]

  • de Fatima, A., & Modolo, L. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

Sources

Benchmarking Kinase Selectivity: A Comparative Analysis of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount to developing safer and more effective therapeutics. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are implicated in numerous diseases, most notably cancer.[1] However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and associated toxicities.[2][3] This guide provides a comprehensive framework for benchmarking the selectivity of a novel kinase inhibitor derived from the 1,9-diazaspiro[5.5]undecan-2-one scaffold, a promising heterocyclic system with diverse biological activities.[4][5]

For the purpose of this illustrative guide, we will refer to our hypothetical lead compound as DSU-K1 . This document will detail the experimental rationale, protocols, and data interpretation necessary to rigorously compare DSU-K1's selectivity against a panel of well-characterized, clinically relevant kinase inhibitors.

The Rationale for Rigorous Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. A highly selective inhibitor will primarily engage its intended target, minimizing the modulation of other kinases and thereby reducing the potential for adverse effects. Conversely, a more promiscuous inhibitor might be desirable in certain contexts, such as targeting multiple nodes in a disease-driving pathway.[2][6] Therefore, a thorough understanding of an inhibitor's selectivity is a critical step in its preclinical development.

This guide will focus on a head-to-head comparison of DSU-K1 with established inhibitors targeting pathways where spirocyclic compounds have shown potential. Given the reported activity of related structures against targets like EGFR, we will use a representative panel of both broad-spectrum and specific kinase inhibitors for our comparative analysis.[4]

Experimental Design: A Multi-faceted Approach to Kinase Profiling

To obtain a comprehensive understanding of DSU-K1's selectivity, a multi-tiered experimental approach is essential. This involves an initial broad screening against a large panel of kinases, followed by more focused dose-response studies on identified hits.

Tier 1: Large-Scale Kinome Profiling

The initial step involves screening DSU-K1 at a single, high concentration (e.g., 10 µM) against a comprehensive panel of kinases. This provides a global view of its potential targets and off-targets.[7] Commercial services offer extensive panels covering a significant portion of the human kinome, employing various assay technologies.[7] For this guide, we will utilize a radiometric assay format, which is considered a gold standard due to its direct measurement of enzymatic activity and low incidence of compound interference.[1]

Experimental Workflow for Kinome Profiling

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound DSU-K1 Stock Solution (in DMSO) AssayPlate 384-well Assay Plate Compound->AssayPlate KinasePanel Recombinant Kinase Panel KinasePanel->AssayPlate Incubation Incubate DSU-K1 with Kinases AssayPlate->Incubation ReactionStart Add [γ-³³P]ATP & Substrate Incubation->ReactionStart ReactionIncubation Incubate at 30°C ReactionStart->ReactionIncubation StopReaction Stop Reaction & Spot on Filtermat ReactionIncubation->StopReaction Wash Wash to Remove Unincorporated ATP StopReaction->Wash Scintillation Scintillation Counting Wash->Scintillation DataAnalysis Calculate % Inhibition Scintillation->DataAnalysis

Caption: Workflow for radiometric kinase profiling.

Tier 2: IC50 Determination for Key Targets

Following the initial screen, any kinases showing significant inhibition (e.g., >50% at 10 µM) are selected for further analysis. A ten-point dose-response curve is generated for DSU-K1 and the benchmark inhibitors to determine their half-maximal inhibitory concentration (IC50) values.[8] This quantitative measure allows for a direct comparison of potency.

Comparative Selectivity Data

For the purpose of this guide, let's assume the following hypothetical data was generated for DSU-K1 and two well-known benchmark inhibitors: Staurosporine (a broad-spectrum inhibitor) and Gefitinib (an EGFR-selective inhibitor).

Kinase TargetDSU-K1 IC50 (nM)Staurosporine IC50 (nM)Gefitinib IC50 (nM)
EGFR 50 1025
ABL1>10,00020>10,000
AURKA5,00015>10,000
CDK2 250 5>10,000
MET>10,000305,000
SRC 800 8>10,000
VEGFR2>10,00012>10,000

Data is hypothetical and for illustrative purposes only.

This data suggests that DSU-K1 exhibits a degree of selectivity for EGFR, with some off-target activity against CDK2 and SRC, but is significantly more selective than the broad-spectrum inhibitor Staurosporine. Compared to Gefitinib, DSU-K1 is slightly less potent against EGFR but may have a different off-target profile.

Visualizing Kinase Selectivity

A common method to visualize kinase inhibitor selectivity is through a "tree spot" diagram, where inhibited kinases are mapped onto a phylogenetic tree of the human kinome. For simplicity, we can represent the selectivity profile as a signaling pathway diagram, highlighting the primary targets and key off-targets.

G cluster_pathway Simplified Cell Signaling Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CellCycle Cell Cycle Progression SRC_node SRC SRC_node->Proliferation CDK2_node CDK2 CDK2_node->CellCycle DSUK1 DSU-K1 DSUK1->RTK Primary Target DSUK1->SRC_node Off-Target DSUK1->CDK2_node Off-Target

Caption: Targeted pathways of the hypothetical DSU-K1.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed and robust protocols are essential.

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol outlines the general steps for determining kinase inhibition using a radiometric assay.

Materials:

  • Recombinant Kinase of interest

  • Specific peptide substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • Test compounds (DSU-K1 and benchmarks) dissolved in 100% DMSO

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. For a 10-point IC50 curve, a 3-fold serial dilution starting from 100 µM is common.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control).

  • Kinase Addition: Add 10 µL of the kinase solution (diluted in assay buffer) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of the master mix containing the peptide substrate and [γ-³³P]ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 25 µL of 0.75% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol describes an alternative, non-radioactive method for measuring kinase activity by quantifying ADP production.[8][9]

Materials:

  • Kinase of interest and corresponding substrate

  • Kinase assay buffer

  • ATP

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound and Kinase Preparation: As described in the radiometric assay protocol, prepare serial dilutions of the compounds and add them to the assay plate, followed by the kinase.

  • Kinase Reaction: Initiate the reaction by adding the ATP and substrate mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate IC50 values as described previously.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive selectivity profiling of a novel kinase inhibitor, using the hypothetical this compound derivative, DSU-K1, as an example. The presented data, though illustrative, highlights the importance of comparing a new chemical entity against both broad-spectrum and selective benchmark inhibitors to understand its unique pharmacological profile.

The hypothetical results for DSU-K1 suggest a promising candidate with a degree of selectivity for EGFR. However, the observed off-target activity on CDK2 and SRC would warrant further investigation. Future studies should aim to:

  • Confirm cellular target engagement: Utilize techniques like NanoBRET or CETSA to verify that DSU-K1 engages EGFR in a cellular context.

  • Elucidate the mechanism of action: Determine if DSU-K1 is an ATP-competitive or allosteric inhibitor.

  • Assess downstream signaling effects: Use western blotting or phospho-proteomics to confirm that DSU-K1 inhibits EGFR-mediated signaling pathways.

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of DSU-K1 to improve potency and selectivity.[4]

By following a rigorous and multi-faceted approach to selectivity profiling, researchers can make more informed decisions in the complex but rewarding process of kinase inhibitor drug discovery.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 21068–21084. [Link]

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Expert Opinion on Drug Discovery, 4(4), 385–401. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 17, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 17, 2026, from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 111(4), 989–1005. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Hampton, A. S., & Lindsley, C. W. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in Molecular Biology, 1647, 13–21. [Link]

  • Shapiro, A. B. (2015). Re: Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Bultinck, P., & De Winter, H. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(12), 5484–5497. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • St-Gallay, S. A., & Lindsley, C. W. (2012). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218–6221. [Link]

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved January 17, 2026, from [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 275(15), 3866–3881. [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved January 17, 2026, from [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved January 17, 2026, from [Link]

Sources

Navigating the In Vivo Landscape: A Comparative Guide to the PK/PD Correlation of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is a journey of meticulous evaluation, where understanding a compound's behavior in a living system is paramount. Among the myriad of scaffolds in medicinal chemistry, the 1,9-diazaspiro[5.5]undecan-2-one core has emerged as a promising framework for developing agents against a range of biological targets, from metabolic disorders to neurological conditions.[1] However, the true potential of these derivatives can only be unlocked through a rigorous assessment of their in vivo pharmacokinetics (PK) and pharmacodynamics (PD), and more importantly, the correlation between the two.

This guide provides a comprehensive framework for researchers to design, execute, and interpret in vivo PK/PD studies for novel this compound derivatives. We will delve into the causal relationships behind experimental choices, present detailed protocols, and offer a comparative analysis of hypothetical derivatives to illustrate the principles of PK/PD correlation in action. Our focus will be on acetylcholinesterase (AChE) inhibition, a target of significant interest for this scaffold, to provide a tangible and relevant case study.

The Symbiotic Relationship of PK and PD: Why Correlation is Key

In drug development, pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) are inextricably linked.[2] A potent molecule in a test tube is of little therapeutic value if it is not absorbed, is rapidly metabolized, or fails to reach its target in sufficient concentrations. Conversely, a drug with excellent bioavailability is useless if it doesn't elicit the desired biological response.

The primary goal of a PK/PD study is to establish a clear relationship between the concentration of a drug in the body over time and the intensity of its pharmacological effect. This understanding is crucial for:

  • Optimizing Dosing Regimens: Determining the dose and frequency of administration required to maintain therapeutic concentrations.

  • Predicting Efficacy: Correlating drug exposure with the desired therapeutic outcome.

  • Ensuring Safety: Identifying the therapeutic window and avoiding concentrations associated with toxicity.

  • Guiding Lead Optimization: Providing critical feedback to medicinal chemists for refining the molecular structure to improve PK/PD properties.

A Comparative Analysis of Hypothetical this compound AChE Inhibitors

To illustrate the practical application of PK/PD correlation, let us consider two hypothetical this compound derivatives, Compound A and Compound B , both designed as acetylcholinesterase inhibitors. While both compounds exhibit potent in vitro AChE inhibition, their in vivo profiles tell a more nuanced story.

Table 1: In Vitro and In Vivo Pharmacological Profile of Compound A and Compound B

ParameterCompound ACompound B
In Vitro AChE IC50 (nM) 1520
In Vivo AChE Inhibition (ED50, mg/kg, p.o.) 105
Oral Bioavailability (%) 2560
Cmax (ng/mL) at ED50 dose 150350
Tmax (hr) at ED50 dose 21
AUC (0-t) (ng*hr/mL) at ED50 dose 6001800
Half-life (t1/2) (hr) 46
Brain/Plasma Ratio 0.81.5
  • In Vitro vs. In Vivo Potency: While Compound A is slightly more potent in vitro, Compound B is twice as potent in vivo. This discrepancy highlights the importance of in vivo testing.

  • The Bioavailability Advantage: Compound B's superior oral bioavailability is a major contributing factor to its enhanced in vivo potency. A higher percentage of the administered dose reaches systemic circulation, leading to greater target engagement.

  • Exposure-Response Relationship: The higher Cmax and AUC for Compound B at its effective dose indicate a stronger exposure-response relationship. This suggests that for a given dose, Compound B achieves and maintains a higher concentration at the target site.

  • CNS Penetration: The higher brain/plasma ratio of Compound B indicates better penetration of the blood-brain barrier, a critical attribute for a centrally acting AChE inhibitor.

Experimental Workflow for In Vivo PK/PD Studies

A well-designed in vivo PK/PD study is a multi-step process that requires careful planning and execution. The following workflow provides a robust framework for evaluating novel this compound derivatives.

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo PK/PD Study cluster_analysis Data Analysis and Modeling in_vitro In Vitro Characterization (Potency, Selectivity, ADME) formulation Formulation Development in_vitro->formulation dose_ranging Dose-Range Finding Study (Single Ascending Dose) formulation->dose_ranging animal_model Animal Model Selection (e.g., Rodent) dose_ranging->animal_model dosing Drug Administration (Oral, IV) animal_model->dosing pk_sampling Pharmacokinetic Sampling (Blood, Plasma, Brain) dosing->pk_sampling pd_assessment Pharmacodynamic Assessment (AChE Activity Assay) dosing->pd_assessment bioanalysis Bioanalytical Method (LC-MS/MS) pk_sampling->bioanalysis pd_modeling PD Parameter Calculation (Emax, EC50) pd_assessment->pd_modeling pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_modeling pkpd_correlation PK/PD Correlation Analysis pk_modeling->pkpd_correlation pd_modeling->pkpd_correlation pkpd_relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Target_Binding Target Binding (AChE) Distribution->Target_Binding Drug Concentration at Target Site Excretion Excretion Metabolism->Excretion Signal_Transduction Signal Transduction Target_Binding->Signal_Transduction Pharmacological_Effect Pharmacological Effect (AChE Inhibition) Signal_Transduction->Pharmacological_Effect

Sources

A Comparative Guide to the Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,9-diazaspiro[5.5]undecane scaffold, a unique three-dimensional structure composed of two piperidine rings sharing a single carbon atom, has emerged as a privileged motif in medicinal chemistry.[1][2] Its rigid conformation allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. This guide provides a comparative analysis of the diverse bioactivities exhibited by various classes of 1,9-diazaspiro[5.5]undecane derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Structural Landscape of Bioactive 1,9-Diazaspiro[5.5]undecanes

The versatility of the 1,9-diazaspiro[5.5]undecane core allows for extensive chemical modification, giving rise to a wide array of derivatives with distinct pharmacological profiles. Key structural features that influence bioactivity include:

  • Substitution at Nitrogen Atoms: The nitrogen atoms at positions 1 and 9 are critical for modulating activity.[1] Substitution at the N-9 position is a common feature in many bioactive analogs, while modifications at the N-1 position can also significantly impact potency and selectivity.[1]

  • Presence of a Carbonyl Group: The introduction of a carbonyl group, typically at the C-2 position to form a 1,9-diazaspiro[5.5]undecan-2-one, is a prevalent modification that influences the compound's electronic and conformational properties.[1][2]

  • Ring Fusions: Fusion of aromatic or heteroaromatic rings to the diazaspiro core, often at positions 4 and 5, expands the chemical space and introduces additional interaction points with biological targets.[1]

Comparative Bioactivity Across Therapeutic Areas

The 1,9-diazaspiro[5.5]undecane scaffold has been successfully exploited to develop potent modulators of various biological pathways, leading to potential therapeutic applications in oncology, metabolic disorders, pain management, and immunology.

Anticancer Activity

Certain derivatives of the 1,9-diazaspiro[5.5]undecane class have demonstrated significant potential as anticancer agents. For instance, a pyrazolo[1,5-a][1][3][4]triazine derivative bearing a 1,9-diazaspiro[5.5]undecane moiety has been identified as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1] Inhibition of CDK7 is a promising strategy for the treatment of various cancers.[1]

Table 1: Comparative Anticancer Activity of 1,9-Diazaspiro[5.5]undecane Derivatives

Compound ClassTargetCancer TypeIC50 ValueReference
Pyrazolo[1,5-a][1][3][4]triazine derivativeCDK7General≤5 nM[1]
Dispiro-indolinonesMDM2-p53 (potential)VariousNot specified[4]
Metabolic Disorders: Targeting Obesity

The 1,9-diazaspiro[5.5]undecane framework has been extensively explored for the treatment of obesity through various mechanisms of action.[1][2]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: A significant body of research has focused on 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones as potent inhibitors of ACC1 and ACC2.[1] These enzymes play a crucial role in fatty acid synthesis and oxidation, making them attractive targets for obesity and type 2 diabetes.[1] A general trend observed is that potent ACC1 inhibition often correlates with strong ACC2 inhibition.[1]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: Antagonism of the MCH-R1, a G protein-coupled receptor involved in energy homeostasis, is another promising approach for treating obesity.[1] Certain 1,9-diazaspiro[5.5]undecane derivatives have shown potent MCH-R1 antagonist activity.[1]

  • Neuropeptide Y (NPY) Y5 Receptor Antagonism: The NPY Y5 receptor is implicated in the regulation of food intake.[1] Compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have been developed as NPY Y5 antagonists, with many exhibiting IC50 values in the low micromolar to nanomolar range.[1]

Table 2: Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes in Metabolic Disorders

Mechanism of ActionCompound ClassTargetIC50 ValueReference
ACC Inhibition3,4-Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-onesACC1/ACC2As low as 3.4 nM (ACC1) and 1.0 nM (ACC2)[1]
MCH-R1 AntagonismBenzimidazole derivatives with this compound substituentMCH-R1As low as 1.56 nM[1]
NPY Y5 Receptor AntagonismVarious 1,9-diazaspiro[5.5]undecane derivativesNPY Y5<10 µM (many <100 nM)[1]
Pain Management and Neurological Disorders

The unique structural features of 1,9-diazaspiro[5.5]undecanes have been leveraged to develop ligands for receptors involved in pain and neurotransmission.

  • Dual µ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: A novel series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been designed as dual-acting ligands, combining MOR agonism for pain relief with σ1R antagonism to potentially mitigate side effects.[5]

  • GABA-A Receptor Antagonism: Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent and selective antagonists for the GABA-A receptor, with potential applications in immunomodulation.[3][6] A meta-methylphenyl analog demonstrated a high binding affinity with a Ki of 180 nM.[6]

Table 3: Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes in Pain and Neurological Disorders

Mechanism of ActionCompound ClassTargetActivity (Ki/IC50)Reference
Dual MOR Agonism/σ1R Antagonism4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanesMOR/σ1RPotent dual ligands[5]
GABA-A Receptor Antagonism3,9-Diazaspiro[5.5]undecane analogsGABA-A ReceptorKi = 180 nM (m-methylphenyl analog)[6]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following are representative methodologies for key assays.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,9-diazaspiro[5.5]undecane derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Diazaspiro Compounds incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to Solubilize Formazan incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow of the MTT assay for in vitro anticancer screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 1,9-diazaspiro[5.5]undecane compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_plate 96-Well Microtiter Plate well1 Well 1 Compound (High Conc.) well2 Well 2 Compound (1:2 Dilution) well_n Well n Compound (Serial Dilution) positive_control Positive Control No Compound negative_control Negative Control No Bacteria prepare_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prepare_inoculum->inoculate serial_dilution Perform Serial Dilution of Compound in Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic

Caption: Schematic of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights

The extensive research on 1,9-diazaspiro[5.5]undecanes has provided valuable insights into their structure-activity relationships. For the ACC inhibitors, for instance, the nature of the substituent at the N-9 position of the diazaspiro core and modifications to the fused pyrazole ring significantly impact potency and pharmacokinetic properties such as lipophilic ligand efficiency and permeability.[1] A detailed analysis of these SAR trends is crucial for the rational design of new and improved analogs.

SAR_Diagram core 1,9-Diazaspiro[5.5]undecane Core n1_sub N-1 Substitution (Modulates Activity & Selectivity) core->n1_sub Position 1 n9_sub N-9 Substitution (Crucial for Bioactivity) core->n9_sub Position 9 carbonyl C-2 Carbonyl (Influences Properties) core->carbonyl Position 2 ring_fusion Ring Fusion (e.g., Arene) (Enhances Interactions) core->ring_fusion Positions 4,5

Caption: Key structural modification points on the 1,9-diazaspiro[5.5]undecane core.

Conclusion and Future Perspectives

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents targeting a wide range of diseases. The structural rigidity and synthetic tractability of this core structure allow for fine-tuning of pharmacological properties. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this privileged scaffold in other therapeutic areas, such as neurodegenerative diseases and viral infections, also holds significant promise. The comparative data and experimental protocols provided in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. (2017-10-03). ARKIVOC. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

  • Synthesis and antitumor activity screening of spiro tryptanthrin-based heterocyclic compounds. ResearchGate. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI. [Link]

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. MDPI. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. NIH. [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Antimicrobial Diterpenes: Recent Development From Natural Sources. PubMed Central. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. PubMed. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]

  • Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics. PubMed Central. [Link]

  • GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. PubMed Central. [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

Sources

Navigating the Therapeutic Window: A Comparative Guide to the Therapeutic Index of 1,9-Diazaspiro[5.5]undecan-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with high potency and specificity is paralleled by the critical need for a favorable safety profile. The therapeutic index (TI), a quantitative measure of a drug's safety margin, serves as a crucial gatekeeper in the progression of a compound from a promising hit to a clinical candidate.[1][2] This guide provides a comprehensive framework for assessing the therapeutic index of a promising class of molecules: 1,9-Diazaspiro[5.5]undecan-2-one compounds. These spirocyclic scaffolds have garnered significant interest due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental design, detailed protocols, and comparative analysis required to robustly evaluate the therapeutic window of these compounds, using a hypothetical this compound derivative, designated as Compound S1 , as a case study.

The Significance of the Spirocyclic Core

The this compound core is a privileged scaffold in medicinal chemistry.[5][6] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This can translate to enhanced on-target activity and potentially reduced off-target effects, a key determinant of a wider therapeutic window. Furthermore, spirocyclic systems often exhibit improved metabolic stability and solubility compared to their non-spirocyclic counterparts, positively influencing their pharmacokinetic profile.[7]

Compound S1 is a novel this compound derivative that has demonstrated potent inhibitory activity against Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism.[8][9] As such, it holds promise for the treatment of metabolic disorders like nonalcoholic steatohepatitis (NASH) and type 2 diabetes. To advance its development, a thorough assessment of its therapeutic index is paramount.

Conceptual Framework for Therapeutic Index Assessment

The therapeutic index is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2] A higher TI is indicative of a safer drug. The determination of TI is a multi-faceted process, integrating data from in vitro and in vivo studies.

Caption: Favorable Pharmacokinetics Contribute to a Wider Therapeutic Index.

The spirocyclic nature of Compound S1 is anticipated to confer favorable PK properties, such as enhanced metabolic stability, which can contribute to a wider therapeutic window by minimizing the formation of potentially toxic metabolites.

Conclusion

The assessment of the therapeutic index is a cornerstone of preclinical drug development. For novel chemical entities like this compound compounds, a systematic and comparative approach is essential to de-risk their progression towards clinical evaluation. The hypothetical case of Compound S1 illustrates how a combination of robust in vitro and in vivo assays can be employed to build a strong data package that supports a favorable safety profile. The inherent advantages of the spirocyclic scaffold, coupled with rigorous experimental evaluation, position these compounds as a promising class for the development of next-generation therapeutics with an improved therapeutic index.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]

  • Wikipedia. Therapeutic index. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • National Toxicology Program (NTP). OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. [Link]

  • Umwelt-online.de. OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). [Link]

  • Taylor & Francis Online. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. [Link]

  • ACS Publications. Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). [Link]

  • American Diabetes Association. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PMC - PubMed Central. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice. [Link]

  • NIH. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism?. [Link]

  • PubMed. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus. [Link]

  • MDPI. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. [Link]

  • ACS Publications. Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. [Link]

  • NIH. Therapeutic potential of neuropeptide Y (NPY) receptor ligands. [Link]

  • Wiley Online Library. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • ResearchGate. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. [Link]

  • PubMed Central. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. [Link]

  • PubMed Central. The pharmacotherapeutic potential of neuropeptide Y for chronic pain. [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PubMed Central. NPY receptors as potential targets for anti-obesity drug development. [Link]

  • PubMed. The pharmacotherapeutic potential of neuropeptide Y for chronic pain. [Link]

  • PMC - PubMed Central. Therapeutic potential of neuropeptide Y (NPY) receptor ligands. [Link]

  • PMC - PubMed Central. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,9-Diazaspiro[5.5]undecan-2-one. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure that every step of the disposal process is deliberate, validated, and safe.

Hazard Identification and Risk Assessment

This compound belongs to the family of heterocyclic amines. While specific toxicological data for this exact compound is not extensively published, the known hazards of structurally similar spiro-heterocyclic compounds and amines provide a strong basis for a conservative risk assessment. Safety Data Sheets (SDS) for related compounds, such as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate and 1-(3,9-Diazaspiro[5.5]undec-3-YL)-ethanone, consistently indicate several key hazards.[1][2]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity (Harmful): Some derivatives are classified as harmful if swallowed (H302).[2]

The core functional groups—a lactam and secondary amines—dictate its chemical reactivity and inform the necessary handling precautions. The causality is clear: the amine groups can be basic and irritative, while the overall structure may interfere with biological pathways upon exposure. Therefore, all handling and disposal operations must be designed to prevent skin/eye contact, inhalation, and ingestion.

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The choice of PPE is directly dictated by the hazards identified above.

EquipmentSpecificationRationale
Gloves Nitrile rubber, minimum thickness 0.11 mm.Provides chemical resistance against incidental contact. Contaminated gloves must be changed immediately.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[1]
Lab Coat Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.Mitigates the risk of inhaling dust or aerosols, addressing the respiratory irritation hazard.[1]

Decontamination and Spill Management

Accidents happen; a prepared response is the hallmark of a professional laboratory.

A. Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[1]

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Final Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: The container with spill cleanup materials must be sealed, labeled as "Hazardous Waste: Spill Debris containing this compound," and disposed of through your institution's environmental health and safety (EHS) office.

B. Empty Container Decontamination: The principle of "triple rinsing" is a validated method for rendering containers non-hazardous, where regulations permit.

  • First Rinse: Rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is considered acutely hazardous and MUST be collected for disposal.[3]

  • Second and Third Rinses: Repeat the rinse two more times. These subsequent rinses can also be collected as hazardous waste.

  • Container Disposal: After triple rinsing and air-drying, the container can often be disposed of as non-hazardous waste (e.g., recycled glass or regular trash), but only after defacing the original label. Crucially, verify this procedure with your local EHS guidelines, as regulations vary. [3]

G cluster_0 Workflow: Empty Container Decontamination start Empty Container of This compound rinse1 Perform First Rinse (e.g., with Acetone) start->rinse1 collect1 Collect Rinseate as 'Acutely Hazardous Waste' rinse1->collect1 rinse23 Perform Second & Third Rinses collect1->rinse23 collect23 Collect Rinseate as 'Hazardous Waste' rinse23->collect23 air_dry Air-Dry Container Thoroughly collect23->air_dry deface Deface Original Label air_dry->deface consult_ehs Consult Institutional EHS Policy deface->consult_ehs dispose_non_haz Dispose as Non-Hazardous Waste (e.g., Recycled Glass) consult_ehs->dispose_non_haz Policy Allows dispose_haz Dispose as Hazardous Waste consult_ehs->dispose_haz Policy Prohibits end End dispose_non_haz->end dispose_haz->end

Caption: Workflow for decontaminating empty chemical containers.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [4]

  • Waste Characterization: Classify all waste containing this compound as "Hazardous Chemical Waste." This includes the neat compound, reaction mixtures, contaminated consumables (gloves, wipes, silica gel), and spill cleanup debris.

  • Waste Segregation & Collection:

    • Solid Waste: Collect solid waste (unused compound, contaminated silica gel, etc.) in a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).

    • Liquid Waste: Collect liquid waste (reaction residues, rinseates) in a separate, labeled, sealable, and compatible container (e.g., a glass or HDPE solvent bottle). Ensure a secondary containment bin is used for all liquid waste containers.[3]

    • Incompatibles: Do not mix this amine-containing waste with incompatible materials such as strong oxidizing agents or acids, as this could cause a violent reaction.[5]

  • Labeling: All waste containers must be meticulously labeled. Use an official hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All other components in the container, listed by percentage.

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the lab. Containers must be kept closed at all times except when adding waste.[5][6]

  • Final Disposal: Arrange for a pickup with your institution's licensed hazardous waste disposal service. Follow their specific procedures for scheduling and handoff. The ultimate disposal method will likely be high-temperature incineration at an approved waste disposal plant.[1][4]

G cluster_0 Decision Workflow: Chemical Waste Disposal start Generate Waste Containing This compound is_solid Is the waste primarily solid or liquid? start->is_solid solid_container Use Labeled, Compatible Solid Waste Container is_solid->solid_container Solid liquid_container Use Labeled, Compatible Liquid Waste Container (in Secondary Containment) is_solid->liquid_container Liquid label_waste Attach Hazardous Waste Tag with Full Chemical Names and Percentages solid_container->label_waste liquid_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste check_full Is container >90% full or pickup scheduled? store_waste->check_full continue_collection Continue Waste Collection check_full->continue_collection No schedule_pickup Schedule Pickup with Institutional EHS / Licensed Vendor check_full->schedule_pickup Yes continue_collection->store_waste end Waste Transferred for Final Disposal schedule_pickup->end

Caption: Decision workflow for proper chemical waste segregation and disposal.

References

  • 1-(3,9-Diazaspiro[5.5]undec-3-YL)-ethanone Safety Data Sheet. AK Scientific, Inc.

  • This compound hydrochloride Safety Data Sheets. Echemi.

  • 2-Decanone Safety Data Sheet. Thermo Fisher Scientific.

  • 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. BLDpharm.

  • Safety Data Sheet. Sigma-Aldrich.

  • Undecane Safety Data Sheet. Sigma-Aldrich.

  • Heterocyclic amine. Wikipedia.

  • 2-Methyl-1,5-dioxaspiro[5.5]undecane Safety Data Sheet. Echemi.

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem, National Center for Biotechnology Information.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Aromatic and Heterocyclic Aromatic Amines. LGC Standards.

  • Safety Data Sheet. Kao Chemicals.

  • Heterocyclic amines: chemistry and health. PubMed, National Library of Medicine.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Hazardous Waste. University of Oklahoma Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecan-2-one
Reactant of Route 2
1,9-Diazaspiro[5.5]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.